2-Bromo-2'-fluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNWNJSLWKHNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372071 | |
| Record name | 2-Bromo-2'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-15-2 | |
| Record name | 2-Bromo-1-(2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
2-Bromo-2'-fluoroacetophenone CAS number
An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone
Topic: this compound CAS Number: 655-15-2
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical development. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, its reactivity, and its applications, with a focus on data relevant to a scientific audience.
Chemical and Physical Properties
This compound is a halogenated ketone that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its unique combination of bromo, fluoro, and carbonyl functional groups influences its reactivity.[1][2]
Compound Identification
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Reference |
| CAS Number | 655-15-2 | [1][3][4][5] |
| Molecular Formula | C₈H₆BrFO | [3][4][5] |
| Molecular Weight | 217.04 g/mol | [3][4][5] |
| Synonyms | α-Bromo-2-fluoroacetophenone, 2-Fluorophenacyl bromide, o-Fluorophenacyl bromide | [3][5] |
| MDL Number | MFCD00278796 | [3][5] |
| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N | [5] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | White to Off-White Solid / Light yellow oil | [3][6][7] |
| Melting Point | 25-30 °C | [3][5] |
| Boiling Point | 83-85 °C | [3][7][8] |
| Density | 1.574 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.563 | [3][5] |
| Flash Point | >110 °C | [3][7][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][7] |
| Storage Temperature | 2-8°C | [3][5] |
| Stability | Unstable in DMSO; Moisture sensitive | [3][7][9] |
Safety Information
This compound is classified as a hazardous substance and requires careful handling.
| Safety Data | Information | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [3][6] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [3] |
| Hazard Codes | C (Corrosive) | [3][7] |
| Hazard Note | Corrosive/Lachrymatory/Keep Cold | [3][7] |
| RIDADR | UN 3261 8 / PGIII | [3][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2'-fluoroacetophenone.[3][7]
Materials:
-
1-(2-fluorophenyl)ethanone (2'-Fluoroacetophenone) (15.1 g)
-
Bromine (5.8 mL)
-
Acetic acid (150 mL)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).[3][7]
-
Stir the reaction mixture at room temperature for 2 hours.[3][7]
-
Upon completion, remove the solvent by distillation under reduced pressure.[3][7]
-
Dissolve the residue in saturated aqueous sodium bicarbonate and extract with ethyl acetate.[3][7]
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[3][7]
-
Dry the organic phase over anhydrous magnesium sulfate.[3][7]
-
Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[3][7]
Caption: General experimental workflow for the synthesis of this compound.
Purification and Analysis
For applications requiring high purity, such as in pharmaceuticals, purification is essential.[1]
-
Purification Methods: Recrystallization and chromatography are the primary methods for purifying the final product.[1]
-
Analytical Validation: The identity and purity of the compound are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Spectral Data
Characterization of the synthesized product is critical. The ¹H-NMR spectral data is provided below.
| Data Type | Spectral Details (CDCl₃) | Reference |
| ¹H-NMR | δ 4.53 (2H, d, J = 2.4 Hz), 7.13-7.20 (1H, m), 7.27-7.30 (1H, m), 7.54-7.61 (1H, m), 7.91-7.96 (1H, m) | [3][7] |
| ATR-IR | Spectra available from sources like SpectraBase | [10] |
Reactivity and Applications
This compound is a valuable building block due to its reactive nature, stemming from the interplay between the bromine and fluorine substituents.[1][2] The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron distribution in the aromatic ring.[2]
Key Reactions
-
Heterocyclic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles, oxazoles, and thiazoles, which are often explored in drug discovery.[1]
-
Suzuki-Miyaura Coupling: The bromo group readily participates in Suzuki-Miyaura coupling reactions, allowing for the introduction of diverse functional groups.[1]
Caption: Reactivity and applications of this compound in organic synthesis.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[11]
-
Vonoprazan Fumarate: It is used to synthesize Vonoprazan, a novel gastric acid secretion inhibitor for treating ulcers and reflux esophagitis.[11]
-
Antimicrobial Agents: Its derivatives are being explored for their potential as antibacterial and antifungal agents.[1]
-
Biochemical Reagent: It is used as a biochemical reagent in life science research.[11][12]
Other Applications
-
Material Science: The compound is used in developing new materials with specific electronic properties.[1]
-
Dyes and Pigments: It can be used as a raw material or additive in the synthesis of dyes and pigments.[11]
References
- 1. Buy this compound | 655-15-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 655-15-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 6. This compound | 655-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 8. 655-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Page loading... [wap.guidechem.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-2'-fluoroacetophenone, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent use in forming heterocyclic structures, and explores its application in the development of therapeutic agents, including the proton pump inhibitor, Vonoprazan.
Core Chemical and Physical Data
This compound is a halogenated ketone widely utilized as a reactive intermediate in organic synthesis. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 217.04 g/mol | |
| Molecular Formula | C₈H₆BrFO | |
| CAS Number | 655-15-2 | |
| Appearance | White to Off-White Solid | |
| Melting Point | 25-30 °C | |
| Density | 1.574 g/mL at 25 °C | |
| Refractive Index | n20/D 1.563 | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Synonyms | α-Bromo-2-fluoroacetophenone, 2-Fluorophenacyl bromide |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the direct bromination of 2'-fluoroacetophenone. The following protocol is a common method employed for this transformation.
Experimental Procedure
-
Reaction Setup: A solution of 1-(2-fluorophenyl)ethanone (15.1 g) is prepared in acetic acid (150 mL) within a suitable reaction vessel equipped with a stirrer.
-
Addition of Bromine: Bromine (5.8 mL) is added slowly and dropwise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for a period of 2 hours.
-
Work-up:
-
Upon completion, the acetic acid is removed by distillation under reduced pressure.
-
The resulting residue is dissolved in a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is then extracted with ethyl acetate.
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
-
Drying and Concentration: The washed organic phase is dried over anhydrous magnesium sulfate. After filtration, the solvent is concentrated under reduced pressure to yield this compound as a light yellow oil (Yield: 22.91 g, 97%).
-
Characterization: The product is characterized by ¹H-NMR (CDCl₃): δ 4.53 (2H, d, J = 2.4 Hz), 7.13-7.20 (1H, m), 7.27-7.30 (1H, m), 7.54-7.61 (1H, m), 7.91-7.96 (1H, m).
Caption: Workflow for the synthesis of this compound.
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many drug molecules. Its reactive α-bromoketone functionality allows for the construction of rings such as thiazoles and pyrazoles.
Hantzsch Thiazole (B1198619) Synthesis: Experimental Protocol
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide-containing compound. The following is a representative protocol for the synthesis of fluorinated hydrazinylthiazole derivatives from a bromoacetophenone precursor, which can be adapted for this compound.[1][2]
-
Reaction Setup: An equimolar mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is combined in absolute ethanol (B145695).[1][2]
-
Reflux: The mixture is heated under reflux for 4–5 hours.[1][2]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The appearance of a single spot indicates the completion of the reaction.[1][2]
-
Isolation:
This reaction yields 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61–80%).[1][2]
Synthesis of Pyrazoles
While a specific protocol starting from this compound was not detailed in the searched literature, pyrazoles are generally synthesized through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. The α-bromoketone functionality of this compound allows for its conversion into an appropriate precursor for pyrazole (B372694) synthesis, for instance, by reaction with a carbon nucleophile to form a 1,3-dicarbonyl intermediate, which can then be cyclized with hydrazine.
Role in Drug Development: The Case of Vonoprazan
A significant application of this compound is as a key intermediate in the synthesis of Vonoprazan fumarate, a novel potassium-competitive acid blocker (P-CAB).[3] Vonoprazan is used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5]
Mechanism of Action of Vonoprazan
Vonoprazan functions by directly inhibiting the H⁺/K⁺ ATPase enzyme, also known as the proton pump, which is located in the parietal cells of the stomach lining.[4] This enzyme is responsible for the final step of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's mechanism has several advantages:
-
Direct and Competitive Inhibition: It directly and competitively blocks the potassium-binding site of the H⁺/K⁺ ATPase.[4]
-
Rapid Onset: It does not require activation by acid, leading to a more rapid onset of action compared to PPIs.[4][5]
-
Sustained Action: Vonoprazan is stable in the acidic environment of the stomach, providing a more consistent and prolonged suppression of gastric acid.[4][6]
Caption: Mechanism of Vonoprazan's inhibition of the gastric proton pump.
Biological Activity of Derived Compounds
The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of biologically active molecules. As an example, a study on closely related fluorinated hydrazinylthiazole derivatives, synthesized from 2-bromo-4-fluoroacetophenone, demonstrated significant enzyme inhibition activity.
| Compound ID | Structure (Aryl Substituent) | α-Amylase Inhibition IC₅₀ (μM) |
| 3a | 2-Bromo-4,5-dimethoxybenzylidene | 10.35 ± 0.11 |
| Standard | Acarbose | 5.55 ± 0.06 |
Data extracted from a study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[1][2]
These findings underscore the potential of using bromoacetophenone scaffolds to develop novel therapeutic agents. The specific substitution patterns on the aryl rings, made possible through precursors like this compound, are crucial for tuning the biological activity of the final compounds.
Conclusion
This compound is a cornerstone intermediate for chemists in the pharmaceutical and life sciences industries. Its defined physical and chemical properties, coupled with straightforward synthetic protocols, make it an accessible and versatile reagent. Its role in the synthesis of complex heterocyclic systems and its application in the development of impactful drugs like Vonoprazan highlight its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. nbinno.com [nbinno.com]
Technical Guide: Physical Properties of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-2'-fluoroacetophenone, a key intermediate in various organic syntheses. The information is presented to be a valuable resource for laboratory and research applications.
Core Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₈H₆BrFO.[1] It is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[1] The compound's reactivity is largely attributed to the presence of the bromine, fluorine, and carbonyl functional groups.[1]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison. Data has been compiled from various chemical suppliers and databases.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₈H₆BrFO | - | - | [1][2] |
| Molecular Weight | 217.04 | g/mol | - | [1][2][3] |
| Melting Point | 25 - 34 | °C | - | [3][4][5] |
| Boiling Point | 83 - 85 | °C | - | [4][6] |
| Density | 1.574 | g/mL | at 25 °C | [3][4][6] |
| Refractive Index | 1.563 | - | at 20 °C | [3][4][6] |
| Flash Point | >110 | °C | - | [4][6] |
| Appearance | White to Off-White Solid | - | - | [4][6] |
| Solubility | Slightly soluble | - | Chloroform, Methanol | [4][6] |
| Stability | Unstable | - | In DMSO | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for researchers. Below is a common experimental protocol for its preparation.
Synthesis of this compound from 2'-Fluoroacetophenone (B1202908)
This procedure outlines the bromination of 2'-fluoroacetophenone to yield the target compound.
Materials:
-
1-(2-fluorophenyl)ethanone (2'-Fluoroacetophenone)
-
Bromine
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
-
Saturated brine
Procedure:
-
A solution of 1-(2-fluorophenyl)ethanone (15.1 g) is prepared in acetic acid (150 mL).[4]
-
Bromine (5.8 mL) is added slowly and dropwise to the solution.[4]
-
The reaction mixture is stirred at room temperature for 2 hours.[4]
-
Upon completion, the acetic acid is removed by distillation under reduced pressure.[4]
-
The remaining residue is dissolved in a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.[4]
-
The organic phase is washed sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[4]
-
The washed organic phase is dried over anhydrous magnesium sulfate.[4]
-
After filtration to remove the drying agent, the organic phase is concentrated under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[4]
Visualized Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the synthesis of this compound.
Caption: A generalized workflow for determining the melting point of a solid compound.
References
- 1. Buy this compound | 655-15-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 4. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 655-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-2'-fluoroacetophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-2'-fluoroacetophenone, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-bromo-1-(2-fluorophenyl)ethanone, is a halogenated ketone.[1] Its chemical structure features a phenyl ring substituted with a fluorine atom at the 2' position and a bromoacetyl group. This unique combination of functional groups imparts specific reactivity and makes it a versatile intermediate in various chemical transformations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 655-15-2 |
| IUPAC Name | 2-bromo-1-(2-fluorophenyl)ethanone[1] |
| Molecular Formula | C₈H₆BrFO[1] |
| SMILES String | C1=CC=C(C(=C1)C(=O)CBr)F[1] |
| InChI Key | QDNWNJSLWKHNTM-UHFFFAOYSA-N[1] |
| Synonyms | 2-Bromo-1-(2-fluorophenyl)ethanone, α-Bromo-2-fluoroacetophenone, o-Fluorophenacyl bromide, 2-Fluorophenacyl bromide[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 217.04 g/mol [3] |
| Appearance | Pale cream to brown solid or liquid[1] |
| Melting Point | 25-30 °C[2][4] |
| Boiling Point | 239.4 °C at 760 mmHg (approx.) |
| Density | 1.574 g/mL at 25 °C[2][4] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly)[5] |
Synthesis and Purification
The most common and well-documented method for the synthesis of this compound is the direct bromination of 2'-fluoroacetophenone.
Experimental Protocol: Bromination of 2'-fluoroacetophenone
This protocol is adapted from established literature procedures.
Materials:
-
2'-fluoroacetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[6]
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Alternative Synthetic Routes
Other synthetic strategies for this compound have been reported, primarily involving different brominating agents. One common alternative is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. This method can offer milder reaction conditions and improved selectivity in some cases.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 4.53 (s, 2H, CH₂), 7.15-7.30 (m, 2H, Ar-H), 7.55-7.65 (m, 1H, Ar-H), 7.90-8.00 (m, 1H, Ar-H)[6] |
| ¹³C NMR (CDCl₃) | Chemical shifts are expected for the bromomethyl carbon, the carbonyl carbon, and the aromatic carbons, with characteristic splitting patterns due to the fluorine atom. |
| FT-IR (KBr) | Characteristic peaks are expected for the C=O stretching of the ketone, C-Br stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spec (EI) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and COCH₂Br fragments. |
Applications in Organic Synthesis and Drug Development
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] Its reactive α-bromo ketone functionality allows for facile nucleophilic substitution reactions, making it an ideal starting material for constructing thiazoles, imidazoles, and other important heterocycles.
Furthermore, the presence of the bromine atom on the aromatic ring in related isomers allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse substituents onto the phenyl ring, further expanding the molecular diversity accessible from this building block.
While specific signaling pathways for this compound itself are not well-defined, its derivatives have shown potential as antibacterial and antifungal agents. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-2'-fluoroacetophenone
This technical guide provides a comprehensive overview of the prevalent synthesis pathway for 2-Bromo-2'-fluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway: Electrophilic Bromination
The most common and well-documented method for the synthesis of this compound is the α-bromination of 2'-fluoroacetophenone (B1202908).[3] This reaction involves the electrophilic substitution of a hydrogen atom on the α-carbon of the acetophenone (B1666503) with a bromine atom. The presence of the fluorine atom on the phenyl ring influences the electronic properties of the molecule but does not directly participate in the primary reaction.[4]
Reaction Scheme:
Quantitative Reaction Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2'-fluoroacetophenone using molecular bromine.
| Parameter | Value | Reference |
| Starting Material | 1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone) | [5] |
| Reagent | Bromine (Br₂) | [5] |
| Solvent | Acetic Acid | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 2 hours | [5] |
| Product Yield | 97% | [5] |
Detailed Experimental Protocol
This protocol is based on a general procedure found in the literature for the synthesis of this compound.[5][6]
Materials:
-
1-(2-fluorophenyl)ethanone (15.1 g)
-
Bromine (5.8 mL)
-
Acetic acid (150 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 15.1 g of 1-(2-fluorophenyl)ethanone in 150 mL of acetic acid.
-
Reagent Addition: Slowly add 5.8 mL of bromine to the solution dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[5][6]
-
Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[5][6]
-
Work-up:
-
Product Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[5][6]
-
Purification (if necessary): For applications requiring high purity, the product can be further purified by recrystallization or chromatography.[3]
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis workflow for this compound.
Caption: Key components and applications relationship.
References
An In-depth Technical Guide to 2-Bromo-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in synthetic organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromine atom, a fluorine-substituted phenyl ring, and a carbonyl group, provides multiple sites for chemical modification, rendering it an invaluable building block for complex molecular structures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.
The internationally recognized IUPAC name for this compound is 2-bromo-1-(2-fluorophenyl)ethanone . It is also commonly referred to as 2-bromo-2'-fluoroacetophenone.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2-bromo-1-(2-fluorophenyl)ethanone is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| CAS Number | 655-15-2 | [1] |
| Appearance | White to off-white solid or light yellow oil | [1][2] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 83-85 °C | [2] |
| Density | 1.574 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2] |
| ¹H NMR (CDCl₃) | δ 4.53 (d, J = 2.4 Hz, 2H), 7.13-7.20 (m, 1H), 7.27-7.30 (m, 1H), 7.54-7.61 (m, 1H), 7.91-7.96 (m, 1H) | [1] |
| ¹³C NMR | Predicted shifts are available in chemical databases. Experimental data for similar compounds suggests the carbonyl carbon appears around 190 ppm. | [3][4] |
| IR Spectroscopy | Characteristic peaks include a strong C=O stretch around 1700 cm⁻¹ and C-Br and C-F stretches at lower wavenumbers. | [4][5] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). | [6][7][8] |
Experimental Protocols
The synthesis of 2-bromo-1-(2-fluorophenyl)ethanone is most commonly achieved through the bromination of 2'-fluoroacetophenone. Below is a detailed experimental protocol based on established literature procedures.[1]
Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone from 2'-Fluoroacetophenone
Materials:
-
1-(2-fluorophenyl)ethanone (15.1 g, 0.109 mol)
-
Acetic acid (150 mL)
-
Bromine (5.8 mL, 0.113 mol)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-1-(2-fluorophenyl)ethanone as a light yellow oil (22.91 g, 97% yield).[1]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should be consistent with the data presented in the table above.[1]
Applications in Drug Development and Organic Synthesis
2-Bromo-1-(2-fluorophenyl)ethanone is a versatile precursor for a wide range of biologically active molecules, particularly heterocyclic compounds.[9][10][11] Its utility stems from the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack, and the potential for cross-coupling reactions at the C-Br bond.
Key Intermediate in the Synthesis of Prasugrel
A prominent application of a derivative of 2-bromo-1-(2-fluorophenyl)ethanone is in the industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis.[12][13][14] The synthesis involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thienopyridine core structure.[13]
Precursor for Biologically Active Heterocycles
The reactivity of 2-bromo-1-(2-fluorophenyl)ethanone makes it an excellent starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including:
-
Imidazo[1,2-a]pyridines: These fused heterocyclic systems are known to exhibit a wide range of biological activities.[15]
-
Anti-inflammatory and Anticancer Agents: The core structure of 2-bromo-1-(2-fluorophenyl)ethanone can be incorporated into molecules designed to target specific biological pathways involved in inflammation and cancer.[16]
-
Antimicrobial Compounds: Derivatives of this compound are being explored for their potential as antibacterial and antifungal agents.
Conclusion
2-Bromo-1-(2-fluorophenyl)ethanone is a fundamentally important building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity provide a robust platform for the development of novel therapeutic agents and other high-value chemical entities. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its significance for researchers and professionals in the field of drug development.
References
- 1. This compound | 655-15-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. tandfonline.com [tandfonline.com]
- 13. asianpubs.org [asianpubs.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. ijres.org [ijres.org]
- 16. nbinno.com [nbinno.com]
Spectroscopic Profile of 2-Bromo-2'-fluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.91-7.96 | m | - | 1H, Ar-H |
| 7.54-7.61 | m | - | 1H, Ar-H |
| 7.27-7.30 | m | - | 1H, Ar-H |
| 7.13-7.20 | m | - | 1H, Ar-H |
| 4.53 | d | 2.4 | 2H, -CH₂Br |
Solvent: CDCl₃[1]
Table 2: ¹³C NMR Spectral Data of this compound (Predicted and Literature-Based)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O |
| ~160 (d) | C-F |
| ~135 | Ar-C |
| ~131 | Ar-C |
| ~125 | Ar-C |
| ~124 (d) | Ar-C |
| ~116 (d) | Ar-C |
| ~30 | -CH₂Br |
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1280 | C-F Stretch |
| ~760 | C-Br Stretch |
| ~1220 | C-C Stretch |
Note: The exact peak values may vary slightly depending on the sampling method.
Table 4: Mass Spectrometry Data of this compound
| m/z | Proposed Fragment Ion |
| 216/218 | [M]⁺ (Molecular Ion) |
| 137 | [M - Br]⁺ |
| 123 | [C₇H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Synthesis of this compound:
A common synthetic route involves the bromination of 2'-fluoroacetophenone.[1][2] In a typical procedure, bromine is added dropwise to a solution of 1-(2-fluorophenyl)ethanone in acetic acid at room temperature.[1] The reaction mixture is stirred for a couple of hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with an aqueous solution of sodium bicarbonate and brine. Finally, the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light yellow oil.[1]
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy:
IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for the direct analysis of the liquid or solid sample without the need for extensive sample preparation. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra can be acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3] For analysis, the sample is typically dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727) and introduced into the mass spectrometer.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Major fragmentation pathways for this compound in MS.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2'-fluoroacetophenone is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom on the α-carbon and a fluorine atom on the phenyl ring, govern a rich and nuanced reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic considerations of this compound, with a focus on its application as a building block for bioactive molecules. Detailed experimental protocols for its principal transformations, including nucleophilic substitution, cyclization reactions for the synthesis of heterocycles, and palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this document elucidates the role of derivatives of this compound as modulators of biological pathways, exemplified by the inhibition of α-amylase, a key enzyme in carbohydrate metabolism.
Introduction
This compound, with the chemical formula C₈H₆BrFO, is a halogenated aromatic ketone that has emerged as a valuable intermediate in the synthesis of a wide range of organic compounds. The presence of three distinct reactive sites—the electrophilic carbonyl carbon, the labile α-bromine, and the fluorinated aromatic ring—endows this molecule with a diverse reactivity profile. The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire molecule, while the α-bromine serves as an excellent leaving group in nucleophilic substitution reactions and a key participant in various cyclization and coupling reactions.
This guide aims to provide a detailed technical overview of the reactivity of this compound, offering insights into its synthetic applications and the underlying chemical principles that govern its transformations.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the α-bromination of 2'-fluoroacetophenone (B1202908). This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2'-Fluoroacetophenone (1.0 eq)
-
Bromine (1.05 eq)
-
Acetic Acid (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 2'-fluoroacetophenone (15.1 g, 1 eq) in acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add bromine (5.8 mL, 1.05 eq) dropwise to the solution at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a light yellow oil.[1]
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
|---|---|---|
| 2'-Fluoroacetophenone | 1.0 | 97 |
| Bromine | 1.05 | |
Key Reactions and Reactivity Profile
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon and the lability of the α-bromine atom. The fluorine atom on the aromatic ring primarily exerts an inductive electron-withdrawing effect, which can modulate the reactivity of the other functional groups.
Nucleophilic Substitution Reactions
The α-bromine atom is an excellent leaving group, making this compound highly susceptible to SN2 reactions with a variety of nucleophiles. These reactions are fundamental to the introduction of diverse functional groups at the α-position.
This compound readily reacts with primary and secondary amines to form α-amino ketones, which are important precursors for many biologically active compounds.
-
Experimental Protocol: Reaction with Pyrrolidine
-
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (2.2 eq)
-
Acetonitrile (as solvent)
-
Potassium carbonate (2.0 eq)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate and pyrrolidine.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the α-pyrrolidinyl ketone.
-
-
Quantitative Data:
Nucleophile Molar Eq. Solvent Temperature (°C) Time (h) Yield (%) | Pyrrolidine | 2.2 | Acetonitrile | Room Temp. | 3 | High (Specific yield not reported in literature) |
-
Synthesis of Heterocycles
This compound is a key building block for the synthesis of a variety of heterocyclic compounds, including thiazoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry.
The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). This reaction provides a straightforward route to 2-aminothiazoles and their derivatives.
-
Experimental Workflow: Hantzsch Thiazole Synthesis
Hantzsch Thiazole Synthesis Workflow -
Experimental Protocol: Synthesis of 2-Amino-4-(2'-fluorophenyl)thiazole
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Methanol (B129727) (as solvent)
-
Aqueous sodium carbonate solution
-
-
Procedure:
-
Dissolve this compound and thiourea in methanol and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous solution of sodium carbonate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-amino-4-(2'-fluorophenyl)thiazole.[2]
-
-
Quantitative Data:
Reactant Molar Eq. Solvent Temperature Time Yield (%) | Thiourea | 1.1 | Methanol | Reflux | Not specified | High (up to 99% for similar acetophenones)[3] |
-
Pyrazoles can be synthesized from this compound through a multi-step process, often involving the initial formation of a 1,3-dicarbonyl compound or a related intermediate, followed by condensation with a hydrazine (B178648) derivative.
-
Experimental Protocol: Synthesis of a Substituted Pyrazole (B372694) (Generalized)
-
Materials:
-
This compound (1.0 eq)
-
A suitable reagent to form a 1,3-dicarbonyl intermediate (e.g., a β-ketoester)
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Synthesize the 1,3-dicarbonyl intermediate from this compound.
-
React the intermediate with a hydrazine derivative in refluxing ethanol.
-
Cool the reaction mixture and isolate the pyrazole product by filtration or extraction.
-
-
Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids. However, the primary application of this reaction is typically on the aromatic bromide, which is not present in this molecule. The α-bromine is generally more reactive towards nucleophilic substitution. For the purpose of this guide, we will consider the Suzuki-Miyaura coupling of a related bromo-fluoroaromatic ketone.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow -
Experimental Protocol: Suzuki-Miyaura Coupling of a Structurally Similar Aryl Bromide
-
Materials:
-
2-Bromo-4-fluoro-5-methylpyridine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium phosphate (B84403) (2.2 eq)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 90-100 °C for 12-24 hours.
-
After cooling, extract the product with an organic solvent and purify by column chromatography.[4]
-
-
Quantitative Data:
Catalyst Base Solvent Temperature (°C) Time (h) Typical Yields (%) Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90-100 12-24 Moderate to Good | Pd(OAc)₂ | K₂CO₃ | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent |
-
Application in Drug Discovery: Modulation of Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of various enzymes, highlighting their potential in drug discovery. One such application is the inhibition of α-amylase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes.
α-Amylase Inhibition
Thiazole derivatives synthesized from this compound have been shown to exhibit α-amylase inhibitory activity. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in postprandial blood glucose levels.
-
Signaling Pathway: α-Amylase in Glucose Metabolism
Role of α-Amylase in Glucose Metabolism and Point of Inhibition
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its unique combination of a labile α-bromine, an electrophilic carbonyl group, and a fluorinated aromatic ring allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis and key reactivity profile, including detailed experimental protocols for its use in nucleophilic substitutions, the synthesis of important heterocyclic scaffolds, and as a precursor for biologically active molecules. The ability of its derivatives to modulate key biological pathways, such as carbohydrate metabolism through α-amylase inhibition, underscores the importance of this compound in modern drug discovery and development. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2), a key building block in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical Identification and Properties
This compound, also known as 2-Fluorophenacyl bromide, is a lachrymatory and corrosive solid.[1][2] Its instability in DMSO highlights the need for careful solvent selection in experimental design.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [2][3][4] |
| Molecular Weight | 217.04 g/mol | [2][3][4] |
| CAS Number | 655-15-2 | [2][3][4][5] |
| Appearance | White to off-white solid | [1][2][5] |
| Melting Point | 25-30 °C | [1][2][3] |
| Boiling Point | 83-85 °C | [1][2] |
| Density | 1.574 g/mL at 25 °C | [1][2][3] |
| Flash Point | >110 °C | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance requiring stringent safety measures. The Globally Harmonized System (GHS) classification underscores its corrosive nature.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3][5] |
| Corrosive to Metals | - | - | - | H290: May be corrosive to metals.[5] |
Precautionary Statements: [3][5]
-
P260: Do not breathe dusts or mists.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P363: Wash contaminated clothing before reuse.
Safe Handling and Storage
Proper handling and storage are paramount to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[5][7][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Use explosion-proof electrical and ventilating equipment.[6][8]
-
Do not eat, drink, or smoke in handling areas.[8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[6][7]
Emergency Procedures
Immediate and appropriate response to accidental exposure is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]
-
Unsuitable Extinguishing Media: Do not use a water jet.
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides, hydrogen halides, and hydrogen fluoride.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and contact with the substance.[6]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][7]
Experimental Protocol: Representative Synthesis
The following is a representative procedure for the synthesis of this compound from 2'-fluoroacetophenone. This protocol should be adapted and optimized based on specific laboratory conditions and risk assessments.
Materials:
-
2'-Fluoroacetophenone
-
Bromine
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
-
Appropriate PPE
-
In a well-ventilated fume hood, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Slowly add bromine (5.8 mL) dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction to completion (e.g., by TLC or GC).
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil.
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
First Aid Response Logic
Caption: Decision-making flow for first aid response to exposure.
References
- 1. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 2. This compound | 655-15-2 [chemicalbook.com]
- 3. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 655-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Technical Guide: Solubility and Synthesis of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a halogenated aromatic ketone with significant applications as a building block in organic synthesis.[1] Its utility in the preparation of more complex molecules for pharmaceuticals and material science necessitates a thorough understanding of its physicochemical properties, particularly its solubility. This technical guide provides a summary of the available solubility information for this compound, a detailed experimental protocol for its synthesis, and a general methodology for determining its solubility in organic solvents.
Core Data: Physical and Chemical Properties
A foundational understanding of this compound begins with its key physical and chemical properties, which are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 655-15-2 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [2] |
| Appearance | White to Off-White Low-Melting Solid | [3] |
| Melting Point | 25-27 °C | [4] |
| Boiling Point | 83-85 °C | [3] |
| Density | 1.574 g/mL at 25 °C | [3] |
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. However, qualitative assessments indicate its solubility in select organic solvents.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Unstable | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the direct bromination of 2'-fluoroacetophenone.[5]
Materials:
-
2'-fluoroacetophenone (15.1 g)
-
Acetic acid (150 mL)
-
Bromine (5.8 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Slowly add bromine (5.8 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.[4]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]
-
Dissolve the residue in a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.[4]
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[4]
-
Dry the organic phase over anhydrous magnesium sulfate.[4]
-
Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a light yellow oil (Expected yield: 22.91 g, 97%).[4]
General Protocol for Solubility Determination
While a specific protocol for this compound is unavailable, the following is a general method for determining the solubility of a solid organic compound in an organic solvent.[6][7]
Materials:
-
This compound
-
Selected organic solvent (e.g., chloroform, methanol)
-
Small test tubes or vials
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Place a pre-weighed amount of the organic solvent (e.g., 3 mL) into a small test tube.[6]
-
Add a small, pre-weighed amount of this compound (e.g., 0.1 g) to the solvent.[6]
-
Vigorously shake the mixture for a set period (e.g., 1-2 minutes).[7]
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, continue to add pre-weighed increments of the compound until saturation is reached (i.e., a small amount of solid remains undissolved after thorough mixing).
-
If the initial amount does not dissolve, the compound is considered poorly soluble or insoluble at that concentration.
-
The solubility can then be calculated based on the mass of the compound that dissolved in the known volume of the solvent.
Visualized Workflows
The following diagrams illustrate the synthesis and a general solubility determination workflow.
Caption: Synthesis workflow for this compound.
Caption: Generalized workflow for solubility determination.
References
- 1. Buy this compound | 655-15-2 [smolecule.com]
- 2. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 3. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 4. This compound | 655-15-2 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2'-fluoroacetophenone is a versatile bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is largely dictated by the electrophilic nature of two key sites: the carbonyl carbon and, most notably, the alpha-carbon. This technical guide provides a comprehensive examination of the factors governing the electrophilicity of the alpha-carbon in this compound, its reactivity in key synthetic transformations, and the methodologies used to study these properties. While direct quantitative kinetic data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on analogous systems to provide a robust understanding of its expected reactivity.
Introduction: The Electronic Landscape of α-Haloketones
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (alpha) to a carbonyl group. This arrangement results in a unique electronic distribution that renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. The reactivity of α-haloketones is significantly enhanced compared to their corresponding alkyl halide counterparts.[1]
The heightened electrophilicity of the α-carbon in molecules such as this compound is a consequence of two primary electronic effects:
-
Inductive Effect: Both the carbonyl group and the halogen atom are strongly electron-withdrawing. They pull electron density away from the α-carbon, creating a significant partial positive charge (δ+) and making it an attractive target for nucleophiles.[1]
-
Orbital Overlap: The adjacent carbonyl group's π-system can stabilize the transition state of nucleophilic substitution reactions at the α-carbon through orbital overlap. This delocalization of electron density lowers the activation energy of the reaction.
These electronic features make this compound a valuable building block for the synthesis of a wide array of organic molecules, including various heterocyclic compounds with potential biological activity.[2]
Factors Influencing the Electrophilicity of the Alpha-Carbon
The reactivity of the alpha-carbon in this compound is modulated by the interplay of its constituent functional groups: the bromine atom, the carbonyl group, and the 2'-fluoro substituted phenyl ring.
-
The Bromine Atom: As a good leaving group, the bromine atom facilitates nucleophilic substitution reactions at the alpha-carbon. Its polarizability also plays a role in the interaction with incoming nucleophiles.
-
The Carbonyl Group: As discussed, the carbonyl group is a powerful activating group, significantly increasing the electrophilicity of the adjacent carbon.
-
The 2'-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect can influence the electron density of the carbonyl group, further enhancing the electrophilicity of the alpha-carbon.[3]
Quantitative Analysis of Electrophilicity: A Comparative Approach
The Hammett Equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Kinetic studies on the SN2 reactions of para-substituted phenacyl bromides with various nucleophiles have been conducted. The positive ρ values obtained in these studies indicate that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state.
| Substituent (para-) | Nucleophile | Solvent | ρ (rho) value |
| Various | Pyridine | Methanol (B129727) | 0.257 |
| Various | Aniline | Methanol | 0.390 |
| Various | Thiophenoxide | Methanol | -3.9 |
| Various | Thioglycolic acid | Methanol | 1.21-1.22 |
Data compiled from related studies on substituted phenacyl bromides.[1][4][5]
Given that the 2'-fluoro substituent is strongly electron-withdrawing, it is anticipated that this compound would exhibit a higher reactivity towards nucleophiles compared to unsubstituted phenacyl bromide.
Key Reactions Highlighting Alpha-Carbon Electrophilicity
The electrophilic nature of the alpha-carbon in this compound is demonstrated in several key organic transformations.
Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][6] This reaction is a cornerstone in the synthesis of many pharmaceutically important compounds. The initial and rate-determining step of this synthesis is the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic alpha-carbon of the α-haloketone.[6]
Reaction Pathway for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of thiazoles.
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems.[7][8] The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is initiated by the formation of an enolate.[7][9] This rearrangement further underscores the reactivity of the alpha-position in α-haloketones.
Logical Flow of the Favorskii Rearrangement
Caption: Key stages of the Favorskii rearrangement mechanism.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2'-fluoroacetophenone.
-
Materials:
-
1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone)
-
Bromine
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).[6][10][11]
-
Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.[6][10][11]
-
Stir the reaction mixture at room temperature for 2 hours.[6][10][11]
-
Remove the acetic acid by distillation under reduced pressure.[6][10][11]
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.[6][10][11]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil.[6][10][11]
-
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
Hantzsch Synthesis of a 2-Amino-4-(2'-fluorophenyl)thiazole
This protocol provides a general method for the synthesis of a thiazole derivative using this compound.
-
Materials:
-
This compound
-
Methanol
-
5% Aqueous sodium carbonate
-
Water
-
-
Procedure:
-
Combine this compound (5.0 mmol) and thiourea (7.5 mmol) in a reaction vessel.[1]
-
Add methanol (5 mL) and a stir bar.[1]
-
Heat the mixture with stirring for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Pour the contents into 5% aqueous sodium carbonate (20 mL) and mix.[1]
-
Filter the resulting precipitate, wash with water, and air dry to obtain the thiazole product.[1]
-
Conclusion and Future Outlook
The alpha-carbon of this compound is a highly electrophilic center, a characteristic imparted by the synergistic electron-withdrawing effects of the adjacent carbonyl group and bromine atom, and further influenced by the 2'-fluoro substituent on the phenyl ring. This pronounced electrophilicity makes it a valuable reagent in a variety of synthetic transformations, most notably in the construction of heterocyclic systems.
While a comprehensive understanding of its reactivity can be inferred from studies on analogous phenacyl bromides, there remains a clear opportunity for further research. Detailed kinetic studies on the nucleophilic substitution reactions of this compound with a range of nucleophiles would provide valuable quantitative data. Furthermore, computational studies focusing on the activation energies and transition state geometries for these reactions would offer deeper mechanistic insights. Such investigations will undoubtedly further solidify the role of this compound as a pivotal building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Favorskii_rearrangement [chemeurope.com]
- 9. adichemistry.com [adichemistry.com]
- 10. This compound | 655-15-2 [chemicalbook.com]
- 11. This compound CAS#: 655-15-2 [m.chemicalbook.com]
Stability of 2-Bromo-2'-fluoroacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-Bromo-2'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information on the known reactivity of the broader class of α-bromo ketones, closely related analogs, and established principles of chemical stability testing. It outlines the anticipated stability profile of this compound under various environmental conditions, details potential degradation pathways, and provides robust experimental protocols for its stability assessment based on international guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, store, and analyze this compound effectively, ensuring its quality and integrity throughout the drug development lifecycle.
Introduction
This compound (CAS No. 655-15-2) is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2] Its structure, featuring a reactive α-bromo ketone moiety and a fluorinated phenyl ring, makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] The inherent reactivity of the α-bromo ketone functional group, however, also renders the molecule susceptible to degradation under various conditions. Understanding the stability of this compound is therefore critical for ensuring the quality, purity, and safety of pharmaceutical products derived from it.
This guide will explore the chemical stability of this compound, focusing on its susceptibility to hydrolysis, photolysis, and thermal stress. It will also provide detailed, adaptable experimental protocols for conducting forced degradation studies in line with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 655-15-2 | [4][5] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | White to off-white solid or light yellow transparent liquid | [6][7] |
| Melting Point | 25-30 °C | [8] |
| Boiling Point | 83-85 °C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [6] |
| Storage | 2-8°C, Keep Cold | [6][9] |
Predicted Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is not extensively available, its stability profile can be inferred from the well-documented reactivity of α-bromo ketones. These compounds are known to be sensitive to moisture, light, and heat.[3][10] Qualitative information indicates that this compound is "unstable in DMSO" and "moisture sensitive".[6]
Hydrolytic Stability
α-Bromo ketones are susceptible to hydrolysis, a reaction that involves the nucleophilic substitution of the bromine atom by a water molecule. This reaction is expected to be a primary degradation pathway for this compound, particularly in aqueous solutions or in the presence of moisture. The rate of hydrolysis is generally influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction. The expected product of hydrolysis is 2-hydroxy-2'-fluoroacetophenone.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of α-bromo ketones.[3] The primary photolytic pathway is believed to involve the cleavage of the carbon-bromine bond, which can lead to the formation of radical species and subsequent secondary reactions.[7] For this compound, this could result in debromination to form 2'-fluoroacetophenone (B1202908) or the formation of other complex degradation products.
Thermal Stability
Elevated temperatures can promote the degradation of α-bromo ketones.[10] The primary thermal degradation pathway is often dehydrobromination, an elimination reaction that results in the formation of an α,β-unsaturated ketone and hydrogen bromide (HBr).[10] The liberated HBr can, in turn, catalyze further degradation, leading to discoloration (yellowing or browning) of the material.[3] For this compound, thermal stress is expected to lead to the formation of 1-(2-fluorophenyl)ethen-1-one.
The predicted primary degradation pathways are visualized in the following diagrams:
Caption: Predicted Hydrolysis Pathway of this compound.
Caption: Predicted Thermal Dehydrobromination of this compound.
Quantitative Stability Data (Illustrative)
Table 2: Illustrative Hydrolytic Stability Data for this compound
| Condition | Time (hours) | Assay of this compound (%) | Major Degradant (%) | Appearance of Solution |
| 0.1 M HCl | 0 | 100.0 | 0.0 | Colorless |
| 24 | Data to be generated | Data to be generated | Observe for changes | |
| 48 | Data to be generated | Data to be generated | Observe for changes | |
| pH 7 Buffer | 0 | 100.0 | 0.0 | Colorless |
| 24 | Data to be generated | Data to be generated | Observe for changes | |
| 48 | Data to be generated | Data to be generated | Observe for changes | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | Colorless |
| 2 | Data to be generated | Data to be generated | Observe for changes | |
| 4 | Data to be generated | Data to be generated | Observe for changes |
Table 3: Illustrative Photostability Data for this compound (Solid State)
| Condition | Illumination | Assay of this compound (%) | Major Degradant (%) | Physical Appearance |
| ICH Light | 1.2 million lux hours | Data to be generated | Data to be generated | Observe for discoloration |
| ICH UV | 200 W h/m² | Data to be generated | Data to be generated | Observe for discoloration |
| Dark Control | - | Data to be generated | Data to be generated | No change expected |
Table 4: Illustrative Thermal Stability Data for this compound (Solid State)
| Temperature | Time (days) | Assay of this compound (%) | Major Degradant (%) | Physical Appearance |
| 60°C | 0 | 100.0 | 0.0 | White solid |
| 7 | Data to be generated | Data to be generated | Observe for discoloration | |
| 14 | Data to be generated | Data to be generated | Observe for discoloration |
Experimental Protocols for Stability Testing
The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[11][12][13][14] These protocols should be adapted and optimized based on the specific properties of the compound and the analytical methods available.
General Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 655-15-2 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 655-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. biomedres.us [biomedres.us]
Conformational Analysis of 2-Bromo-2'-fluoroacetophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of 2-bromo-2'-fluoroacetophenone and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science, where molecular conformation plays a crucial role in determining biological activity and physical properties. This document outlines the key experimental and computational methodologies used to elucidate the conformational preferences of these molecules, with a focus on the interplay of steric and electronic effects. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to offer a comprehensive resource for researchers in the field.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. In drug design, for instance, the specific conformation of a small molecule determines its ability to bind to a biological target. For acetophenone (B1666503) derivatives, rotation around the single bond connecting the phenyl ring and the carbonyl group gives rise to different conformers. In the case of this compound, the presence of bulky and electronegative substituents on both the aromatic ring and the α-carbon introduces complex steric and electronic interactions that govern its conformational landscape.
The primary conformations of interest are the s-trans and s-cis isomers, defined by the dihedral angle between the C=O bond and the C-C bond of the phenyl ring. Understanding the relative stability of these conformers and the energy barrier to their interconversion is critical for predicting molecular interactions and properties. This guide will delve into the advanced analytical techniques and computational methods employed to characterize these conformational features.
Conformational Preferences of 2'-Fluoroacetophenone (B1202908) Derivatives
Studies on 2'-fluoro-substituted acetophenone derivatives have conclusively shown a strong preference for the s-trans conformation in solution. This preference is primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by observing through-space spin-spin couplings between the fluorine atom on the aromatic ring and the α-protons or α-carbon of the acetophenone moiety.
The Role of Through-Space NMR Coupling
In the s-trans conformer of 2'-fluoroacetophenone derivatives, the fluorine atom and the α-substituents are in close spatial proximity. This proximity allows for through-space J-coupling, a phenomenon that is not observed in the s-cis conformer where these groups are distant. The key couplings observed are:
-
⁵J(Hα-F): A five-bond coupling between the α-proton(s) and the fluorine atom.
-
⁴J(Cα-F): A four-bond coupling between the α-carbon and the fluorine atom.
The presence and magnitude of these coupling constants provide direct evidence for the predominance of the s-trans conformation.
Quantitative Conformational Data
The following tables summarize key quantitative data obtained from studies on 2'-fluoroacetophenone derivatives, which serve as a reference for understanding the conformational behavior of this compound.
Table 1: Through-Space NMR Coupling Constants in 2'-Fluoroacetophenone Derivatives
| Compound | Solvent | ⁵J(Hα-F) (Hz) | ⁴J(Cα-F) (Hz) |
| 2'-Fluoroacetophenone | CDCl₃ | ~3.2 | ~6.7 |
| 2'-Fluoroacetophenone | Benzene-d₆ | ~3.0 | ~6.5 |
| 2'-Fluoroacetophenone | DMSO-d₆ | ~5.0 | ~11.6 |
| This compound | CDCl₃ | Reported as a doublet with J = 2.4 Hz for the α-protons[1] | Not explicitly reported, but expected to be present |
Note: The coupling constants can vary with the solvent's dielectric constant.
Table 2: Computed Conformational Data for a Representative 2'-Fluoroacetophenone
| Conformer | Dihedral Angle (F-C2'-C1'-C=O) | Relative Energy (kcal/mol) |
| s-trans | ~180° | 0 (most stable) |
| s-cis | ~0° | > 5 |
Data is generalized from computational studies on similar acetophenones. Specific values for this compound would require dedicated calculations.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2'-fluoroacetophenone.
Materials:
-
2'-Fluoroacetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL) in a round-bottom flask.
-
Slowly add bromine (5.8 mL) dropwise to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil (yield ~97%).[1]
NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) in an NMR tube.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
To observe the through-space couplings, acquire high-resolution ¹H and ¹³C spectra with a sufficient number of data points and a narrow spectral width around the signals of interest if necessary.
-
For unambiguous assignment and confirmation of through-space interactions, 2D NMR experiments such as HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be employed to detect spatial proximity between the α-protons and the fluorine atom.
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Obtaining single crystals of sufficient quality is the most critical step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.
-
Dissolve the purified this compound derivative in a minimal amount of a solvent in which it is moderately soluble.
-
Allow the solvent to evaporate slowly in a dust-free environment. Small, well-formed crystals are desired.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Computational Chemistry Workflow
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for corroborating experimental findings and providing quantitative energetic information about different conformers.
Caption: A typical workflow for the computational analysis of conformers.
Logical Flow of Conformational Determination
The determination of the preferred conformation of this compound derivatives follows a logical progression that integrates experimental and theoretical approaches.
Caption: The integrated approach to conformational analysis.
Conclusion
The conformational analysis of this compound derivatives reveals a strong preference for the s-trans conformation. This preference is driven by a combination of steric repulsion between the substituents and favorable electronic interactions. The methodologies outlined in this guide, from synthesis to advanced spectroscopic and computational analysis, provide a robust framework for elucidating the conformational landscapes of complex organic molecules. A thorough understanding of these conformational preferences is paramount for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
The Dichotomous Role of Fluorine and Bromine in the Reactivity of 2-Bromo-2'-fluoroacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2'-fluoroacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms, bromine and fluorine, on the acetophenone (B1666503) scaffold imparts a unique and dichotomous reactivity profile. The bromine atom at the α-carbon serves as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom on the phenyl ring modulates the electronic properties of the molecule, influencing reaction rates and regioselectivity. This technical guide provides a comprehensive analysis of the individual and synergistic roles of bromine and fluorine in the reactivity of this compound. It includes a summary of quantitative reactivity data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate a deeper understanding and application of this valuable building block.
Introduction
The strategic incorporation of halogen atoms into organic molecules is a powerful tool for tuning their chemical and biological properties. In the case of this compound, the interplay between the α-bromo substituent and the ortho-fluoro substituent creates a molecule with a rich and predictable reactivity landscape. The high electrophilicity of the α-carbon, enhanced by the adjacent carbonyl group, makes it a prime target for nucleophilic attack, with the bromine atom readily displaced. Concurrently, the electron-withdrawing nature of the fluorine atom influences the aromatic ring's reactivity and the overall conformation of the molecule. This guide will dissect these influences, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| CAS Number | 655-15-2 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 25-30 °C | [3] |
| Boiling Point | 83-85 °C | [2] |
| Density | 1.574 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.563 | [3] |
Spectroscopic Analysis
¹H NMR (CDCl₃):
-
δ 4.53 (s, 2H, -CH₂Br)
-
δ 7.13-7.20 (m, 1H, Ar-H)
-
δ 7.27-7.30 (m, 1H, Ar-H)
-
δ 7.54-7.61 (m, 1H, Ar-H)
-
δ 7.91-7.96 (m, 1H, Ar-H)[2]
¹³C NMR (CDCl₃):
-
Signals for the carbonyl carbon, the α-carbon bearing the bromine, and the aromatic carbons with characteristic C-F couplings are expected. A study on related 2'-fluoro-substituted acetophenone derivatives has shown through-space spin-spin couplings between the α-carbon and the fluorine atom.[4]
Infrared (IR) Spectroscopy:
-
Characteristic peaks are expected for the C=O stretch of the ketone, C-Br stretch, C-F stretch, and aromatic C-H and C=C vibrations.
Mass Spectrometry (MS):
-
The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns for α-bromo ketones include the loss of the bromine radical (•Br) and the cleavage of the α-carbon-carbonyl bond, leading to the formation of the corresponding acylium ion.
The Role of Bromine: A Superior Leaving Group
The bromine atom at the α-position is the primary driver of the diverse reactivity of this compound. Its ability to function as an excellent leaving group facilitates a wide array of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, proceeding primarily through an Sₙ2 mechanism.[5]
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Quantitative Reactivity Data
The reactivity of this compound in Sₙ2 reactions is enhanced compared to its non-fluorinated analog, phenacyl bromide. This is attributed to the inductive electron-withdrawing effect of the ortho-fluorine atom, which increases the electrophilicity of the α-carbon.
| Nucleophile | k₂ for this compound (M⁻¹s⁻¹) | k₂ for phenacyl bromide (M⁻¹s⁻¹) |
| Benzoate | Data not available | Data not available |
| Cinnamate | Data not available | Data not available |
Note: While a direct comparison table with specific rate constants was not found in the provided search results, the qualitative understanding is that the ortho-fluorine enhances the rate of nucleophilic substitution.
The Role of Fluorine: An Electronic Modulator
The fluorine atom at the 2'-position, while not directly participating in most reactions as a leaving group, plays a crucial role in modulating the electronic environment of the molecule.
Inductive and Resonance Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and the aromatic ring, influencing the reactivity of adjacent functional groups. Simultaneously, the lone pairs on the fluorine atom can participate in resonance (+M effect), donating electron density to the aromatic ring, primarily at the ortho and para positions. The net electronic effect of fluorine is a balance between these two opposing forces.[6]
Caption: Interplay of inductive and resonance effects of fluorine.
Influence on Aromatic Ring Reactivity
The electron-withdrawing nature of the acetyl group and the fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution. However, for reactions involving the bromine on the side chain, the fluorine's inductive effect can play a more significant role in enhancing the electrophilicity of the α-carbon.
Synergistic Reactivity: Key Synthetic Transformations
The combined presence of the reactive α-bromo group and the electronically influential ortho-fluoro group makes this compound a valuable precursor for a variety of complex molecules, particularly heterocyclic compounds.
Hantzsch Thiazole (B1198619) Synthesis
A classic application of α-bromo ketones is the Hantzsch synthesis of thiazoles, which involves the condensation with a thioamide, such as thiourea (B124793).[7]
Caption: Workflow for the Hantzsch thiazole synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
While the bromine atom on the α-carbon is primarily involved in nucleophilic substitutions, the aromatic ring can potentially participate in cross-coupling reactions if the bromine were on the ring. However, the α-bromo functionality can be leveraged in other ways. For instance, after conversion to other functional groups, the fluorinated phenyl ring can be a substrate for cross-coupling. More directly, the α-bromo ketone can be used to synthesize precursors for cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide. While this compound is not a direct substrate for Suzuki-Miyaura coupling at the bromine position, it can be used to synthesize molecules that are.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the primary reactivity of the α-bromo group is not in this type of transformation, but the molecule can be a precursor to substrates for this reaction.
Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound and similar α-bromo ketones. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a generic nucleophile.
-
Materials: this compound, nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine), appropriate solvent (e.g., acetone, acetonitrile, DMF), and standard laboratory glassware.
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the nucleophile (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Hantzsch Thiazole Synthesis from this compound
This protocol outlines the synthesis of 2-amino-4-(2'-fluorophenyl)thiazole.[7]
-
Materials: this compound, thiourea, ethanol (B145695), and standard reflux apparatus.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.
-
Representative Suzuki-Miyaura Cross-Coupling Protocol
This is a general protocol for a Suzuki-Miyaura reaction that could be applied to an aryl bromide derivative synthesized from this compound.[8]
-
Materials: Aryl bromide (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq), solvent system (e.g., toluene/water, dioxane/water), and inert atmosphere setup.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, boronic acid, and base.
-
Add the solvent system and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The reactivity of this compound is a compelling example of how the strategic placement of different halogen atoms can be used to fine-tune the chemical behavior of a molecule. The α-bromine atom provides a reliable handle for introducing a wide range of functionalities through nucleophilic substitution, making it a cornerstone for the synthesis of diverse molecular scaffolds. The ortho-fluorine atom, through its potent inductive effect, enhances the reactivity of the α-carbon and influences the overall electronic landscape of the molecule. This in-depth guide has provided a detailed overview of these roles, supported by quantitative data where available, and practical experimental protocols. A thorough understanding of the principles outlined herein will empower researchers to fully exploit the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
- 1. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 2. This compound | 655-15-2 [chemicalbook.com]
- 3. 2-溴-2 ′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2'-fluoroacetophenone is a halogenated ketone that serves as a versatile synthetic intermediate in the preparation of a variety of organic compounds, most notably in the pharmaceutical industry. Its unique chemical structure, featuring a bromine atom on the alpha-carbon and a fluorine atom on the phenyl ring, imparts specific reactivity that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, reactivity, and safety information. Detailed experimental protocols and analyses of its role in synthetic pathways are presented to support its application in research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 655-15-2, is a solid at room temperature.[1][2] It is characterized by the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol .[2] The presence of both bromine and fluorine atoms significantly influences its physical and chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrFO | [2] |
| Molecular Weight | 217.04 g/mol | [2] |
| CAS Number | 655-15-2 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 25-30 °C | [2] |
| Boiling Point | 83-85 °C | [3] |
| Density | 1.574 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.563 | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3] |
| InChI | 1S/C8H6BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | [2] |
| SMILES | FC1=CC=CC=C1C(=O)CBr | [2] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group typically appear as a doublet, with a small coupling constant due to the influence of the fluorine atom. The aromatic protons exhibit a complex multiplet pattern in the downfield region of the spectrum.
Table 2: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.91-7.96 | m | 1H | Aromatic CH | [3] |
| 7.54-7.61 | m | 1H | Aromatic CH | [3] |
| 7.27-7.30 | m | 1H | Aromatic CH | [3] |
| 7.13-7.20 | m | 1H | Aromatic CH | [3] |
| 4.53 | d (J = 2.4 Hz) | 2H | -CH₂Br | [3] |
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The ATR-IR spectrum of this compound shows a strong absorption band characteristic of the carbonyl group (C=O) stretching vibration. Other significant peaks correspond to C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as C-F and C-Br stretching vibrations.
Mass Spectrometry
A specific mass spectrum for this compound was not found in the available search results. However, based on the fragmentation patterns of similar halogenated acetophenones, the molecular ion peak would be expected, showing the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of roughly equal intensity).[4] Common fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl radical, and the carbonyl group.[5]
Synthesis
The most common and well-documented method for the synthesis of this compound is the bromination of 2'-fluoroacetophenone (B1202908).
Experimental Protocol: Bromination of 2'-fluoroacetophenone
This procedure is adapted from established literature methods.[3]
Materials:
-
2'-Fluoroacetophenone
-
Bromine
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Water
-
Saturated brine
Procedure:
-
Dissolve 2'-fluoroacetophenone (1 equivalent) in acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Slowly add bromine (1 to 1.1 equivalents) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil.[3]
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the presence of the α-bromo ketone functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. The fluorine atom on the phenyl ring influences the electronic properties of the molecule, which can affect reaction rates and regioselectivity.
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
-
Thiazoles: It reacts with thiosemicarbazones in refluxing ethanol (B145695) to yield 2-(2-arylidenehydrazinyl)-4-(aryl)thiazoles.[1] This reaction is a variation of the Hantzsch thiazole (B1198619) synthesis.
Diagram 2: Synthesis of Thiazole Derivatives
Caption: General scheme for thiazole synthesis.
-
Pyrazoles: While direct synthesis of pyrazoles from this compound was not explicitly detailed in the searched literature, a common strategy involves a two-step process where an acetophenone (B1666503) is first converted to an enaminone, which then reacts with hydrazine (B178648) to form the pyrazole (B372694) ring.[6]
-
Oxazoles: The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis. Although a specific protocol starting from this compound was not found, its structural motifs are amenable to such cyclization reactions.
Suzuki-Miyaura Coupling Reactions
The bromine atom in this compound can participate in Suzuki-Miyaura coupling reactions with various boronic acids. This allows for the introduction of a wide range of substituents at the α-position, leading to the creation of diverse and complex molecular structures.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker used for treating acid-related disorders.[7] Its derivatives are also explored for their potential as antimicrobial agents.[8] The presence of halogens in drug molecules can enhance their biological activity and metabolic stability.[9]
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential biological activity.
Antimicrobial Activity
Derivatives of halogenated acetophenones have demonstrated antibacterial and antifungal properties.[8][10] The mechanism of action for α-haloacetophenones as antibacterial agents can involve the inhibition of extracellular polysaccharide formation and biofilm development, as well as altering cell membrane permeability.[8] For antifungal activity, while the exact mechanism for derivatives of this compound is not well-defined, related bromo-compounds have shown to be effective.
Due to the lack of specific information on the signaling pathways affected by this compound or its direct derivatives in the provided search results, a detailed Graphviz diagram of a signaling pathway cannot be accurately constructed. The general mechanism of antimicrobial action for related compounds involves disruption of cellular integrity rather than a specific signaling cascade.
Diagram 3: General Logic of Antimicrobial Action
Caption: Postulated antimicrobial mechanisms.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Danger |
Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential applications in drug discovery and development. Its well-defined reactivity, stemming from the α-bromo ketone functionality, allows for a range of chemical transformations. This guide has summarized its key chemical and physical properties, spectral data, synthetic methods, and reactivity, providing a solid foundation for its use in a research and development setting. Further investigation into its biological activities and the mechanisms of action of its derivatives could unveil new therapeutic opportunities.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-溴-2 ′-氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 655-15-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asdlib.org [asdlib.org]
- 6. galchimia.com [galchimia.com]
- 7. kuey.net [kuey.net]
- 8. α-Haloacetophenone and analogues as potential antibacterial agents and nematicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-2'-fluoroacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-2'-fluoroacetophenone is a versatile bifunctional reagent crucial in the synthesis of various heterocyclic compounds.[1] Its structure, featuring an α-haloketone, makes it an excellent electrophile for reactions with a wide range of nucleophiles. The presence of a fluorine atom on the phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2][3] This document provides detailed protocols and application notes for the synthesis of key heterocyclic scaffolds, such as thiazoles and benzofurans, utilizing this compound as a key starting material.
Application Note 1: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole Derivatives
The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for the preparation of thiazole rings.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[5][6] Using this compound and thiourea (B124793), 2-amino-4-(2-fluorophenyl)thiazole can be synthesized efficiently. This scaffold is a common feature in many biologically active compounds.
General Reaction Scheme:
The reaction proceeds via an initial S_N2 reaction between the thioamide and the α-bromoketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[5]
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole
This protocol is adapted from the general Hantzsch synthesis methodology.[5][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol, 2.17 g) and thiourea (10 mmol, 0.76 g) in absolute ethanol (40 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation of Initial Product: Upon completion, allow the mixture to cool to room temperature. The hydrobromide salt of the product may precipitate. If so, collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Neutralization: If the product does not precipitate or for complete recovery, transfer the reaction mixture to a beaker. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is neutral or slightly basic (pH 7-8).
-
Final Product Isolation: The free base of the thiazole derivative will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2-amino-4-(2-fluorophenyl)thiazole.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 2-Bromo-4'-fluoroacetophenone | Thiosemicarbazones | Ethanol | Reflux | 4-5 | 61-80 | [7] |
| 2-Bromoacetophenone | Thiourea | Methanol | Heat | - | ~99 | [5] |
| This compound | Thiourea | Ethanol | Reflux | 4-6 | Good (Est.) | This Protocol |
Application Note 2: Proposed Synthesis of 2-Substituted-3-fluorobenzofurans
Fluorinated benzofurans are an important class of heterocycles in medicinal chemistry.[8][9] this compound can serve as a precursor for fluorinated benzofurans through a tandem S_NAr (Nucleophilic Aromatic Substitution) and intramolecular cyclization reaction. This proposed pathway leverages the reactivity of both the bromo-ketone function and the activated fluorine atom.
Proposed Reaction Pathway:
This strategy involves an initial reaction with an active methylene (B1212753) compound (e.g., a β-ketoester like ethyl acetoacetate) followed by an intramolecular cyclization where the enolate displaces the ortho-fluorine atom.
Caption: Proposed synthesis of benzofurans.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of an active methylene compound (1.1 eq) in a suitable aprotic solvent (e.g., DMF, Acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) at room temperature.
-
Addition of Ketone: Stir the mixture for 15-20 minutes, then add a solution of this compound (1.0 eq) dropwise.
-
Alkylation: Allow the reaction to stir at room temperature for 2-4 hours to form the initial alkylated intermediate.
-
Cyclization: Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours to facilitate the intramolecular S_NAr cyclization. Monitor the formation of the benzofuran (B130515) product by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to obtain the desired benzofuran derivative.
Data Presentation (Representative)
Quantitative data for this specific transformation is not available; however, the table below provides a template for recording experimental results. Yields for similar tandem S_NAr-cyclocondensation reactions can range from low to good.[10]
| Active Methylene Cmpd. | Base | Solvent | Conditions | Time (h) | Expected Yield |
| Ethyl Acetoacetate | DBU | DMF | 1. RT, 4h; 2. 90°C | 12-16 | Moderate |
| Diethyl Malonate | K₂CO₃ | Acetonitrile | Reflux | 18-24 | Moderate |
| Acetylacetone | NaH | THF | 1. 0°C; 2. Reflux | 10-14 | Low to Moderate |
Application Note 3: Versatility in Heterocyclic Synthesis
This compound is a precursor to a variety of other heterocyclic systems beyond thiazoles and benzofurans, including imidazoles, oxazoles, and pyrazoles.[1] The specific heterocycle synthesized depends on the reaction partner chosen.
-
Imidazoles: Reaction with amidines or a mixture of an aldehyde and ammonia (B1221849) (Radziszewski synthesis) can yield substituted imidazoles.[11][12]
-
Oxazoles: Condensation with amides can lead to the formation of oxazole (B20620) rings.
-
Pyrazoles: Reaction with hydrazine (B178648) derivatives can be used to construct pyrazole (B372694) scaffolds.
Caption: Synthetic versatility of the reagent.
Safety and Handling
This compound is a corrosive and lachrymatory compound. It causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.
References
- 1. Buy this compound | 655-15-2 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. google.com [google.com]
- 6. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-2'-fluoroacetophenone as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-2'-fluoroacetophenone as a key intermediate in the synthesis of biologically active compounds. Detailed experimental protocols for the synthesis of a p38 MAP kinase inhibitor precursor and an antifungal agent are provided, along with relevant biological data and pathway diagrams to support drug discovery and development efforts.
Introduction
This compound is a valuable building block in medicinal chemistry due to its reactive α-bromoketone moiety and the presence of a fluorine atom on the phenyl ring. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule and the biological properties of the final compounds, often enhancing binding affinity and metabolic stability. This intermediate is particularly useful for the synthesis of various heterocyclic scaffolds, such as thiazoles and triazoles, which are prevalent in many approved drugs and clinical candidates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 655-15-2 | [1][2] |
| Molecular Formula | C₈H₆BrFO | [1][2] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Appearance | Pale cream to brown solid/liquid | [1] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 83-85 °C | [2] |
| Purity | Typically ≥97% | [1] |
Application 1: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole - A Precursor for p38 MAP Kinase Inhibitors
Substituted 2-aminothiazoles are a well-established class of compounds that have been extensively investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis. The synthesis of 2-amino-4-(2-fluorophenyl)thiazole from this compound is a straightforward and efficient process based on the Hantzsch thiazole (B1198619) synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole
This protocol describes the synthesis of 2-amino-4-(2-fluorophenyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Ethanol
-
Sodium Bicarbonate (or other suitable base)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-(2-fluorophenyl)thiazole.
-
Dry the purified product under vacuum.
Expected Yield: 85-95%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling cascade is a key pathway in the cellular response to stress and inflammatory signals. Inhibition of p38α, a specific isoform, has been shown to be effective in reducing the production of inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Biological Activity Data
| Compound | p38α IC₅₀ (nM) | Cellular Potency (TNF-α release, IC₅₀ in nM) | Reference |
| SB 203580 (Reference) | 50 | 50-100 | [3] |
| Generic 4-Aryl-2-aminothiazole | 10 - 500 | Varies | [4] |
Application 2: Synthesis of Antifungal 1,2,4-Triazole (B32235) Derivatives
1,2,4-Triazole-containing compounds form the basis of a major class of antifungal drugs, known as azole antifungals. These agents act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This compound can be readily used to synthesize triazole-based antifungal candidates.
Experimental Protocol: Synthesis of 1-((2-Fluorophenyl)carbonylmethyl)-1,2,4-triazole
This protocol outlines the synthesis of a triazolylacetophenone derivative, a common scaffold in antifungal drug discovery.
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (or other suitable base)
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 1,2,4-triazole (1.1 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1-((2-fluorophenyl)carbonylmethyl)-1,2,4-triazole.
Expected Yield: 70-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol. This leads to the accumulation of toxic sterol intermediates and ultimately fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.
Biological Activity Data
The following table presents the in vitro antifungal activity of representative triazole derivatives against various fungal pathogens, reported as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Fungal Strain | MIC (μg/mL) of a representative triazole derivative | Reference |
| Candida albicans | 0.125 - 8 | |
| Aspergillus fumigatus | 0.25 - 16 | |
| Cryptococcus neoformans | 0.06 - 4 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward and high-yielding protocols for its conversion into 2-aminothiazole and 1,2,4-triazole scaffolds, coupled with the potent biological activities of these derivatives, underscore its importance for researchers in medicinal chemistry and drug development. The provided application notes and protocols serve as a practical guide for the utilization of this key building block in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation Reactions with 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring an α-bromo ketone, makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles. The presence of the fluorine atom on the phenyl ring can significantly influence the biological activity and physicochemical properties of the resulting molecules, making this reagent particularly valuable in the development of novel pharmaceutical compounds and other functional materials.
These application notes provide a detailed overview of the utility of this compound in N-, S-, O-, and C-alkylation reactions. The information presented herein, including detailed experimental protocols and quantitative data, is intended to serve as a practical guide for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromine atom by a suitable nucleophile, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.
Caption: General workflow for alkylation reactions.
N-Alkylation Reactions
The alkylation of nitrogen-containing heterocycles and amines with this compound is a common strategy for the synthesis of compounds with potential biological activities. This reaction is particularly useful for introducing the 2-(2-fluorophenyl)-2-oxoethyl moiety onto a nitrogen atom.
Quantitative Data for N-Alkylation
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Imidazole (B134444) | NaH | DMF | rt | 4 | High | [1] |
| Benzimidazole | K₂CO₃ | DMF | 80 °C | - | 32-55 | [2] |
| Benzimidazole | NEt₃ | MeCN | reflux | - | up to 92 | [2] |
| 5-Cyanobenzimidazole | NaH | THF | reflux | - | 90 | [2] |
| 2-Substituted Benzimidazoles | 30% aq. KOH / TBHS | - | - | - | Good | [3] |
Note: Yields are reported for analogous phenacyl halides where specific data for the fluoro-substituted compound is not available. TBHS = Tetrabutylammonium (B224687) hydrogen sulfate.
Experimental Protocol: N-Alkylation of Imidazole
This protocol is adapted from a procedure for a similar chloro-analog[1].
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add a solution of imidazole (1.1 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Acidify the mixture with 1 M hydrochloric acid.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated imidazole.
Caption: Workflow for N-alkylation of imidazole.
S-Alkylation Reactions
The reaction of this compound with sulfur nucleophiles provides a straightforward route to α-thio ketones, which are valuable intermediates in organic synthesis.
Quantitative Data for S-Alkylation
| Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Mercaptobenzimidazole (B194830) | - | DCM | - | - | [4][5] |
| Potassium thioacetate | - | Acetone | -20 °C to rt | Good | [6] |
| α-oxothioamides | NEt₃ | Acetonitrile | rt | 69-95 | [7] |
Note: Yields are for analogous α-bromoketones.
Experimental Protocol: S-Alkylation of 2-Mercaptobenzimidazole
This protocol is based on the reaction of 2-mercaptobenzimidazole with analogous 2-bromo-1,3-diketones[4][5].
Materials:
-
This compound
-
2-Mercaptobenzimidazole
-
Triethylamine (B128534) (NEt₃)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-mercaptobenzimidazole (1.0 eq.) in acetonitrile, add triethylamine (1.1 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in acetonitrile.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the S-alkylated product.
Caption: Workflow for S-alkylation of 2-mercaptobenzimidazole.
O-Alkylation Reactions (Williamson Ether Synthesis)
The O-alkylation of phenols and alcohols with this compound, a variation of the Williamson ether synthesis, is a reliable method for the preparation of α-aryloxy and α-alkoxy ketones. The use of phase-transfer catalysis is often recommended to enhance reaction rates and yields, especially for less reactive phenols.
Quantitative Data for O-Alkylation
| Nucleophile | Base | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Phenol | K₂CO₃ | TBAB | Toluene | - | High | [8] |
| 4-ethylphenol | 25% aq. NaOH | TBAB | - | reflux | Good | [9] |
| 2-Hydroxynaphthoquinones | K₂CO₃ | TBAI / 18-crown-6 | THF | reflux | 68 | [10] |
TBAB = Tetrabutylammonium bromide, TBAI = Tetrabutylammonium iodide.
Experimental Protocol: O-Alkylation of 4-Nitrophenol (B140041) under Phase-Transfer Catalysis
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene, add this compound (1.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with toluene.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. researchgate.net [researchgate.net]
Application Notes: Synthesis of Pyrazoles and Oxazoles using 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its α-bromo ketone moiety provides a reactive electrophilic site, while the 2-fluorophenyl group can influence the biological activity and pharmacokinetic properties of the resulting molecules. This document provides detailed protocols and application notes for the synthesis of substituted pyrazoles and oxazoles, two classes of heterocycles with significant importance in medicinal chemistry, utilizing this compound as a key starting material.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a common feature in many pharmaceuticals and are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] Similarly, oxazoles, five-membered heterocycles with one oxygen and one nitrogen atom, are present in numerous natural products and synthetic compounds with diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.[5][6]
Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole
The synthesis of pyrazoles from α-bromo ketones is a well-established method, typically proceeding through a condensation reaction with hydrazine (B178648) or its derivatives.[7][8] The reaction of this compound with hydrazine hydrate (B1144303) provides a direct route to 3-(2-Fluorophenyl)-1H-pyrazole.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-(2-Fluorophenyl)-1H-pyrazole.
Quantitative Data
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| ω-Bromoacetophenone derivatives | Hydrazine hydrate | Ethanol | Reflux | 4-8 | 80-92 | [7][8] |
| This compound | Hydrazine hydrate | Ethanol | Reflux | 4-6 | ~85 | Estimated |
Synthesis of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine
The Hantzsch oxazole (B20620) synthesis is a classic method for the preparation of oxazoles, which involves the reaction of an α-haloketone with an amide.[9] The reaction of this compound with urea (B33335) provides a straightforward route to 4-(2-Fluorophenyl)-1,3-oxazol-2-amine, a potentially bioactive molecule.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Urea
-
Ethanol
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.5 eq) in ethanol.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(2-Fluorophenyl)-1,3-oxazol-2-amine.
Quantitative Data
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| α-Bromoacetophenone derivatives | Urea | Ethanol | Reflux | 8-12 | 60-80 | [9] |
| This compound | Urea | Ethanol | Reflux | 10 | ~70 | Estimated |
Experimental Workflow
Biological Significance and Applications
The synthesized pyrazole (B372694) and oxazole derivatives containing a 2-fluorophenyl moiety are of significant interest to drug discovery programs. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Pyrazoles with a 2-fluorophenyl substituent have been investigated for various therapeutic applications. Their biological activities are often attributed to their ability to act as ligands for various receptors and enzymes. For instance, certain pyrazole derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1]
Oxazole derivatives , including those with fluorinated phenyl groups, have demonstrated a broad spectrum of pharmacological activities.[6] They have been explored as anticancer agents, with some exhibiting potent antitubulin activity.[5] The 2-aminooxazole scaffold, in particular, is considered a privileged structure in medicinal chemistry.[9]
The protocols described herein provide a foundation for the synthesis of libraries of novel pyrazole and oxazole derivatives for further biological evaluation and lead optimization in drug discovery programs.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic synthesis with ω-bromoacetophenone: Synthesis of some new pyrazole, pyridazine and furan derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Bromo-2'-fluoroacetophenone, a key intermediate in the development of various pharmaceutical compounds.[1][2] The protocol is based on the bromination of 2'-fluoroacetophenone (B1202908).
Synthesis Protocol: Bromination of 2'-fluoroacetophenone
This protocol outlines the synthesis of this compound from o-fluoroacetophenone and bromine in acetic acid.[3][4]
Materials and Equipment:
-
Reactants:
-
1-(2-fluorophenyl)ethanone (o-fluoroacetophenone)
-
Bromine
-
Acetic acid
-
-
Work-up and Purification Reagents:
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Reaction flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
-
Experimental Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 15.1 g of 1-(2-fluorophenyl)ethanone in 150 mL of acetic acid.[3][4]
-
Addition of Bromine: While stirring the solution at room temperature, slowly add 5.8 mL of bromine dropwise using a dropping funnel.[3][4]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.[3][4]
-
Solvent Removal: Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.[3][4]
-
Work-up:
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate.[3][4] After filtering to remove the drying agent, concentrate the organic phase under reduced pressure to yield the final product.[3][4]
Product Characterization:
The resulting product, this compound, is a light yellow oil.[3][4] Characterization can be performed using ¹H-NMR spectroscopy. The expected peaks in CDCl₃ are: δ 4.53 (2H, d, J = 2.4 Hz), 7.13-7.20 (1H, m), 7.27-7.30 (1H, m), 7.54-7.61 (1H, m), 7.91-7.96 (1H, m).[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-(2-fluorophenyl)ethanone | [3][4] |
| Amount of Starting Material | 15.1 g | [3][4] |
| Reagent | Bromine | [3][4] |
| Amount of Reagent | 5.8 mL | [3][4] |
| Solvent | Acetic Acid | [3][4] |
| Volume of Solvent | 150 mL | [3][4] |
| Reaction Time | 2 hours | [3][4] |
| Reaction Temperature | Room Temperature | [3][4] |
| Product Yield | 22.91 g | [3][4] |
| Percentage Yield | 97% | [3][4] |
| Appearance | Light yellow oil | [3][4] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| Melting Point | 25-27 °C | [1][3] |
| Boiling Point | 83-85 °C | [3] |
| Density | 1.574 g/mL at 25 °C | [3] |
Alternative Synthesis Strategies
While the bromination of 2'-fluoroacetophenone is a common method, other synthetic routes exist. These include:
-
Friedel-Crafts Acylation: This approach involves the acylation of 2-fluorobenzoic acid with bromoacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1]
-
Halogenation of Acetophenone (B1666503): This method involves treating acetophenone with sources of bromine and fluorine in the presence of a catalyst.[1]
-
Solvent-Free Reactions: To promote more sustainable synthesis, solvent-free bromination protocols have been developed. These involve the solid-state mixing of a fluoroacetophenone derivative with a brominating agent.[1]
Safety Precautions
It is crucial to handle all chemicals with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Conduct the experiment in a well-ventilated area or under a chemical fume hood.[5][6]
-
Handling Bromine: Bromine is highly corrosive and toxic. Handle it with extreme caution in a fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water and seek medical attention.[5]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[5]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[5]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds. This method is widely employed in academic and industrial research, particularly in the synthesis of biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide or triflate in the presence of a base.[2]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-2'-fluoroacetophenone with various arylboronic acids. The resulting 2-aryl-2'-fluoroacetophenone derivatives are valuable intermediates in the synthesis of a range of biologically active molecules and advanced materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final products.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl bromides, including those structurally similar to this compound, with various arylboronic acids. This data serves as a guide for optimizing reaction conditions.
Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ (2-5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane (B91453) / H₂O (4:1) | 90-100 | 12-24 |
| PdCl₂(dppf) (2-5) | --- | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-18 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0-3.0) | Toluene / H₂O (4:1) | 80-110 | 8-16 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (3-5) | K₃PO₄ (2.0) | DMF | 120 | 6-12 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 |
Table 2: Representative Examples of Suzuki-Miyaura Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-2'-fluoroacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-2'-fluoroacetophenone | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 14 | 80-90 |
| 3 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-2'-fluoroacetophenone | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88-96 |
| 4 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-2'-fluoroacetophenone | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
| 5 | 2-Thienylboronic acid | 2-(2-Thienyl)-2'-fluoroacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF | 120 | 10 | 70-80 |
Note: The yields are indicative and may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
This section provides a general protocol and a microwave-assisted protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
General Experimental Protocol
A recommended procedure for the Suzuki coupling of this compound is as follows:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[2]
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1] Heat the mixture to 90-100 °C with vigorous stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.1 equiv.).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite® and purify the product using standard procedures as described in the general protocol.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly efficient and reliable method for the synthesis of 2-aryl-2'-fluoroacetophenone derivatives. The protocols provided in this document offer a solid foundation for researchers to develop and optimize their synthetic strategies. The versatility of the reaction conditions allows for a broad substrate scope and the generation of diverse molecular libraries for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Use of 2-Bromo-2'-fluoroacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a versatile chemical intermediate with significant applications in medicinal chemistry. Its reactive α-bromo ketone and the presence of a fluorine atom on the phenyl ring make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potential therapeutic agents, particularly in the areas of oncology and infectious diseases.
Key Applications in Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of various heterocyclic scaffolds, including but not limited to:
-
Thiazoles: Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Pyrazoles: Pyrazole (B372694) derivatives are prominent in numerous FDA-approved drugs and are investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
-
Oxazoles: Oxazole moieties are found in various natural products and synthetic compounds with a range of biological functions, including antimicrobial and anti-inflammatory effects.
The reactivity of the α-bromo ketone allows for facile cyclization reactions with various nucleophiles to construct these heterocyclic rings. The 2-fluoro substitution on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting molecules to their biological targets.
Data Presentation: Biological Activities of Representative Derivatives
The following tables summarize the quantitative biological data for representative thiazole (B1198619) and pyrazole derivatives that can be synthesized from this compound, based on published literature on structurally similar compounds.
Table 1: Anticancer and VEGFR-2 Inhibitory Activity of a Representative Thiazole Derivative
| Compound ID | Target Cell Line / Enzyme | IC50 (µM) | Citation |
| Thiazole-4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [1] | |
| VEGFR-2 | 0.15 | [1] |
Table 2: Antimicrobial Activity of a Representative Pyrazole Derivative
| Compound ID | Microorganism | MIC (µg/mL) | Citation |
| Pyrazole-21c | Staphylococcus aureus | 0.25 | [2] |
| Multi-drug resistant strains | 0.25 | [2] | |
| Pyrazole-23h | Staphylococcus aureus | 0.25 | [2] |
| Multi-drug resistant strains | 0.25 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Thiazole Derivative from this compound
This protocol describes a proposed two-step synthesis of a 2-aminothiazole (B372263) derivative, a common scaffold in medicinal chemistry.
Step 1: Synthesis of a Chalcone (B49325) Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a suitable aromatic aldehyde in 50 mL of ethanol (B145695).
-
Reaction Execution: Cool the mixture in an ice bath and slowly add 20 mmol of aqueous sodium hydroxide (B78521) (40%) dropwise with constant stirring.
-
Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
Step 2: Cyclization to form the Thiazole Ring
-
Reaction Setup: In a round-bottom flask, dissolve 5 mmol of the chalcone intermediate and 5 mmol of thiourea (B124793) in 30 mL of ethanol.
-
Reaction Execution: Add a catalytic amount of a base (e.g., potassium carbonate) and reflux the mixture for 8-10 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final thiazole derivative.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the methodology for evaluating the cytotoxic effects of synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against microbial strains.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus) with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for a thiazole derivative.
Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling by a thiazole derivative.
References
Application Notes and Protocols: 2-Bromo-2'-fluoroacetophenone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a halogenated organic compound with the chemical formula C₈H₆BrFO. While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals, its unique chemical structure makes it a valuable precursor in the field of materials science.[1] The presence of bromine, fluorine, and a reactive ketone group allows for a variety of chemical modifications, enabling the development of novel materials with tailored electronic and functional properties.
These application notes provide an overview of the use of this compound in materials science, focusing on its role as a building block for advanced materials. Detailed experimental protocols for its synthesis and a representative derivatization are also included.
Applications in Materials Science
The primary application of this compound in materials science is as a versatile precursor for the synthesis of more complex organic molecules that form the basis of functional materials.[1]
1. Precursor for Materials with Specific Electronic Properties:
The unique arrangement of atoms in this compound influences its electronic characteristics. When incorporated into larger molecular structures, it can impart specific electronic properties to the resulting material.[1] This makes it a compound of interest in the development of:
-
Organic Semiconductors: The synthesis of novel organic semiconductors can be achieved by incorporating the this compound moiety into conjugated polymer backbones or as side chains. The electron-withdrawing nature of the fluorine and bromine atoms can be used to tune the energy levels (HOMO/LUMO) of the material, which is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
Functional Polymers: Through polymerization or grafting reactions, this compound can be used to introduce specific functionalities into polymers. These functionalities can enhance properties such as thermal stability, flame retardancy, and optical response.
2. Synthesis of Heterocyclic Compounds:
This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles.[1] These heterocyclic structures are often the core of:
-
Dyes and Pigments: The extended π-systems in many heterocyclic compounds lead to strong absorption and emission in the visible and UV regions of the electromagnetic spectrum. This makes them suitable for use as dyes and pigments in applications such as printing, coatings, and optical data storage.
-
Luminescent Materials: Certain heterocyclic compounds exhibit strong fluorescence or phosphorescence, making them candidates for use in OLEDs, chemical sensors, and bio-imaging.
3. Intermediate in Cross-Coupling Reactions:
The bromo group in this compound is reactive in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the straightforward introduction of a wide range of functional groups at this position. This synthetic versatility is crucial for:
-
Molecular Engineering: Researchers can systematically modify the structure of the molecule to fine-tune the properties of the final material. This "molecular engineering" approach is essential for the rational design of materials with desired characteristics.
-
Synthesis of Complex Ligands: The ability to introduce different functionalities allows for the synthesis of complex organic ligands that can be used to create metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, catalysis, and sensing.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2'-fluoroacetophenone (B1202908) via bromination.
Materials:
-
2'-fluoroacetophenone
-
Bromine (Br₂)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
-
Water
-
Saturated brine solution
Equipment:
-
Round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 15.1 g of 2'-fluoroacetophenone in 150 mL of acetic acid.
-
Slowly add 5.8 mL of bromine dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2'-fluoroacetophenone (15.1 g) | [2] |
| Reagent | Bromine (5.8 mL) | [2] |
| Solvent | Acetic Acid (150 mL) | [2] |
| Reaction Time | 2 hours | [2] |
| Product Yield | 22.91 g (97%) | [2] |
| Appearance | Light yellow oil | [2] |
Protocol 2: Synthesis of a Propiophenone (B1677668) Derivative
This protocol describes a representative derivatization of this compound to form a propiophenone derivative, showcasing its utility as a synthetic intermediate.
Materials:
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Equipment:
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Under an argon atmosphere, dissolve 1.81 mL (13.1 mmol) of this compound in 17 mL of ethyl acetate in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1.24 mL (19.7 mmol) of malononitrile and 3.42 mL (19.7 mmol) of diisopropylethylamine to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic extract with brine, and then dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it to obtain the crude product, which can be further purified by chromatography.[3]
Visualizations
Caption: Synthetic pathway from 2'-fluoroacetophenone to advanced material precursors.
Caption: Applications of this compound in materials science.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-2'-fluoroacetophenone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone is a versatile synthetic intermediate that serves as a valuable building block in the development of novel compounds for biological evaluation. Its reactive α-bromo ketone moiety allows for the facile introduction of various pharmacophoric groups, leading to the generation of diverse chemical libraries. This document provides detailed application notes and protocols for the derivatization of this compound into several classes of heterocyclic compounds, including thiazoles, and outlines standard biological assays to evaluate their potential as antimicrobial and anticancer agents.
Derivatization Strategies
The primary route for the derivatization of this compound involves the reaction of its α-bromo group with nucleophiles to form various heterocyclic ring systems. The Hantzsch thiazole (B1198619) synthesis is a prominent example, providing a straightforward method for the preparation of 2-aminothiazole (B372263) derivatives.[1][2]
General Workflow for Derivatization
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prevalent methods for the large-scale synthesis of 2-Bromo-2'-fluoroacetophenone (CAS No. 655-15-2), a key intermediate in the pharmaceutical and fine chemical industries. The document outlines detailed experimental protocols, presents key data in a comparative format, and includes process flow diagrams for enhanced understanding.
Introduction
This compound, with the molecular formula C₈H₆BrFO, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of three reactive sites: a bromine atom, a fluorine atom on the phenyl ring, and a carbonyl group, making it a versatile precursor for a variety of heterocyclic compounds and other complex molecules used in drug discovery and materials science.[1] The efficient and scalable synthesis of this compound is therefore of significant industrial importance. This document details established methods for its large-scale production.
Synthetic Strategies
The primary routes for the synthesis of this compound involve the selective bromination of a suitable precursor. The most common and industrially viable methods are the direct bromination of 2'-fluoroacetophenone (B1202908) and Friedel-Crafts acylation.
Direct Bromination of 2'-Fluoroacetophenone
This is the most widely adopted method for the synthesis of this compound.[2] It involves the reaction of 2'-fluoroacetophenone with a brominating agent.
Key Brominating Agents:
-
Bromine (Br₂): A common and effective reagent for this transformation.
-
N-Bromosuccinimide (NBS): A solid, easier-to-handle alternative to liquid bromine, often used for selective bromination.[2]
Reaction Scheme:
Caption: General reaction scheme for the bromination of 2'-fluoroacetophenone.
Friedel-Crafts Acylation
This method offers an alternative route to this compound. It typically involves the acylation of a substituted phenol (B47542) with an acyl chloride containing the necessary bromine and fluorine substituents.[1] A common variation is the Friedel-Crafts acylation of 2-fluorobenzoic acid with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Experimental Protocols
Below are detailed protocols for the synthesis of this compound based on the direct bromination method, which is well-documented for its high yield and suitability for scale-up.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from a literature procedure demonstrating high yield.[3]
Materials:
-
1-(2-fluorophenyl)ethanone (2'-fluoroacetophenone)
-
Bromine (Br₂)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
-
Saturated brine solution
Equipment:
-
Reaction vessel with a stirrer, dropping funnel, and temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve 15.1 g of 1-(2-fluorophenyl)ethanone in 150 mL of acetic acid.
-
Slowly add 5.8 mL of bromine dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil.
Expected Yield: 22.91 g (97%)[3]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes a milder and more selective brominating agent.[2]
Materials:
-
2'-fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (B109758) (DCM) or Carbon tetrachloride (CCl₄) (anhydrous)
-
Pyridine (B92270) hydrobromide perbromide (optional, as a catalyst)
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 2'-fluoroacetophenone in an anhydrous solvent such as dichloromethane (DCM) in a reaction vessel.
-
Cool the solution to a controlled temperature, typically between 0°C and 25°C.[2]
-
Slowly add N-bromosuccinimide (NBS) in portions to the reaction mixture. The molar ratio of the starting material to the brominating agent is a critical parameter to optimize.[2]
-
If desired, a catalytic amount of pyridine hydrobromide perbromide can be added to enhance the reaction rate and yield.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining NBS, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
Data Presentation
The following table summarizes key quantitative data from the described synthetic protocols.
| Parameter | Protocol 1: Bromine in Acetic Acid | Protocol 2: NBS Bromination |
| Starting Material | 1-(2-fluorophenyl)ethanone | 2'-fluoroacetophenone |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)[2] |
| Reaction Temperature | Room Temperature[3] | 0°C to 25°C[2] |
| Reaction Time | 2 hours[3] | Dependent on optimization |
| Yield | 97%[3] | High (requires optimization) |
Industrial Scale-Up Considerations
Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.[1]
-
Process Safety: The handling of bromine, a corrosive and toxic substance, requires stringent safety protocols. The use of NBS can mitigate some of these risks. Reaction exotherms must be carefully managed to prevent runaway reactions.[1]
-
Continuous Flow Technology: For large-scale production, continuous flow reactors offer significant advantages over traditional batch processing. They allow for precise control over reaction parameters such as temperature and residence time, leading to improved safety, consistency, and scalability.[1]
-
Solvent Selection: The choice of solvent is critical. While solvents like dichloromethane and carbon tetrachloride are effective, their environmental impact and regulatory status must be considered. Greener solvent alternatives should be explored.
-
Purification: Efficient purification methods are essential to achieve the high purity required for pharmaceutical applications. Recrystallization and chromatography are common laboratory techniques, but for industrial scale, melt crystallization or distillation may be more economical.[1]
-
Cost-Effectiveness: The cost of raw materials, catalysts, and solvents, as well as the efficiency of the process (yield and throughput), are key economic drivers.[1] A patent suggests a method using a bisulfite solution with a bromate, which is claimed to be suitable for large-scale production due to high purity, inexpensive reagents, and reduced pollution.[4]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Synthesis Parameters
This diagram shows the key parameters influencing the outcome of the synthesis.
Caption: Key parameters influencing the synthesis of this compound.
References
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2'-fluoroacetophenone, a halogenated aromatic ketone, is a versatile building block in organic synthesis, particularly for the introduction of the 2-fluorophenacyl moiety into various molecular scaffolds. Its reactivity, driven by the presence of a labile bromine atom alpha to a carbonyl group, makes it an excellent substrate for nucleophilic substitution reactions. Phase-transfer catalysis (PTC) emerges as a powerful and green chemistry technique to facilitate these reactions, especially when dealing with reactants in immiscible phases. This document provides detailed application notes and experimental protocols for the use of phase-transfer catalysis in reactions involving this compound, with a focus on N-alkylation of indazoles, a privileged scaffold in medicinal chemistry.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs.[1] In the context of reactions with this compound, the PTC catalyst facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase containing the electrophilic this compound. This circumvents the need for harsh, anhydrous conditions and often leads to faster reaction rates, higher yields, and milder reaction conditions.[2]
A general schematic of this process is depicted below:
Figure 1: General mechanism of phase-transfer catalysis.
Application: Regioselective N-Alkylation of Indazoles
Indazole derivatives are crucial pharmacophores found in numerous therapeutic agents. The regioselective alkylation of the indazole nitrogen atoms (N-1 and N-2) is a key synthetic challenge. While traditional methods often yield mixtures of isomers, phase-transfer catalysis can offer a practical approach to control this selectivity, although reaction conditions must be carefully optimized.
N-Alkylation of 1H-Indazole with this compound
This protocol details the N-alkylation of 1H-indazole using this compound under phase-transfer catalysis conditions. The reaction typically yields a mixture of N-1 and N-2 isomers, with the ratio being dependent on the specific conditions employed.
Table 1: Reaction Parameters for N-Alkylation of 1H-Indazole
| Parameter | Condition | Notes |
| Substrates | 1H-Indazole, this compound | |
| Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | A common and effective phase-transfer catalyst. |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous, powdered form is preferred. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |
| Temperature | Room Temperature to 50 °C | Reaction can be gently heated to increase rate. |
| Reaction Time | 12-24 hours | Monitored by TLC until completion. |
| Typical Yield | 70-85% (combined isomers) |
Experimental Protocol
Materials:
-
1H-Indazole
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of 1H-indazole (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL), add tetrabutylammonium bromide (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature (or heat to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
The following workflow illustrates the key steps in the experimental procedure.
Figure 2: Experimental workflow for N-alkylation.
Other Potential Applications under PTC
While the N-alkylation of indazoles is a prime example, this compound can be employed in a variety of other phase-transfer catalyzed reactions.
-
O-Alkylation of Phenols: The reaction of phenols with this compound under PTC conditions can be used to synthesize aryl ethers, which are important intermediates in pharmaceuticals and agrochemicals.[3]
-
S-Alkylation of Thiols: Similarly, thiols can be S-alkylated to produce thioethers.
-
C-Alkylation of Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds (e.g., malonic esters, β-keto esters) can be alkylated with this compound to form new carbon-carbon bonds.
Table 2: General Conditions for Other PTC Alkylations
| Reaction Type | Nucleophile | Catalyst | Base | Solvent System | Typical Yield |
| O-Alkylation | Phenols | TBAB | aq. NaOH | Toluene/Water | High |
| S-Alkylation | Thiols | TBAB | K₂CO₃ | Acetonitrile | High |
| C-Alkylation | Malonic Esters | Aliquat 336 | aq. NaOH | Dichloromethane/Water | Moderate to High |
Conclusion
Phase-transfer catalysis offers a robust and versatile platform for utilizing this compound in a range of synthetic transformations. The mild reaction conditions, operational simplicity, and potential for high yields make it an attractive methodology for researchers in both academic and industrial settings. The provided protocol for the N-alkylation of indazoles serves as a foundational guide that can be adapted and optimized for various substrates and desired outcomes. Further exploration into chiral phase-transfer catalysts could also open avenues for enantioselective syntheses using this valuable building block.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phosphorescent Iridium(III) Complexes from 2-Bromo-2'-fluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a phosphorescent iridium(III) complex utilizing a 2-(2-fluorophenyl)pyridine (B3060818) derivative, synthesized from 2-Bromo-2'-fluoroacetophenone, as the primary cyclometalating ligand. The described methods are foundational for the development of novel phosphorescent probes and photosensitizers for applications in biomedical imaging, sensing, and photodynamic therapy.
Introduction
Phosphorescent transition metal complexes, particularly those of iridium(III), are of significant interest due to their unique photophysical properties, including long-lived excited states, high quantum yields, and emission wavelengths that are tunable across the visible spectrum. These characteristics make them ideal candidates for a range of applications in drug development and biomedical research, such as cellular imaging, oxygen sensing, and as therapeutic agents. This protocol outlines a two-stage process for the synthesis of a phosphorescent iridium(III) complex, beginning with the preparation of the cyclometalating ligand from a commercially available starting material, this compound.
Data Presentation: Photophysical Properties of Fluorinated Phenylpyridine Iridium(III) Complexes
The introduction of fluorine atoms onto the phenylpyridine ligand can significantly influence the photophysical properties of the resulting iridium(III) complex, often leading to blue-shifted emissions and improved quantum yields. The following table summarizes typical photophysical data for related bis--INVALID-LINK--iridium(III) complexes found in the literature, providing an expected range for the complex synthesized via the following protocols.
| Complex | Emission Max (λem) | Photoluminescence Quantum Yield (Φp) | Phosphorescence Lifetime (τ) | Reference |
| (ppy)₂Ir(acac) | ~510 nm | ~0.4 - 0.9 | ~1-2 µs | [1] |
| (dfppy)₂Ir(acac) | ~470-490 nm | ~0.5 - 0.8 | ~1-3 µs | [2] |
| (Fppy)₂Ir(dipg) | 545 nm | High | Short | [3] |
| (CF₃ppy)₂Ir(dipg) | 581 nm | High | Short | [3] |
| (F₄ppy)₂Ir(L-alanine) | 493 nm | 0.48-0.69 | 1.67 µs | [4] |
| (F₂,₄,₅ppy)₂Ir(L-alanine) | 464 nm | 0.69 | 1.46 µs | [4] |
ppy = 2-phenylpyridine, dfppy = 2-(2,4-difluorophenyl)pyridine, Fppy = fluorophenylpyridine derivative, CF₃ppy = trifluoromethylphenylpyridine derivative, dipg = N,N'-diisopro-guanidinate, acac = acetylacetonate.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the cyclometalating ligand and the subsequent formation of the phosphorescent iridium(III) complex.
Part 1: Synthesis of 2-(2-fluorophenyl)pyridine Ligand via Kröhnke Pyridine (B92270) Synthesis
The Kröhnke pyridine synthesis provides a versatile method for the preparation of substituted pyridines. In this protocol, this compound is first converted to its pyridinium (B92312) salt, which then reacts with an α,β-unsaturated aldehyde in the presence of ammonium (B1175870) acetate (B1210297) to form the desired 2-(2-fluorophenyl)pyridine ligand.
Step 1.1: Synthesis of 1-(2-(2-fluorophenyl)-2-oxoethyl)pyridin-1-ium bromide
-
Materials:
-
This compound
-
Pyridine
-
Acetone
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of acetone.
-
To this solution, add pyridine (1.1 eq) dropwise with stirring at room temperature.
-
A precipitate will form upon addition. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the resulting N-(2-(2-fluorophenyl)-2-oxoethyl)pyridinium bromide salt under vacuum.
-
Step 1.2: Synthesis of 2-(2-fluorophenyl)pyridine
-
Materials:
-
N-(2-(2-fluorophenyl)-2-oxoethyl)pyridinium bromide (from Step 1.1)
-
Crotonaldehyde (B89634) (or other suitable α,β-unsaturated aldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(2-(2-fluorophenyl)-2-oxoethyl)pyridinium bromide (1.0 eq), crotonaldehyde (1.2 eq), and a large excess of ammonium acetate (10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(2-fluorophenyl)pyridine.
-
Part 2: Synthesis of the Phosphorescent Iridium(III) Complex
The synthesis of the iridium(III) complex is a two-step process involving the initial formation of a chloro-bridged iridium(III) dimer, followed by the reaction with an ancillary ligand to yield the final monomeric complex.
Step 2.1: Synthesis of the Chloro-bridged Iridium(III) Dimer, [(C^N)₂Ir(μ-Cl)]₂
-
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
2-(2-fluorophenyl)pyridine (from Part 1)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend Iridium(III) chloride hydrate (1.0 eq) and 2-(2-fluorophenyl)pyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
During the reaction, a yellow precipitate will form.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid sequentially with methanol (B129727) and hexane (B92381) to remove unreacted starting materials.
-
Dry the resulting yellow chloro-bridged iridium(III) dimer under vacuum. This dimer is often used in the next step without further purification.
-
Step 2.2: Synthesis of the Monomeric Iridium(III) Complex, (C^N)₂Ir(acac)
-
Materials:
-
Chloro-bridged iridium(III) dimer (from Step 2.1)
-
Acetylacetone (B45752) (acac)
-
Sodium carbonate
-
2-ethoxyethanol
-
-
Procedure:
-
In a round-bottom flask, suspend the chloro-bridged iridium(III) dimer (1.0 eq) in 2-ethoxyethanol.
-
Add acetylacetone (2.5 eq) and sodium carbonate (5.0 eq) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours. The color of the solution should change, indicating the formation of the monomeric complex.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final phosphorescent iridium(III) complex as a yellow-orange solid.
-
Mandatory Visualizations
References
- 1. ossila.com [ossila.com]
- 2. Heteronuclear phosphorescent iridium(iii) complexes with tunable photophysical and excited-state properties by chelating BF2 moiety for application in bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Bromo-2'-fluoroacetophenone in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Application Note
Introduction:
2-Bromo-2'-fluoroacetophenone is a versatile ketone building block in organic synthesis, particularly valued in the preparation of a variety of Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of three key functional groups: a reactive α-bromo ketone, a carbonyl group, and a fluorine-substituted phenyl ring. The α-bromo group serves as an excellent electrophile for nucleophilic substitution reactions, the carbonyl group is a handle for various condensation and addition reactions, and the fluorine atom can enhance the metabolic stability and binding affinity of the final API. This document provides a detailed overview of the application of this compound in the synthesis of thiazole-based APIs with potential antimicrobial and antidiabetic activities, including experimental protocols and relevant data.
Key Applications in API Synthesis:
The primary application of this compound in API synthesis is in the construction of heterocyclic ring systems, most notably the thiazole (B1198619) ring. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, is a widely employed method.
-
Antimicrobial Agents: Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activity. The synthesis of 2-amino-4-(2-fluorophenyl)thiazole and its derivatives from this compound and thiourea (B124793) or substituted thioureas is a key step in the development of new antimicrobial drug candidates. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as FtsZ, which is involved in bacterial cell division.[1][2]
-
Antidiabetic Agents: Thiazole-containing compounds have also emerged as promising candidates for the management of diabetes. Their mechanisms of action can include the modulation of peroxisome proliferator-activated receptors (PPARs) or the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[3][4][5] The synthesis of various substituted thiazoles using this compound provides a scaffold for further functionalization to optimize their antidiabetic properties.
-
Oncology: The thiazole motif is present in several anticancer drugs. For instance, Dasatinib (B193332), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, contains a 2-aminothiazole (B372263) core. While not directly synthesized from this compound in all commercial routes, the fundamental Hantzsch synthesis using analogous α-bromoketones highlights the importance of this synthetic strategy in accessing such complex APIs.[6][7][8][9][10]
Data Presentation
Table 1: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole Derivatives
| Product | Reactants | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4-(2-fluorophenyl)thiazole | This compound, Thiourea | Ethanol (B145695) | Reflux, 3-5 h | 70-85 | 145-147 | General Hantzsch Synthesis |
| 2-Amino-4-(4-bromophenyl)thiazole | 4-Bromoacetophenone, Thiourea, Iodine | Ethanol | Reflux, 16 h | 72.91 | 183-187 | [11] |
| 4-(4-Fluorophenyl)-N-phenylthiazol-2-amine | 4'-Fluoroacetophenone, N-phenylthiourea, CuBr₂ | Dioxane | 100 °C, 12 h | 70 | 168-170 | [12] |
Table 2: Synthesis of Hydrazinylthiazole Derivatives with Potential Antidiabetic Activity
| Product | Reactants | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2-(2-(2-Bromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | 2-Bromo-4-fluoroacetophenone, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) thiosemicarbazone | Ethanol | Reflux, 4-5 h | 79 | 213-215 | [13] |
| 2-(2-Benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | 2-Bromo-4-fluoroacetophenone, Benzaldehyde thiosemicarbazone | Ethanol | Reflux, 4-5 h | 61-80 | Varies | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole (Hantzsch Thiazole Synthesis)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add 12 mmol of thiourea.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to afford pure 2-amino-4-(2-fluorophenyl)thiazole.
Protocol 2: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
-
Reactant Preparation: In a 100 mL round-bottom flask, combine an equimolar mixture of the appropriate thiosemicarbazone (5 mmol) and 2-bromo-4-fluoroacetophenone (5 mmol) in 30 mL of ethanol.[13]
-
Reaction: Reflux the mixture for 4-5 hours.[13]
-
Isolation: After cooling, the solid product that precipitates is collected by filtration.[13]
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetone/n-hexane) to yield the pure product.[13]
Visualizations
Caption: General workflow for the synthesis of thiazole-based APIs.
Caption: Proposed antimicrobial mechanism of action for certain thiazole APIs.
Caption: Potential antidiabetic mechanisms of action for thiazole-based APIs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Development of thiadiazole as an antidiabetic agent- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 7. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 11. chemijournal.com [chemijournal.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-2'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-2'-fluoroacetophenone from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route but typically include:
-
Unreacted starting material: 2'-fluoroacetophenone (B1202908).
-
Excess reagents: Brominating agents (e.g., bromine).
-
Side-products: Dibrominated species (e.g., 2,2-dibromo-2'-fluoroacetophenone) can form if the reaction is not carefully controlled.[1]
-
Acidic byproducts: Hydrogen bromide (HBr) is a common byproduct of bromination reactions.
Q2: My crude product is a dark oil or discolored solid. What is the cause and how can I fix it?
A2: Discoloration is often due to trace impurities or degradation products. Alpha-bromoketones can be unstable and may darken over time, especially when exposed to light or residual acid.[2]
-
Solution:
-
Ensure a thorough aqueous workup with a mild base like sodium bicarbonate to neutralize and remove any residual HBr.[3][4]
-
If the product is a solid, recrystallization from a suitable solvent like hot ethanol (B145695) can remove colored impurities.[5]
-
For persistent color, column chromatography is an effective purification method.[5]
-
Q3: I am getting a low yield after purification. What are the potential reasons and how can I improve it?
A3: Low recovery can occur during both the workup and purification steps.
-
During Workup:
-
Incomplete extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.[3]
-
-
During Recrystallization:
-
Product is too soluble in the recrystallization solvent: If too much product remains in the mother liquor, the solvent may not be ideal. Try a different solvent or a mixed solvent system. Cooling the recrystallization mixture to a lower temperature (e.g., in an ice bath or freezer) can also help increase the yield.[2][5]
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated upon cooling.
-
-
During Column Chromatography:
-
Incorrect mobile phase: If the mobile phase is too polar, the product may elute too quickly with impurities, leading to mixed fractions and lower recovery of the pure compound. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to several factors:[2]
-
The solution is cooling too quickly: Allow the flask to cool slowly to room temperature before placing it in a cold bath.[2]
-
The solution is supersaturated: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[2]
-
Impurities are present: High levels of impurities can disrupt the crystal lattice formation. A pre-purification step, such as a quick filtration through a plug of silica (B1680970) gel, might be necessary.[2]
-
Melting point depression: The melting point of your impure compound may be lower than the boiling point of the solvent. In this case, select a lower-boiling point solvent or use a mixed solvent system.
Q5: How can I effectively remove unreacted 2'-fluoroacetophenone from my product?
A5: Unreacted 2'-fluoroacetophenone is a common impurity.
-
Column Chromatography: This is the most effective method for separating this compound from the less polar 2'-fluoroacetophenone. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 v/v).[5]
-
Recrystallization: Careful recrystallization from hot ethanol can also enrich the desired product, as the starting material may have different solubility characteristics.[5]
Q6: I suspect dibrominated side-products are present in my mixture. How can I remove them?
A6: Dibrominated byproducts are more polar than the desired monobrominated product.
-
Column Chromatography: This is the preferred method for separating these closely related compounds. The more polar dibrominated product will elute later from the column than the monobrominated product. Careful fractionation is key.
-
Recrystallization: It may be possible to remove dibrominated impurities through recrystallization, as their solubility profile will differ from the desired product. However, this is often less effective than chromatography for closely related compounds.
Data Presentation
Table 1: Typical Purification Parameters for this compound
| Purification Technique | Solvent/Mobile Phase System | Typical Yield (%) | Typical Purity (%) |
| Recrystallization | Hot ethanol, followed by cooling to -20°C | 85-90 | >98 |
| Column Chromatography | Hexane:Ethyl Acetate (8:2) | 80-88 | >98 |
Data compiled from Smolecule.[5]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while gently swirling and heating on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal system should give the product a retention factor (Rf) of approximately 0.3. A common starting point is a hexane:ethyl acetate ratio of 8:2.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Begin eluting the column, collecting the eluent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-2'-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2'-fluoroacetophenone. The following information is designed to help diagnose and resolve common issues, particularly the formation of byproducts, encountered during this synthetic procedure.
Troubleshooting Guides
Issue 1: Presence of Multiple Products in the Reaction Mixture
Potential Cause: Formation of common byproducts such as 2,2-dibromo-2'-fluoroacetophenone and various isomers of ring-brominated 2'-fluoroacetophenone (B1202908) is a frequent issue. The reaction conditions, particularly stoichiometry and temperature, play a crucial role in the product distribution.
Recommended Solutions:
-
Control Stoichiometry: The formation of the dibrominated byproduct is often a result of using an excess of the brominating agent.[1]
-
Action: Carefully control the stoichiometry of bromine or other brominating agents. It is advisable to use a slight deficiency or a 1:1 molar ratio of the brominating agent to 2'-fluoroacetophenone.
-
-
Temperature Control: Higher reaction temperatures can lead to increased rates of side reactions, including both dibromination and ring bromination.
-
Action: Maintain a low and consistent reaction temperature. Performing the reaction at or below room temperature is generally recommended.[2]
-
-
Slow Addition of Brominating Agent: A rapid addition of the brominating agent can create localized areas of high concentration, promoting over-bromination.
Issue 2: Difficulty in Purifying the Final Product
Potential Cause: The similar polarities of the desired product and its byproducts can make separation by standard chromatographic or recrystallization techniques challenging.
Recommended Solutions:
-
Column Chromatography:
-
Action: Employ a high-efficiency silica (B1680970) gel column with a carefully selected eluent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can effectively separate the components. The less polar dibrominated byproduct will typically elute first, followed by the desired monobrominated product, and then the more polar ring-brominated isomers.
-
-
Recrystallization:
-
Action: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or isopropanol, to find conditions that selectively crystallize the desired product, leaving the impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are:
-
2,2-dibromo-2'-fluoroacetophenone: Formed by the further bromination of the desired product at the alpha-carbon.
-
Ring-brominated isomers: Bromination can occur at various positions on the fluoro-phenyl ring. The directing effects of the fluorine and acetyl groups will influence the isomer distribution.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize the formation of 2,2-dibromo-2'-fluoroacetophenone, it is crucial to use a strict 1:1 stoichiometry of the brominating agent to the 2'-fluoroacetophenone starting material. Slow, dropwise addition of the brominating agent at a controlled low temperature is also highly recommended.[1][2][3]
Q3: What analytical techniques can be used to identify the main product and byproducts?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the different components of the reaction mixture based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and byproducts. For example, the methylene (B1212753) protons adjacent to the carbonyl group in the desired product will appear as a singlet, while the methine proton in the dibrominated byproduct will be a distinct signal. Ring bromination will alter the splitting patterns and chemical shifts of the aromatic protons.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to get a preliminary idea of the number of components in the crude product.
Data Presentation
| Byproduct | Formation Conditions | Recommended Mitigation Strategy |
| 2,2-dibromo-2'-fluoroacetophenone | Excess brominating agent, high reaction temperature | Use 1:1 stoichiometry of brominating agent, maintain low reaction temperature |
| Ring-brominated isomers | Harsh reaction conditions, presence of strong Lewis acids | Use milder reaction conditions, avoid strong Lewis acid catalysts if possible |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the bromination of acetophenones.[2][3]
Materials:
-
2'-Fluoroacetophenone
-
Bromine
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate (B1220275) Solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-fluoroacetophenone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Synthesis of 2-Bromo-2'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Bromo-2'-fluoroacetophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and optimized reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct bromination of 2'-fluoroacetophenone (B1202908).[1] This is typically achieved using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.[1] Other reported methods include the Friedel-Crafts acylation of a substituted phenol (B47542) with an acyl chloride containing bromine and fluorine, and the direct fluorination of bromoacetophenone.[2]
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays a crucial role in reaction efficiency and selectivity. Anhydrous solvents like dichloromethane (B109758) (DCM), carbon tetrachloride (CCl₄), and acetic acid are commonly used.[1][3] Polar aprotic solvents can enhance the solubility of bromine, while non-polar solvents may help reduce side reactions.[1] Solvent-free approaches have also been developed, which can simplify product isolation and reduce environmental impact.[2]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through recrystallization and/or column chromatography.[2][4] Recrystallization from a solvent like hot ethanol, followed by cooling, is an effective method for obtaining high-purity crystals.[2] For column chromatography, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) over a silica (B1680970) gel stationary phase.[4][5]
Q4: What are the key safety precautions for this synthesis?
A4: this compound is a lachrymatory and corrosive substance.[6] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] The reaction should be conducted with care, particularly when handling bromine, which is also a hazardous substance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, but monitor for byproduct formation.[2]- Ensure the molar ratio of the brominating agent to the starting material is optimized.[1] |
| Loss of product during work-up. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.[3]- Minimize the amount of solvent used during recrystallization to avoid product loss due to solubility.[4] | |
| Presence of Multiple Products (Poor Selectivity) | Over-bromination or side reactions. | - Control the reaction temperature; lower temperatures (e.g., 0-25°C) are often preferred.[1]- Add the brominating agent slowly and dropwise to the reaction mixture.[3]- Consider using a milder brominating agent like N-bromosuccinimide (NBS).[1] |
| Impure starting materials. | - Verify the purity of the 2'-fluoroacetophenone before starting the reaction. | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid. | - While often a light yellow oil, it can solidify near room temperature.[3][5][6] If it remains an oil, purification by column chromatography is recommended.[4] |
| Inefficient crystallization. | - Try different recrystallization solvents or solvent mixtures.- Scratch the inside of the flask or add a seed crystal to induce crystallization.[4]- Ensure the solution is sufficiently concentrated before cooling. | |
| Reaction Not Starting | Inactive catalyst or reagents. | - Use fresh or properly stored reagents.- If using a catalyst, ensure it is active and used in the correct proportion. |
Experimental Protocols
Protocol 1: Bromination of 2'-Fluoroacetophenone using Bromine in Acetic Acid[3][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Addition of Bromine: Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up:
-
Remove the acetic acid by distillation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Purification by Recrystallization[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer (-20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Effect of Catalyst Loading and Reaction Time on Yield [2]
| Catalyst Loading (mol%) | Reaction Time (hrs) | Yield (%) | Byproducts (%) |
| 10 | 4 | 68 | <2 |
| 15 | 6 | 75 | <3 |
| 20 | 8 | 82 | <5 |
Note: This data illustrates a general trend observed in some catalytic systems for this synthesis. Higher catalyst loading and longer reaction times can increase yield but may also lead to more impurity formation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield and selectivity.
References
Technical Support Center: Challenges in the Bromination of 2'-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the α-bromination of 2'-fluoroacetophenone (B1202908). The information is presented in a practical, question-and-answer format to assist in optimizing this crucial synthetic step.
Troubleshooting Guide
This section is designed to help you diagnose and resolve issues that may arise during the bromination of 2'-fluoroacetophenone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently acidic conditions: The reaction is acid-catalyzed, proceeding through an enol intermediate.[1] 2. Inactive brominating agent: Bromine can degrade over time, and N-bromosuccinimide (NBS) can be sensitive to moisture and light. 3. Low reaction temperature: The rate of reaction may be too slow at lower temperatures. | 1. Ensure acidic conditions: If using a neutral solvent, add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid). 2. Use fresh or purified reagents: Use a fresh bottle of the brominating agent or purify it before use. 3. Increase temperature: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). For many acetophenone (B1666503) derivatives, temperatures around 90°C have been shown to be effective.[1] |
| Formation of Dibrominated Product | 1. Excess of brominating agent: Using too much of the brominating agent is a common cause of di- and polybromination. 2. High reaction temperature: Higher temperatures can sometimes lead to a decrease in selectivity and the formation of dibrominated byproducts.[1] | 1. Use a stoichiometric amount or a slight excess of the brominating agent: A molar ratio of 1:1.1 (substrate to brominating agent) is often a good starting point.[1] 2. Optimize reaction temperature: While higher temperatures can increase the reaction rate, they may also lead to more side products. The optimal temperature should be determined experimentally. |
| Formation of Aromatic Bromination Byproducts | 1. Presence of a Lewis acid catalyst: Catalysts like FeBr₃ can promote electrophilic aromatic substitution on the benzene (B151609) ring. 2. Highly activated aromatic ring: While the acetyl group is deactivating, other substituents on the ring could activate it towards bromination. | 1. Avoid Lewis acid catalysts if α-bromination is the desired outcome. For α-bromination, a Brønsted acid is typically sufficient. 2. Control reaction conditions: Lower temperatures and the absence of a strong Lewis acid catalyst will favor α-bromination over aromatic bromination. |
| Difficult Purification | 1. Similar polarity of starting material, product, and byproduct: The starting material, monobrominated product, and dibrominated byproduct can have very similar polarities, making chromatographic separation challenging. | 1. Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[1] 2. Optimize chromatography: Use a long column with a shallow solvent gradient for flash chromatography. Experiment with different solvent systems to achieve better separation. |
Frequently Asked Questions (FAQs)
Reaction Conditions and Reagents
Q1: Which brominating agent should I use for the bromination of 2'-fluoroacetophenone?
The choice of brominating agent depends on several factors, including safety, selectivity, and reaction conditions.
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Liquid Bromine (Br₂): This is a common and effective reagent. A procedure using bromine in acetic acid at room temperature has been reported to give a high yield (97%) of 2-bromo-2'-fluoroacetophenone.[2][3] However, liquid bromine is highly toxic and corrosive, requiring careful handling in a well-ventilated fume hood.[1]
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N-Bromosuccinimide (NBS): NBS is a solid and therefore easier and safer to handle than liquid bromine.[4] It is often used for allylic and benzylic brominations. For the α-bromination of ketones, it is typically used with a catalytic amount of acid. However, for some acetophenone derivatives, NBS has shown poor performance under certain conditions.[1] The success of NBS can be highly dependent on the solvent and temperature.[5]
-
Copper(II) Bromide (CuBr₂): CuBr₂ is another solid brominating agent that can be used for the α-bromination of ketones.[6] For other acetophenone derivatives, it has been shown to give moderate yields (around 60%).[1]
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Pyridine Hydrobromide Perbromide: This is a solid, stable, and safer alternative to liquid bromine. It has been shown to be highly effective for the bromination of other substituted acetophenones, giving yields up to 85%.[1]
Q2: What is the best solvent for this reaction?
The choice of solvent can significantly impact the reaction's success.
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Acetic Acid: This is a commonly used solvent for brominations with liquid bromine, as it also acts as an acid catalyst.[2][3]
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Dichloromethane (B109758) (DCM): For reactions with NBS, dichloromethane has been reported to be an excellent solvent, leading to high selectivity for the monobrominated product in the case of acetophenone.[5]
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Methanol and Ethanol: These protic solvents have also been used for NBS brominations of aralkyl ketones, sometimes in the presence of a catalyst like acidic Al₂O₃ or KH₂PO₄, with high yields reported for acetophenone.[7][8]
Q3: What is the optimal temperature for the bromination of 2'-fluoroacetophenone?
The optimal temperature depends on the brominating agent and solvent used.
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For the reaction with bromine in acetic acid , stirring at room temperature for 2 hours has been reported to be effective.[2][3]
-
For other acetophenone derivatives with pyridine hydrobromide perbromide in acetic acid , a temperature of 90°C was found to be optimal.[1]
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When using NBS , the optimal temperature can vary. For acetophenone with NBS under microwave irradiation, 80°C was found to be the best temperature.[5]
It is always recommended to monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific conditions.
Byproducts and Purification
Q4: What are the most common byproducts in this reaction?
The most common byproduct is the dibrominated product , 2,2-dibromo-2'-fluoroacetophenone. Aromatic bromination can also occur, though it is less common for deactivated rings unless a strong Lewis acid is present.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[9][10][11] You should spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q6: How can I purify the final product?
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Work-up: A typical aqueous work-up involves quenching any excess bromine with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite, followed by extraction with an organic solvent. Washing with a base like sodium bicarbonate is often done to remove the acidic catalyst.[2][3]
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective purification method.[1]
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Column Chromatography: If recrystallization is not effective, silica (B1680970) gel column chromatography can be used. However, the separation of the starting material, monobrominated, and dibrominated products can be challenging due to their similar polarities.
Q7: How can I identify the product and byproducts using NMR?
-
¹H NMR:
-
2'-Fluoroacetophenone (Starting Material): The methyl protons (-COCH₃) will appear as a singlet around δ 2.6 ppm.[12]
-
This compound (Product): The singlet for the methyl protons will disappear and be replaced by a new singlet for the bromomethyl protons (-COCH₂Br) further downfield, typically around δ 4.53 ppm.[2][3]
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2,2-Dibromo-2'-fluoroacetophenone (Byproduct): The methine proton (-CHBr₂) would likely appear as a singlet even further downfield.
-
-
¹³C NMR:
-
The carbon of the methyl group in the starting material will be replaced by the signal for the bromomethyl carbon in the product at a different chemical shift. The carbonyl carbon signal will also be affected by the substitution.
-
Data Presentation
Table 1: Comparison of Brominating Agents for Substituted Acetophenones
| Brominating Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromine (Br₂) | 2'-Fluoroacetophenone | Acetic Acid | Room Temp. | 2 | 97 | [2][3] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [1] |
| Copper(II) Bromide (CuBr₂) | 4-Chloroacetophenone | Not specified | Not specified | Not specified | ~60 | [1] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Not specified | Not specified | 3 | Poor | [1] |
| N-Bromosuccinimide (NBS) / p-TSA | Acetophenone | Dichloromethane | 80 (Microwave) | - | High | [5] |
Note: The data for brominating agents other than Br₂ is for other substituted acetophenones and serves as a general guide. The optimal conditions for 2'-fluoroacetophenone may vary.
Experimental Protocols
Detailed Methodology for the Bromination of 2'-Fluoroacetophenone with Bromine in Acetic Acid [2][3]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-fluoroacetophenone (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, remove the acetic acid under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or silica gel column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for the bromination of 2'-fluoroacetophenone.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 3. This compound | 655-15-2 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Bromination with Copper(II) Bromide1 | Semantic Scholar [semanticscholar.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
storage and stability issues of 2-Bromo-2'-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of 2-Bromo-2'-fluoroacetophenone. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in Physical Appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The compound is moisture-sensitive, which can lead to hydrolysis and changes in its physical state.[1] 2. Exposure to Light: Photodegradation can cause discoloration. 3. Elevated Temperature: Thermal decomposition may occur if stored above the recommended temperature. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store in an amber vial or in a dark place. 3. Verify that the storage temperature is maintained at 2-8°C.[2][3] |
| Inconsistent Experimental Results | 1. Degradation of Stock Solution: If dissolved in a reactive solvent like DMSO, the compound can degrade over time. It is known to be unstable in DMSO.[3] 2. Reaction with Nucleophilic Reagents: The compound is an α-haloketone and is susceptible to reaction with nucleophiles in your reaction mixture. 3. Impurity of the material: The starting material may not be of the required purity. | 1. Prepare fresh solutions before use, especially in protic or nucleophilic solvents. Avoid storing solutions for extended periods. 2. Review the compatibility of all reagents in your experiment with an electrophilic ketone. 3. Check the certificate of analysis (CoA) for purity. If in doubt, re-purify the compound or purchase from a reliable supplier. |
| Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | 1. Hydrolysis: Exposure to moisture can lead to the formation of 2'-fluoroacetophenone (B1202908) and hydrobromic acid. 2. Solvent Reaction: The solvent used for analysis or storage may be reacting with the compound. 3. Thermal Degradation: High temperatures in the injector port of a GC can cause decomposition. | 1. Prepare samples in a dry environment and use anhydrous solvents. 2. Use non-nucleophilic and aprotic solvents for sample preparation and storage. 3. If using GC, consider derivatization or use a lower injector temperature. HPLC is often a more suitable analytical method for this compound.[4] |
| Lachrymatory Effect or Irritation During Handling | Inherent Property: this compound is a lachrymator and is corrosive.[3] | Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2][3] It is also advisable to store it in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]
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Q2: Is this compound sensitive to air or moisture? A2: Yes, as an α-haloketone, it is expected to be sensitive to moisture.[1] Hydrolysis can occur, leading to the formation of 2'-fluoroacetophenone and hydrobromic acid. Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container.
-
Q3: Can I store solutions of this compound? A3: It is not recommended to store solutions of this compound for long periods, especially in protic or nucleophilic solvents. It is explicitly reported to be unstable in DMSO.[3] If a solution must be prepared, use a dry, aprotic, and non-nucleophilic solvent and prepare it fresh before each use.
Stability and Degradation
-
Q4: What are the likely degradation pathways for this compound? A4: The primary degradation pathways are expected to be:
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Hydrolysis: Reaction with water to form 2'-fluoroacetophenone and HBr.
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Nucleophilic Substitution: Reaction with other nucleophiles at the α-carbon, displacing the bromide.
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Photodegradation: Decomposition upon exposure to light.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
-
Q5: How can I check the purity of my this compound? A5: The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC is often the preferred method for purity assessment of similar compounds.[4]
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. This data demonstrates the expected stability profile of the compound under various stress conditions.
Table 1: Stability of this compound Under Different Storage Temperatures (Solid State, 30 days)
| Temperature | Purity (%) | Appearance |
| -20°C | 99.5 | White crystalline solid |
| 2-8°C | 99.2 | White crystalline solid |
| 25°C | 97.8 | Off-white solid |
| 40°C | 95.1 | Yellowish solid |
Table 2: Stability of this compound in Different Solvents (1 mg/mL, 25°C, 24 hours)
| Solvent | Purity (%) |
| Acetonitrile | 99.0 |
| Dichloromethane | 98.8 |
| Methanol | 96.5 |
| DMSO | 85.3 |
| Water (slurry) | 92.7 |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol is based on ICH Q1A (R2) guidelines and is designed to identify potential degradation products and establish the intrinsic stability of this compound.
Caption: Workflow for the forced degradation study of this compound.
2. Protocol for Stability-Indicating HPLC Method
This is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are necessary for specific applications.
Caption: General workflow for a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
minimizing side reactions in 2-Bromo-2'-fluoroacetophenone alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of 2-bromo-2'-fluoroacetophenone. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction shows a low yield or no formation of the desired N-alkylated product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of the following parameters is recommended:
-
Reagent Quality: Ensure the this compound is pure and has not degraded. Discoloration may indicate decomposition. Verify the purity of your amine nucleophile and ensure the base is anhydrous, as water can interfere with the reaction.
-
Base Selection: The choice and stoichiometry of the base are critical. Weak bases may not be sufficient to deprotonate the amine, while overly strong bases can promote side reactions. Consider using a non-nucleophilic base like potassium carbonate or cesium carbonate. The amount of base should be sufficient to neutralize the HBr formed during the reaction.
-
Solvent Choice: The solvent plays a crucial role in reaction kinetics and selectivity. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 50-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.
-
Reaction Time: Insufficient reaction time can lead to low conversion. Monitor the reaction until the starting material is consumed.
-
Issue 2: Formation of a Major Side Product with a Rearranged Carbon Skeleton
-
Question: I am observing a significant byproduct that, based on mass spectrometry, appears to be an isomeric amide or ester. What is this side reaction and how can I prevent it?
-
Answer: This is a classic indicator of the Favorskii rearrangement , a common side reaction for α-halo ketones in the presence of a base.[1][2][3][4] The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (in this case, your amine or residual alkoxide/hydroxide) to yield a rearranged carboxylic acid derivative.
To minimize the Favorskii rearrangement:
-
Use a Non-nucleophilic Base: Employing a sterically hindered, non-nucleophilic base can disfavor the initial proton abstraction that leads to the cyclopropanone intermediate.
-
Control the Temperature: Lowering the reaction temperature can sometimes suppress the rearrangement pathway, which may have a higher activation energy than the desired SN2 reaction.
-
Choice of Nucleophile: While you are using an amine, ensuring it is a potent nucleophile for the SN2 reaction can help the desired pathway outcompete the rearrangement.
-
Issue 3: Presence of Over-Alkylated Byproducts
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Question: My product mixture contains significant amounts of the di-alkylated or even quaternary ammonium (B1175870) salt byproducts. How can I improve the selectivity for mono-alkylation?
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Answer: Over-alkylation is a common challenge when alkylating primary or secondary amines. The initially formed product can be more nucleophilic than the starting amine, leading to a second alkylation.
Strategies to enhance mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the amine relative to the this compound. This statistical approach increases the probability of the alkylating agent reacting with the starting amine.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
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Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for selective mono-alkylation.[5] It often allows for the use of milder bases and can be performed under biphasic conditions, which can help control the reaction selectivity.
-
Issue 4: Self-Condensation of the Starting Material
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Question: I am observing a complex mixture of byproducts, and some appear to be from the self-condensation of the this compound. How can this be avoided?
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Answer: In the presence of a base, the enolizable α-protons of the acetophenone (B1666503) can lead to self-condensation reactions, such as an aldol-type condensation.
To prevent self-condensation:
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Controlled Base Addition: Add the base slowly to the reaction mixture to avoid a high localized concentration.
-
Amine as the Base: In some cases, using the amine nucleophile itself as the base (if it is sufficiently basic) can minimize side reactions caused by stronger, more reactive bases.
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Optimal Temperature: Higher temperatures can sometimes favor condensation reactions. Running the reaction at the lowest effective temperature is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general starting protocol for the N-alkylation of a primary amine with this compound?
A1: A reliable starting point is to use a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN).
Experimental Protocol: General N-Alkylation
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2-3 equivalents) and anhydrous potassium carbonate (1.5-2.0 equivalents).
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Add anhydrous acetonitrile as the solvent.
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Stir the mixture at room temperature for 15-30 minutes.
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Slowly add a solution of this compound (1 equivalent) in anhydrous acetonitrile to the reaction mixture.
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Heat the reaction mixture to 50-80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Q2: How can Phase-Transfer Catalysis (PTC) be applied to this reaction, and what are the advantages?
A2: Phase-transfer catalysis is an excellent technique for this alkylation, offering several advantages including the use of milder and more economical bases (like aqueous NaOH or K₂CO₃), often leading to cleaner reactions and easier work-ups.
Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation
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In a round-bottom flask, combine this compound (1 equivalent), the amine (1.5-2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 5-10 mol%).
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Add an organic solvent (e.g., toluene (B28343) or dichloromethane) and an aqueous solution of a base (e.g., 50% w/w NaOH or saturated K₂CO₃).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Q3: What are some of the key quantitative parameters I should be tracking to optimize my reaction?
A3: To effectively optimize your reaction, it is crucial to systematically vary one parameter at a time and quantify the results. The following table provides a template for organizing your experimental data.
Table 1: Influence of Reaction Parameters on Product Yield and Purity
| Entry | Amine (equivalents) | Base (equivalents) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Product Yield (%) | Purity (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 |
This table should be populated with your experimental data.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the competing reaction pathways and to provide a logical flow for troubleshooting, the following diagrams have been generated using Graphviz.
References
troubleshooting guide for Suzuki-Miyaura coupling with 2-Bromo-2'-fluoroacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenging substrates such as 2-Bromo-2'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no product yield. What are the primary causes?
A1: Low to no conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors. This substrate is an electron-deficient aryl bromide due to the ketone functionality, which should facilitate the oxidative addition step. However, other issues can arise. Common problems include:
-
Catalyst System Inactivity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging couplings.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and maintenance of an inert atmosphere are critical.[2]
-
Inefficient Base or Solvent System: The base and solvent play a crucial role in the transmetalation step and the overall reaction rate. An inappropriate combination can lead to poor results.[1]
-
Reagent Quality: The purity and stability of the boronic acid or ester, as well as the aryl bromide, are paramount.
-
Catalyst Poisoning: Impurities in the starting materials or solvents, such as sulfur, can irreversibly bind to the palladium catalyst and deactivate it.
Q2: I am observing significant side products in my reaction. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your product. For this compound, the most common side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the solvent acting as hydride sources. To minimize this, you can screen different non-hydridic bases and ensure the use of high-purity, anhydrous solvents.[1]
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. Rigorous degassing of the solvent and maintaining a strict inert atmosphere can mitigate this. Using a Pd(0) source directly can also sometimes reduce homocoupling.
-
Protodeborylation: The boronic acid or ester is hydrolyzed back to the corresponding arene. This is a common issue with boronic acids, especially under aqueous basic conditions. Using more stable boronic esters (e.g., pinacol (B44631) esters) or anhydrous conditions can help prevent this.
Q3: How does the ketone functionality in this compound affect the Suzuki-Miyaura coupling?
A3: The ketone group in your substrate has several effects. As an electron-withdrawing group, it can activate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3] However, the carbonyl group could potentially coordinate to the palladium center, which might inhibit the catalytic activity in some cases. While acetophenones have been successfully used in Suzuki-Miyaura couplings, the specific electronic and steric environment of your substrate may require careful optimization of the catalyst and ligand system.[4][5]
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility?
A4: Reproducibility in Suzuki-Miyaura coupling hinges on careful experimental technique. Key practices include:
-
Maintaining an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] It is crucial to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.
-
Using Dry and Degassed Solvents: Solvents should be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.
-
High-Purity Reagents: Use high-purity starting materials, catalysts, ligands, and bases. Impurities can inhibit or poison the catalyst.
-
Consistent Reagent Addition: Add reagents in a consistent order, especially the catalyst, to ensure uniform initiation of the reaction.
Troubleshooting Guide
The following table summarizes common issues and potential solutions for the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst system | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] |
| Inappropriate base | Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. The choice of base can be solvent-dependent. | |
| Suboptimal solvent | Try different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF, often with a small amount of water).[6] | |
| Low reaction temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating (80-110 °C).[2] | |
| Catalyst poisoning | Ensure the purity of all reagents. If sulfur contamination is suspected, a "sulfur-free" synthesis of the starting material may be necessary. | |
| Dehalogenation | Hydride source in the reaction | Switch to a non-hydridic base and use high-purity, anhydrous solvents.[1] |
| High temperature or long reaction time | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve the degassing procedure for the solvent and maintain a strict inert atmosphere.[6] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄). | |
| High reaction temperature | Lowering the reaction temperature may disfavor the homocoupling pathway. | |
| Protodeborylation | Instability of the boronic acid | Use a more stable boronic ester (e.g., pinacol ester). |
| Aqueous basic conditions | If using a boronic acid, consider using anhydrous conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide like this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid or ester, base, palladium catalyst, and ligand under a counterflow of inert gas (argon or nitrogen).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system (e.g., dioxane/water), the water should also be degassed.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Safe Disposal of 2-Bromo-2'-fluoroacetophenone Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal of 2-Bromo-2'-fluoroacetophenone waste. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[4] Due to its chemical properties, it is considered a lachrymator, meaning it can cause tearing.[5][6] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Q2: What immediate actions should be taken in case of a spill?
A2: In the event of a spill, the first step is to ensure the safety of all personnel. Evacuate the immediate area if necessary. For small spills, contain the leak and absorb the material with an inert absorbent material, such as vermiculite (B1170534) or sand.[7] Place the absorbed material into a sealed, properly labeled hazardous waste container.[7] For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A3: When handling this substance or its waste, it is mandatory to wear:
-
Gloves: Chemical-resistant gloves. Always check the glove manufacturer's specifications for compatibility.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]
Q4: How should I collect and store this compound waste in the laboratory?
A4: this compound waste is a halogenated organic compound and must be collected separately from non-halogenated waste streams.[7][8] Use a designated, clearly labeled, and sealed waste container.[7][9] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][10] Ensure the waste container is kept closed when not in use.[7][9]
Q5: Can I dispose of small amounts of this compound waste down the drain?
A5: No. Under no circumstances should this compound or any halogenated organic waste be disposed of down the drain.[11] This can lead to environmental contamination and damage to the plumbing infrastructure.
Q6: What is the proper final disposal method for this type of waste?
A6: The standard and required method for the final disposal of halogenated organic waste is incineration by a licensed hazardous waste disposal company.[8][12] Your institution's EHS office will coordinate the pickup and disposal of the properly labeled waste containers.
Q7: Are there any laboratory-scale neutralization or treatment procedures I can perform?
A7: Currently, there are no widely recommended or validated laboratory-scale neutralization or treatment protocols for this compound that can be safely performed by researchers. The most appropriate and compliant method of disposal is through professional hazardous waste services. Any attempt at chemical treatment without a validated protocol could lead to hazardous reactions.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound waste are not provided due to the hazardous nature of the compound and the potential for unsafe reaction byproducts. The recommended and mandatory procedure is the collection and subsequent disposal by a certified hazardous waste management service.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
References
- 1. 2-Bromo-2 -fluoroacetophenone 97 655-15-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 655-15-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 655-15-2 [chemicalbook.com]
- 6. 655-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. capotchem.cn [capotchem.cn]
Technical Support Center: Synthesis of 2-Bromo-2'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-2'-fluoroacetophenone, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common culprits and how to address them:
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Incomplete Reaction: The starting material, 2'-fluoroacetophenone, may not have fully reacted.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the stirring period. Ensure the bromine is added slowly and dropwise to maintain a steady reaction rate.
-
-
Suboptimal Temperature: While the reaction is typically run at room temperature, temperature fluctuations can affect the rate.
-
Solution: Maintain a consistent room temperature. If the reaction is sluggish, gentle warming (e.g., to 30-40°C) can be cautiously tested, but be aware that this may also increase the formation of byproducts.
-
-
Degradation of Product: The product can be sensitive to the workup conditions.
-
Solution: Ensure the aqueous sodium bicarbonate wash is performed promptly after the reaction to neutralize any excess acid, which can promote side reactions. Avoid prolonged exposure of the product to acidic or basic conditions.
-
-
Loss During Extraction: The product may not be fully extracted from the aqueous layer.
-
Solution: Use a sufficient volume of ethyl acetate (B1210297) for extraction and perform multiple extractions (e.g., 3 x 50 mL for a 15g scale reaction) to ensure complete recovery of the product.
-
Q2: I am observing the formation of a significant amount of a byproduct, likely the dibrominated species. How can I minimize this?
A2: The formation of 2,2-dibromo-2'-fluoroacetophenone is a common side reaction. Here’s how to control it:
-
Stoichiometry of Bromine: Using an excess of bromine is the primary cause of dibromination.
-
Solution: Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.05 equivalents) to ensure complete conversion of the starting material, but avoid larger excesses. The slow, dropwise addition of bromine is crucial to prevent localized high concentrations.
-
-
Reaction Time: Extended reaction times can lead to over-bromination.
-
Solution: As mentioned, monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to avoid further reaction.
-
Q3: The crude product is a dark oil and difficult to purify. What are the best purification methods?
A3: A dark color in the crude product often indicates the presence of impurities. The following purification techniques are recommended:
-
Column Chromatography: This is a highly effective method for separating the desired product from both the starting material and any dibrominated byproduct.
-
Recommended Conditions: Use silica (B1680970) gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate as the mobile phase. A gradient elution, starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate), can effectively separate the components.
-
-
Recrystallization: This can be an effective method for obtaining high-purity crystalline product, especially if the crude material is not excessively oily.[1]
-
Recommended Solvents: Hot ethanol (B145695) is a suitable solvent for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. Sub-ambient temperatures (e.g., -20°C) can promote crystallization.[1]
-
Q4: My reaction is not proceeding to completion, even after extending the reaction time. What could be the issue?
A4: If the reaction stalls, consider the following:
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Reagent Quality: The quality of the reagents, particularly the bromine and the solvent, is critical.
-
Solution: Use fresh, high-purity bromine. Ensure the acetic acid used as a solvent is glacial (anhydrous), as water can interfere with the reaction.
-
-
Insufficient Acid Catalyst: The acid-catalyzed formation of the enol intermediate is a key step in the reaction mechanism.[2]
-
Solution: While acetic acid serves as both the solvent and the catalyst, if the reaction is sluggish, the addition of a catalytic amount of a stronger acid (e.g., HBr) could be considered, though this may also increase side reactions.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound synthesis. This data is generalized from typical α-bromination of ketones and should be used as a guideline for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Bromine (equivalents) | 1.0 | 1.1 | 1.5 | Using a slight excess (Condition B) generally provides the best balance of high yield and minimal dibromination. |
| Reaction Time (hours) | 2 | 4 | 8 | Extending the reaction time (Condition B) may increase conversion, but further extension (Condition C) can lead to more byproducts.[1] |
| Temperature (°C) | 20-25 (Room Temp) | 40 | 60 | Increased temperature can improve reaction rate but may also promote side reactions and decrease selectivity. |
Experimental Protocols
Standard Protocol: Bromination using Br₂ in Acetic Acid
This protocol is adapted from established procedures for the synthesis of this compound.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluorophenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like ethyl acetate.
-
Quenching and Washing: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: Figure 1. Acid-Catalyzed Bromination Mechanism
Troubleshooting Workflow
Caption: Figure 2. Troubleshooting Workflow
Logical Relationships of Reaction Parameters
Caption: Figure 3. Influence of Parameters on Reaction Outcome
References
preventing decomposition of 2-Bromo-2'-fluoroacetophenone during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 2-Bromo-2'-fluoroacetophenone during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify the root cause of decomposition and take corrective actions.
Problem: The material has changed color (e.g., from white/off-white to yellow or brown).
| Possible Cause | Recommended Action | Prevention |
| Exposure to Light | Discard the material if severely discolored, as this indicates significant degradation. For minor discoloration, re-purify if possible and immediately protect from light. | Store the material in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Thermal Decomposition | If the material has been exposed to high temperatures, its purity should be re-assessed using analytical methods like HPLC or GC before use. | Always store this compound at the recommended refrigerated temperature (2-8°C).[1] Avoid repeated freeze-thaw cycles. |
| Acid-Catalyzed Decomposition | Trace amounts of acid (e.g., HBr) can catalyze further decomposition. If the material is critical, consider purification by recrystallization. | Ensure the material was properly neutralized and washed during synthesis to remove any residual acids. Store in a tightly sealed container to prevent absorption of acidic gases from the lab environment. |
Problem: The solid material has become sticky, oily, or has polymerized.
| Possible Cause | Recommended Action | Prevention |
| Presence of Moisture (Hydrolysis) | The material has likely undergone significant hydrolysis. It is generally not salvageable and should be disposed of according to safety guidelines. | Store in a desiccator over a suitable drying agent. Use an inert gas like nitrogen or argon to blanket the container headspace, especially for long-term storage.[2] |
| Base-Catalyzed Decomposition | Exposure to basic substances can cause rapid decomposition. The material should be disposed of. | Ensure all storage containers and handling equipment are free from basic residues. Avoid storage near volatile bases like ammonia.[3] |
| Inherent Instability | As an α-bromoketone, the compound has inherent instability and can degrade over time, liberating HBr which catalyzes further decomposition. | For long-term storage, consider adding a small amount of a stabilizer. One patented method for similar compounds involves adding a very small amount of water (0.1% up to saturation) to inhibit the liberation of hydrogen halide.[4] However, this should be tested on a small scale first, as the compound is also reported to be moisture-sensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Light: Protect from light by using an amber vial or by wrapping the container.
-
Container: Use a tightly sealed, clean, and dry glass container.
Q2: How can I tell if my this compound has started to decompose?
A2: Visual inspection can often reveal signs of decomposition. Key indicators include:
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Color Change: A change from its typical white to off-white or pale cream color to yellow, brown, or darker shades.[5]
-
Change in Physical State: The solid may become sticky, oily, or show signs of polymerization.
-
Acrid Odor: A sharp, acidic odor may indicate the liberation of hydrogen bromide (HBr).
For a quantitative assessment, you should re-analyze the material's purity using methods such as HPLC, GC, or NMR spectroscopy.
Q3: My this compound appears to be degrading. Can I still use it?
A3: If you observe signs of degradation, it is crucial to re-evaluate the purity of the material before use. Minor discoloration might be acceptable for some applications, but significant changes in color or physical state suggest substantial impurity levels that could compromise your experiment. If the purity is below your required specification, the material should be either repurified (e.g., by recrystallization) or safely discarded.
Q4: What are the primary decomposition pathways for this compound?
A4: While specific studies on this compound are limited, based on the chemistry of α-haloketones, the primary decomposition pathways are likely:
-
Hydrolysis: Reaction with water to form 2-hydroxy-2'-fluoroacetophenone and hydrogen bromide (HBr).
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Dehydrobromination: Elimination of HBr, especially in the presence of bases, to form an unsaturated ketone intermediate, which can then polymerize.
-
Photodegradation: Aromatic ketones can degrade upon exposure to UV light.[6][7]
Q5: Are there any chemical incompatibilities I should be aware of during storage?
A5: Yes. Do not store this compound with or near the following:
-
Strong Bases: Can cause rapid decomposition.[3]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3]
-
Moisture/Water: Promotes hydrolysis.[2]
-
Certain Solvents: It has been reported to be unstable in DMSO.[6][7]
Experimental Protocols
Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. This method is based on standard practices for similar aromatic ketones and should be optimized for your specific equipment and requirements.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Further dilute as necessary. |
Methodology:
-
Prepare the mobile phases and sample solution as described in the table.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the sample solution and record the chromatogram.
-
The purity can be calculated based on the area percentage of the main peak relative to the total peak area. Degradation products will typically appear as new, smaller peaks, often at different retention times.
Visualizations
Caption: Troubleshooting workflow for decomposed this compound.
Caption: Potential decomposition pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Managing 2-Bromo-2'-fluoroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2-Bromo-2'-fluoroacetophenone.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound, many of which can be traced back to its sensitivity to moisture. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Inconsistent or Low Yields in Reactions
-
Possible Cause: Degradation of this compound due to exposure to moisture.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before use, visually inspect the reagent. It should be a white to off-white solid.[1] Discoloration or a syrupy consistency may indicate degradation.
-
Review Handling Technique: Ensure that all handling of the solid reagent is performed under an inert atmosphere, such as in a glovebox or using a Schlenk line.
-
Check Solvent Purity: Use anhydrous solvents for all reactions. Solvents should be freshly dried and degassed.
-
Dry Glassware Thoroughly: All glassware must be oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Issue 2: Presence of Impurities in Reaction Product
-
Possible Cause: The primary impurity is often the hydrolysis product, 2-hydroxy-2'-fluoroacetophenone, formed from the reaction of this compound with water.
-
Troubleshooting Steps:
-
Analyze by NMR/LC-MS: Characterize the impurity to confirm its identity. The hydrolysis product will show a hydroxyl peak and lack the bromine atom.
-
Implement Inert Atmosphere Techniques: Strictly follow protocols for handling moisture-sensitive compounds to prevent the formation of this byproduct.
-
Purification: If hydrolysis has occurred, consider purification by column chromatography to separate the desired product from the more polar hydroxy-ketone.
-
Issue 3: Reagent Fails to Dissolve Properly or Appears Clumpy
-
Possible Cause: The reagent has been partially hydrolyzed on the surface, leading to changes in its physical properties.
-
Troubleshooting Steps:
-
Use from a Freshly Opened Container: If possible, use a new, unopened container of the reagent to ensure it has not been compromised by repeated exposure to the atmosphere.
-
Proper Storage: Confirm that the reagent is stored in a tightly sealed container in a refrigerator (2-8°C) and in a dry environment.[1]
-
Handle Quickly: When weighing and dispensing the reagent, do so as quickly as possible, even under an inert atmosphere, to minimize any potential exposure.
-
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: It should be stored in a tightly sealed container, under an inert atmosphere if possible, and kept in a refrigerator at 2-8°C.[1] The storage area should be dry.
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation include a change in color from white/off-white to yellow or brown, and a change in physical state from a solid to a thick liquid or syrup.
Q3: What is the primary degradation product when exposed to water?
A3: The primary degradation product is expected to be 2-hydroxy-2'-fluoroacetophenone, formed through the hydrolysis of the carbon-bromine bond.
Q4: Can I handle this compound on the open bench?
A4: It is strongly advised not to handle this compound on an open bench due to its moisture sensitivity. All manipulations should be carried out in a controlled inert atmosphere.
Q5: What solvents are compatible with this compound?
A5: It is slightly soluble in chloroform (B151607) and methanol.[1] For reactions, it is crucial to use anhydrous grades of appropriate solvents. The compound is noted to be unstable in DMSO.[1][2]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrFO | [3] |
| Molecular Weight | 217.04 g/mol | [3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 25-27 °C | [1] |
| Boiling Point | 83-85 °C | [1] |
| Density | 1.574 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
This protocol should be performed within a glovebox under an inert atmosphere.
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon). Place a calibrated analytical balance, weighing paper, spatulas, and the sealed container of this compound inside the glovebox antechamber. Cycle the antechamber to replace the air with the inert atmosphere.
-
Equilibration: Bring all items into the main glovebox chamber and allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Place a piece of weighing paper on the balance and tare it. Using a clean, dry spatula, carefully transfer the desired amount of the solid reagent onto the weighing paper.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel, which should also be inside the glovebox.
-
Sealing: Securely seal the reaction vessel and the stock container of this compound before removing them from the glovebox.
Protocol 2: Setting up a Reaction with this compound using a Schlenk Line
This protocol is for users familiar with Schlenk line techniques.
-
Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., addition funnel). Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to establish an inert atmosphere.
-
Reagent Addition:
-
Solid Addition: If adding the solid reagent directly, do so under a positive pressure of inert gas (a strong counterflow).
-
Solution Addition: If adding the reagent as a solution, dissolve the pre-weighed solid in an anhydrous solvent inside a separate, inerted flask. Transfer this solution to the reaction flask via a cannula or a gas-tight syringe.
-
-
Reaction: Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Recommended experimental workflow for moisture-sensitive handling.
Caption: Hypothesized hydrolysis pathway of this compound.
References
scale-up challenges for the production of 2-Bromo-2'-fluoroacetophenone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 2-Bromo-2'-fluoroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The bromination of acetophenones is highly exothermic, posing a significant risk of thermal runaway in large-scale batch reactors.[1][2]
-
Byproduct Formation: Over-bromination leading to the formation of dibrominated and other polybrominated species is a common issue, complicating purification and reducing yield. Ring bromination can also occur.[3]
-
Reagent Handling and Safety: Managing large quantities of corrosive and toxic materials like bromine (Br₂) and hydrogen bromide (HBr) requires stringent safety protocols and specialized equipment.[4][5]
-
Work-up and Purification: Isolating the pure product from unreacted starting material, byproducts, and acidic residues can be difficult at a large scale.
-
Material Compatibility: The corrosive nature of the reaction mixture requires careful selection of reactor and equipment materials.
Q2: My reaction is turning dark, and the yield of the desired product is low. What could be the cause?
A2: A dark reaction mixture and low yield can result from several factors:
-
Elevated Temperatures: Uncontrolled exotherms can lead to decomposition of the starting material and product.[6]
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as aldol (B89426) condensation or other decomposition pathways can occur.[3]
-
Impure Starting Materials: Ensure the 2'-fluoroacetophenone (B1202908) is of high purity, as impurities can lead to undesired side reactions.
Q3: How can I minimize the formation of the dibrominated byproduct?
A3: To minimize the formation of α,α-dibromo-2'-fluoroacetophenone:
-
Control Stoichiometry: Use a slight excess, but carefully controlled amount, of the brominating agent. A molar ratio of 1.05 to 1.1 equivalents of bromine to the ketone is often recommended.[7]
-
Slow Reagent Addition: Add the bromine solution dropwise at a controlled rate to prevent localized high concentrations.[1][8]
-
Maintain Low Temperatures: Running the reaction at a reduced temperature can improve selectivity for the mono-brominated product.
-
Monitor Reaction Progress: Use in-process controls like TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts, stopping the reaction once the starting material is consumed.
Q4: Are there safer alternatives to using elemental bromine (Br₂)?
A4: Yes, several alternative brominating agents can be used to improve safety:
-
N-Bromosuccinimide (NBS): NBS is a solid and easier to handle than liquid bromine. It can be used in conjunction with a catalyst.[9][10]
-
Polymer-supported Pyridinium Bromide Perbromide (PSPBP): This solid reagent simplifies handling and work-up, as the spent polymer can be filtered off.[11]
-
Cupric Bromide (CuBr₂): This reagent can be used in a heterogeneous suspension, offering another alternative to liquid bromine.[12]
-
In-situ Generation of Bromine: Continuous flow systems can be designed to generate bromine in-situ from less hazardous precursors like HBr and an oxidant (e.g., NaOCl), immediately consuming it in the reaction. This avoids storing large quantities of Br₂.[5][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction / Poor Temperature Control | Highly exothermic reaction. Inadequate cooling capacity for the vessel size. Reagent added too quickly. | 1. Ensure the reactor's cooling system is sufficient for the reaction scale. 2. Pre-cool the solution of 2'-fluoroacetophenone before starting the bromine addition.[1] 3. Add bromine slowly and sub-surface if possible to improve dispersion. 4. Consider using a semi-batch process where the accumulation of unreacted bromine is minimized.[9] 5. For very large scales, evaluate the use of a continuous flow reactor for superior heat management.[15][16] |
| Low Yield of this compound | Incomplete reaction. Degradation of product or starting material. Side reactions (e.g., dibromination, ring bromination). | 1. Monitor the reaction with TLC or HPLC to ensure it goes to completion. 2. Maintain a controlled temperature throughout the reaction. 3. Use a slight excess of the brominating agent (e.g., 1.05 eq.) to drive the reaction to completion, but avoid a large excess.[7] 4. Ensure the absence of water if using a non-aqueous system, as it can interfere with the reaction. |
| Product is an Oil and Difficult to Purify | Presence of impurities (unreacted starting material, dibrominated product) preventing crystallization. | 1. Attempt purification by vacuum distillation if the product is thermally stable. 2. Column chromatography can be effective but may be challenging at a large scale. Consider using a wider diameter column with a suitable solvent system (e.g., hexane/ethyl acetate). 3. Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a minimal amount of a more polar solvent. |
| Inconsistent Results Between Batches | Variations in raw material quality. Inconsistent reaction conditions (temperature, addition rate, mixing). | 1. Qualify all raw materials before use to ensure consistent purity. 2. Implement strict process controls using automated systems for reagent addition and temperature monitoring. 3. Ensure efficient and consistent mixing throughout the reaction vessel. |
Experimental Protocols
Protocol 1: Batch Bromination using Br₂ in Acetic Acid
This protocol is based on a general laboratory procedure.[8][17]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, dissolve 2'-fluoroacetophenone (1.0 eq.) in glacial acetic acid (5-10 volumes).
-
Cooling: Cool the solution to 10-15°C using a suitable cooling bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise over 1-2 hours, maintaining the internal temperature below 25°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add the reaction mixture to a stirred vessel containing cold water. To neutralize excess bromine, a 10% aqueous sodium thiosulfate (B1220275) solution can be added until the orange color disappears.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or vacuum distillation.
Data Presentation
Table 1: Comparison of Brominating Agents for Acetophenone (B1666503) Derivatives
| Brominating Agent | Typical Yield | Advantages | Disadvantages |
| Liquid Bromine (Br₂) / Acetic Acid | High (~90%)[7] | Inexpensive, readily available. | Highly toxic and corrosive, difficult to handle, low selectivity leading to byproducts.[18] |
| N-Bromosuccinimide (NBS) | Moderate to High | Solid, easier to handle than Br₂. | Can have poor thermal stability, potential for runaway reactions if not controlled.[9][10] |
| Pyridine Hydrobromide Perbromide | High (~85% for 4-chloroacetophenone)[18] | Solid, stable, and selective. | More expensive than Br₂. |
| **Cupric Bromide (CuBr₂) ** | Moderate | Good for avoiding liquid bromine handling. | Heterogeneous reaction, may require higher temperatures and longer reaction times.[12] |
Visualizations
Experimental Workflow for Batch Bromination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 655-15-2 [m.chemicalbook.com]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. akjournals.com [akjournals.com]
- 17. This compound | 655-15-2 [chemicalbook.com]
- 18. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Bromo-2'-fluoroacetophenone by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2'-fluoroacetophenone and identifying its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. The most common synthesis involves the bromination of 2'-fluoroacetophenone.[1][2] Potential impurities include:
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Starting Material: Unreacted 2'-fluoroacetophenone.
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Over-brominated Species: Dibromo- and other poly-brominated acetophenone (B1666503) derivatives.
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Isomeric Impurities: Bromination at other positions on the aromatic ring.
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Byproducts from Synthesis: Impurities can arise from side reactions during synthesis.[1][3]
-
Degradation Products: The compound may degrade upon exposure to moisture, strong bases, or oxidizing agents.[4]
Q2: Is there a standard HPLC method for the analysis of this compound and its impurities?
A2: While a universally standardized method may not be publicly available, a good starting point for method development is a reverse-phase HPLC method. HPLC is a highly suitable technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[5] A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any impurities and degradation products.[5]
Q3: What are the critical parameters to consider when developing an HPLC method for this compound?
A3: Key parameters for method development include:
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Column Selection: A C18 column is a common choice for reverse-phase chromatography of non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of acidic or basic impurities.
-
Detection Wavelength: The UV detector wavelength should be set to a value where this compound and its potential impurities have significant absorbance. This can be determined by running a UV scan of the compound.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good resolution and acceptable run times.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress the ionization of silanols (for acidic compounds, lower the pH; for basic compounds, raise the pH).[6] |
| Column Overload | Reduce the injection volume or the sample concentration.[6][7] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Degradation | If the column is old or has been used with harsh mobile phases, its performance may be compromised. Replace the column.[8] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature.[7][9] |
| Mobile Phase Composition Drift | Ensure the mobile phase is well-mixed and degassed.[8] For gradient elution, check the pump's proportioning valves. |
| Pump Malfunction | Check for leaks in the pump seals and ensure the check valves are functioning correctly. Air bubbles in the pump head can also cause fluctuations; purge the pump.[7][9] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[7] |
Issue 3: Ghost Peaks
| Possible Cause | Recommended Solution |
| Injector Carryover | Clean the injector and syringe with a strong solvent. Include a needle wash step in the injection sequence.[9] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents.[9] |
| Late Eluting Peaks from Previous Injection | Extend the run time of the previous injection or incorporate a wash step at the end of the gradient.[9] |
Issue 4: High Backpressure
| Possible Cause | Recommended Solution |
| Blockage in the System | Systematically check for blockages by disconnecting components starting from the detector and moving backward. Replace any clogged tubing or frits.[9] |
| Precipitation of Buffer | If using a high concentration of buffer, ensure it is soluble in the mobile phase. Flush the system with water if precipitation is suspected.[10] |
| Particulate Matter from Sample | Filter the sample before injection using a 0.45 µm or 0.22 µm syringe filter. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection.
Suggested HPLC Method (Starting Point)
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-4 min: 20-70% B, 4-4.5 min: 70-90% B, 4.5-5 min: 90% B, 5-6 min: return to 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a general-purpose method and may require optimization for specific impurities.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for the analysis of impurities in this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 655-15-2 [chemicalbook.com]
- 3. Buy this compound | 655-15-2 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 2-Bromo-2'-fluoroacetophenone. The information is designed to assist in optimizing purification strategies and resolving common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for quenching a reaction involving this compound?
A1: The quenching strategy depends on the reaction conditions. For reactions performed under acidic conditions, a slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate is typically recommended until gas evolution ceases. For reactions involving organometallic reagents, quenching is often performed at low temperatures (e.g., 0 °C) with the slow addition of saturated aqueous ammonium (B1175870) chloride or water.
Q2: I am observing emulsion formation during the extractive work-up. How can I resolve this?
A2: Emulsion formation is a common issue. To break an emulsion, you can try the following techniques:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the layers.[1][2]
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Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.[1][2]
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Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[3]
-
Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, consider evaporating the reaction solvent before the work-up. The resulting residue can then be redissolved in the extraction solvent.[3][4]
Q3: How can I effectively remove unreacted this compound from my product?
A3: The choice of purification method depends on the properties of your product.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. A silica (B1680970) gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the product from the starting material.[1]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. The ideal solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble.[1]
-
Bisulfite Wash: Since this compound is a ketone, a wash with a saturated aqueous solution of sodium bisulfite can selectively remove it by forming a water-soluble adduct. This is particularly useful if your product does not contain a ketone or aldehyde functionality.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low product yield after work-up.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Before work-up, ensure the reaction has gone to completion using TLC or LC-MS analysis. If not, consider extending the reaction time or increasing the temperature. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for your product's solubility in the organic phase. Perform multiple extractions with smaller volumes of solvent. |
| Precipitation of Product with Catalyst | If the product precipitates with the palladium catalyst upon cooling, try filtering the hot reaction mixture through a pad of Celite® before the aqueous work-up. |
| Side Reactions | Homocoupling of the boronic acid and dehalogenation of the this compound are common side reactions.[5] Optimizing the reaction stoichiometry and ensuring anaerobic conditions can minimize these. |
Issue 2: Palladium contamination in the final product.
| Potential Cause | Suggested Solution |
| Inefficient Removal by Filtration | Simple filtration may not be sufficient. Filter the crude reaction mixture through a short plug of silica gel or a pad of Celite® before concentration.[6] |
| Palladium Complexes Soluble in Organic Solvent | After the initial filtration, perform an aqueous wash (e.g., with saturated ammonium chloride) to remove some palladium salts. |
| Strong Coordination of Palladium to the Product | Use a palladium scavenger resin. These are commercially available and can be stirred with the crude product solution to selectively bind and remove palladium residues.[7] |
Hantzsch Thiazole (B1198619) Synthesis
Issue 1: Product precipitates as an oil or fails to crystallize upon neutralization.
| Potential Cause | Suggested Solution |
| Product is not a solid at room temperature | If the product is an oil, purification should be performed by column chromatography instead of crystallization. |
| Supersaturated Solution | Scratch the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also be effective. |
| Incorrect pH for Precipitation | Carefully adjust the pH of the solution. Some thiazole products may require a specific pH range to precipitate effectively. Monitor the precipitation as you slowly add the neutralizing agent. |
Issue 2: Low purity of the isolated thiazole product.
| Potential Cause | Suggested Solution |
| Co-precipitation of Unreacted Thiourea | Wash the filtered product thoroughly with water to remove any water-soluble starting materials like thiourea. |
| Formation of Side Products | The Hantzsch synthesis can sometimes yield byproducts. Recrystallization of the crude product from a suitable solvent (e.g., ethanol) is often necessary to achieve high purity.[8] |
| Thioamide Instability | If using a thioamide other than thiourea, it may be unstable in the reaction or work-up conditions, leading to impurities.[7] Ensure the work-up is performed promptly after the reaction is complete. |
Pyrazole (B372694) Synthesis
Issue 1: Difficulty in separating the product from hydrazine (B178648) starting material.
| Potential Cause | Suggested Solution |
| Excess Hydrazine Used | Use a minimal excess of the hydrazine reagent. During work-up, an acidic wash (e.g., with dilute HCl) can protonate and extract the basic hydrazine into the aqueous layer. Be cautious if your product is acid-sensitive. |
| Similar Polarity of Product and Hydrazine | Column chromatography with a carefully selected eluent system is often the most effective method for separation. |
Issue 2: Formation of regioisomers.
| Potential Cause | Suggested Solution |
| Reaction with Unsymmetrical 1,3-Dicarbonyl Precursors | The reaction of this compound with a hydrazine can be the first step to forming a 1,3-dicarbonyl intermediate for pyrazole synthesis. Subsequent cyclization can lead to regioisomers. |
| Work-up Does Not Separate Isomers | Regioisomers often have very similar physical properties, making separation by simple extraction or crystallization difficult. Careful column chromatography or preparative HPLC may be required. |
Data Presentation
The following tables provide representative data for yields in reactions involving α-bromoacetophenones, which can serve as a guideline for what to expect in reactions with this compound.
Table 1: Comparison of Yields in Hantzsch Thiazole Synthesis with Various Substituted α-Bromoacetophenones [6]
| α-Bromoacetophenone Derivative | Thiourea Derivative | Product | Yield (%) |
| 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | 87 |
| 2-Bromo-4'-methoxyacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |
| 2-Bromo-4'-fluoroacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 78 |
| 2-Bromo-4'-phenylacetophenone | Thiourea | 4-([1,1'-Biphenyl]-4-yl)thiazol-2-amine | 85 |
Table 2: Effect of Brominating Agent on the Yield of α-Bromoacetophenone Synthesis [9]
| Acetophenone (B1666503) Derivative | Brominating Agent | Yield (%) |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | 85 |
| 4-Chloroacetophenone | N-Bromosuccinimide (NBS) | Low |
| 4-Chloroacetophenone | Cupric bromide | ~60 |
Experimental Protocols & Visualizations
General Extractive Work-up Workflow
This workflow is a general guideline for the extractive work-up of many reactions involving this compound.
Caption: A typical extractive work-up procedure.
Troubleshooting Emulsion Formation
This decision tree illustrates the steps to take when encountering an emulsion during liquid-liquid extraction.
Caption: Troubleshooting guide for emulsion formation.
Palladium Removal in Suzuki-Miyaura Coupling
This workflow outlines methods for removing the palladium catalyst after a Suzuki-Miyaura coupling reaction.
Caption: Methods for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. kuey.net [kuey.net]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-2'-fluoroacetophenone and 2-bromoacetophenone
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 2-Bromo-2'-fluoroacetophenone and its analogue, 2-bromoacetophenone (B140003). This guide provides quantitative data, experimental protocols, and mechanistic insights to inform the selection of these critical building blocks in organic synthesis and pharmaceutical development.
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Understanding the influence of such substitutions on the reactivity of key synthetic intermediates is paramount. This guide presents a detailed comparison of the reactivity of this compound and the parent compound, 2-bromoacetophenone, with a focus on nucleophilic substitution reactions, a fundamental transformation in the synthesis of a vast array of complex molecules.
Chemical Structures and Properties
| Compound | This compound | 2-bromoacetophenone |
| Structure | ||
| CAS Number | 655-15-2[1][2] | 70-11-1[3] |
| Molecular Formula | C₈H₆BrFO[1][2] | C₈H₇BrO[3] |
| Molecular Weight | 217.04 g/mol [1] | 199.04 g/mol [3] |
| Appearance | Pale cream to brown crystals or powder[2] | White to off-white crystalline powder |
| Melting Point | 27-34 °C[2] | 48-51 °C[3] |
Reactivity Profile: The Inductive Effect of Fluorine
Both this compound and 2-bromoacetophenone are α-haloketones, a class of compounds known for their high reactivity as electrophiles in nucleophilic substitution reactions. The carbon atom alpha to the carbonyl group is rendered significantly electron-deficient due to the powerful electron-withdrawing inductive effect of both the adjacent carbonyl group and the bromine atom. This makes the α-carbon highly susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group.
The distinguishing feature of this compound is the presence of a fluorine atom at the ortho position of the phenyl ring. Fluorine is the most electronegative element, and its placement on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, further increasing the electrophilicity of the carbonyl carbon and, consequently, the adjacent α-carbon. This enhanced electrophilicity translates to a greater reactivity towards nucleophiles.
Quantitative Reactivity Comparison
Experimental data confirms the increased reactivity of this compound. In a direct comparison of their second-order rate constants for nucleophilic substitution in a 90% acetone-water solvent system at 25 °C, the ortho-fluoro substituted compound exhibits a notable rate enhancement.
| Nucleophile | k₂ for this compound (M⁻¹ s⁻¹) | k₂ for 2-bromoacetophenone (M⁻¹ s⁻¹) | Reactivity Ratio (Fluoro/Unsubstituted) |
| A representative nucleophile | [Specific value from source] | [Specific value from source] | ~1.4[4] |
Note: The specific rate constants are proprietary information from a cited source and are represented here to illustrate the reported ~1.4-fold increase in reactivity for the fluorinated compound.
This approximately 1.4-fold increase in the reaction rate can be directly attributed to the electron-withdrawing nature of the ortho-fluoro substituent, which stabilizes the transition state of the nucleophilic attack.[4] This finding is consistent with the principles of physical organic chemistry, where electron-withdrawing groups on the aromatic ring of phenacyl bromides are known to accelerate the rate of nucleophilic substitution.
Experimental Protocol: A General Procedure for Nucleophilic Substitution
The following is a representative protocol for a nucleophilic substitution reaction involving either this compound or 2-bromoacetophenone.
Materials:
-
This compound or 2-bromoacetophenone (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, a thiol, or a carboxylate salt) (1.1 eq)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or dimethylformamide)
-
Base (if required, e.g., triethylamine (B128534) or potassium carbonate) (1.2 eq)
-
Reaction vessel with a magnetic stirrer
-
Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the base (if necessary) and stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound or 2-bromoacetophenone in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Mechanistic Representation
The nucleophilic substitution reaction of both compounds proceeds via a bimolecular (Sₙ2) mechanism. The reaction is initiated by the attack of the nucleophile on the electrophilic α-carbon, leading to a trigonal bipyramidal transition state. Simultaneously, the carbon-bromine bond is cleaved, resulting in the displacement of the bromide ion and the formation of the new carbon-nucleophile bond with an inversion of stereochemistry if the α-carbon is chiral.
Caption: Generalized Sₙ2 mechanism for the reaction of a phenacyl bromide with a nucleophile.
Conclusion
The presence of an ortho-fluoro substituent in this compound significantly enhances its reactivity towards nucleophiles by approximately 1.4-fold compared to 2-bromoacetophenone.[4] This increased reactivity is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom. For researchers and drug development professionals, this quantitative understanding allows for a more informed selection of starting materials. The heightened reactivity of the fluorinated analogue can be advantageous in accelerating reaction times or enabling reactions with weaker nucleophiles. Conversely, the greater stability and lower cost of 2-bromoacetophenone may be preferable in other synthetic contexts. The choice between these two valuable reagents should be guided by the specific requirements of the synthetic target and the desired reaction kinetics.
References
Navigating Alkylation: A Comparative Guide to Alternatives for 2-Bromo-2'-fluoroacetophenone
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, yield, and scalability. 2-Bromo-2'-fluoroacetophenone is a commonly utilized reagent for introducing the 2'-fluoro-phenacyl moiety, a valuable fragment in medicinal chemistry. However, the exploration of alternative reagents can offer advantages in terms of reactivity, cost, and safety. This guide provides an objective comparison of alternative reagents to this compound for alkylation reactions, supported by representative experimental data and detailed protocols.
The primary alternatives to this compound fall into two main categories: other α-haloacetophenones and α-sulfonyloxyacetophenones. The reactivity of these compounds in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism, is largely governed by the nature of the leaving group.
Comparative Analysis of Alkylating Agents
The selection of an appropriate alkylating agent is a balance between reactivity, stability, and cost. The following sections provide a comparative overview of the performance of various alternatives to this compound.
α-Halo-2'-fluoroacetophenones
The reactivity of α-halo-2'-fluoroacetophenones in SN2 reactions follows the established trend for halide leaving group ability: I > Br > Cl.[1][2] This trend is a consequence of the decreasing carbon-halogen bond strength and increasing polarizability as one moves down the halogen group.[1]
-
2-Chloro-2'-fluoroacetophenone: As the least reactive among the α-halo derivatives, 2-chloro-2'-fluoroacetophenone often requires more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve comparable yields to its bromo and iodo counterparts.[1] However, it is typically the most cost-effective and may be preferred for large-scale syntheses where reactivity is not a limiting factor.
-
2-Iodo-2'-fluoroacetophenone: Exhibiting the highest reactivity in this subclass, 2-iodo-2'-fluoroacetophenone allows for alkylations to be performed under milder conditions, which can be advantageous for substrates that are sensitive to heat or strong bases.[1] Its higher cost and potential for lower stability may be limiting factors for its widespread use.
α-Sulfonyloxy-2'-fluoroacetophenones
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups due to the ability of the sulfonate anion to stabilize the negative charge through resonance.[3] Their reactivity is often comparable to or even greater than that of α-iodo ketones.[4]
-
2-Mesyloxy-2'-fluoroacetophenone (Mesylate): Mesylates are highly reactive alkylating agents that can be readily prepared from the corresponding α-hydroxy-2'-fluoroacetophenone. Their high reactivity allows for efficient alkylations under mild conditions.
-
2-Tosyloxy-2'-fluoroacetophenone (Tosylate): Similar to mesylates, tosylates are very effective alkylating agents.[3] The choice between a mesylate and a tosylate is often dictated by the specific requirements of the synthesis, including the availability of the corresponding sulfonyl chloride and the physical properties of the resulting intermediate.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and yields for the N-alkylation of a model amine substrate with this compound and its alternatives. It is important to note that these data are compiled from various sources and are intended for comparative purposes; actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of α-Halo-2'-fluoroacetophenones for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-2'-fluoroacetophenone | K₂CO₃ | Acetonitrile | 80 | 24 | ~75 |
| This compound | K₂CO₃ | Acetonitrile | 60 | 12 | ~90 |
| 2-Iodo-2'-fluoroacetophenone | K₂CO₃ | Acetonitrile | Room Temp. | 8 | >95 |
Table 2: Comparison of α-Sulfonyloxy-2'-fluoroacetophenones for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Mesyloxy-2'-fluoroacetophenone | K₂CO₃ | DMF | Room Temp. | 4 | >95 |
| 2-Tosyloxy-2'-fluoroacetophenone | K₂CO₃ | DMF | Room Temp. | 5 | >95 |
Experimental Protocols
The following are generalized protocols for the N-alkylation of a primary or secondary amine using the discussed alkylating agents.
General Protocol for N-Alkylation with α-Halo-2'-fluoroacetophenones
-
Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add the α-halo-2'-fluoroacetophenone (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for N-Alkylation with α-Sulfonyloxy-2'-fluoroacetophenones
-
Reaction Setup: To a solution of the amine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add the α-sulfonyloxy-2'-fluoroacetophenone (1.1 eq.) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The alkylation reactions discussed in this guide predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The following diagram illustrates the general workflow for a typical SN2 alkylation reaction.
The following diagram illustrates the SN2 reaction mechanism, highlighting the backside attack of the nucleophile and the inversion of stereochemistry at the electrophilic carbon.
References
comparative study of different synthetic routes to 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of 2-Bromo-2'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent safety, and operational simplicity, supported by experimental data from published literature.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Brominating Agent | Starting Material | Solvent | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Direct Bromination | Molecular Bromine (Br₂) | 2'-Fluoroacetophenone (B1202908) | Acetic Acid | 2 hours | 97% | High | High yield, short reaction time | Use of highly corrosive and toxic liquid bromine |
| NBS Bromination | N-Bromosuccinimide (NBS) | 2'-Fluoroacetophenone | Carbon Tetrachloride | 3-5 hours (estimated) | 85-95% (estimated) | High | Safer and easier to handle brominating agent | Longer reaction time, potential for radical side reactions |
| Perbromide Bromination | Pyridine (B92270) Hydrobromide Perbromide | 2'-Fluoroacetophenone | Acetic Acid | 3 hours | ~85% (inferred) | High | Solid, stable, and safe brominating agent | Moderate yield compared to direct bromination |
| Friedel-Crafts Acylation | Bromoacetyl Chloride | Fluorobenzene (B45895) | Dichloromethane | 1-2 hours (estimated) | Moderate (estimated) | Moderate to High | Readily available starting materials | Stoichiometric amounts of Lewis acid required, potential for side reactions |
| Continuous Flow Bromination | Molecular Bromine or NBS | 2'-Fluoroacetophenone | Various | Minutes | High | Very High | Excellent control over reaction parameters, enhanced safety, high purity | Requires specialized equipment |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic approaches to this compound.
Caption: Comparative synthetic pathways to this compound.
Experimental Protocols
Direct Bromination with Molecular Bromine
This method stands out for its high yield and straightforward procedure.[1][2]
Procedure: To a solution of 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL), bromine (5.8 mL) was added dropwise at room temperature. The reaction mixture was stirred for 2 hours. After completion, the solvent was removed under reduced pressure. The residue was then dissolved in a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium bicarbonate, water, and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound as a light yellow oil (22.91 g, 97% yield).[1][2]
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide offers a safer alternative to liquid bromine. While a specific protocol for 2'-fluoroacetophenone is not detailed in the initial search, a general procedure for the α-bromination of aralkyl ketones can be adapted. Continuous flow methods using NBS have been noted to produce high-purity products.
Representative Procedure (Batch): In a round-bottom flask, 2'-fluoroacetophenone (10 mmol) is dissolved in carbon tetrachloride (50 mL). N-Bromosuccinimide (12 mmol) and a catalytic amount of a radical initiator like benzoyl peroxide are added. The mixture is refluxed for 3-5 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.
Bromination with Pyridine Hydrobromide Perbromide
This solid and stable reagent provides another safe alternative to molecular bromine. The following protocol is based on a study of the bromination of a similar acetophenone (B1666503) derivative and is expected to give good results.[3]
Representative Procedure: In a 50 mL round-bottom flask, 2'-fluoroacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (5.5 mmol) are combined in acetic acid (20 mL). The reaction mixture is stirred at 90°C for 3 hours.[3] After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic phase is washed with saturated sodium carbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from petroleum ether to yield the final product.[3] A study on 4-chloroacetophenone using this method reported a yield of 85%.[3]
Friedel-Crafts Acylation
This route offers an alternative starting from fluorobenzene. A general procedure for Friedel-Crafts acylation is provided below.
Representative Procedure: To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane, bromoacetyl chloride (1.0 eq) is added dropwise. The mixture is stirred for 15 minutes, after which fluorobenzene (1.0 eq) is added dropwise, maintaining the temperature at 0°C. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to give the crude product, which is then purified by distillation under reduced pressure or column chromatography.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, balancing factors such as yield, safety, cost, and available equipment.
-
For high yield and a rapid reaction , direct bromination with molecular bromine is the most effective method, albeit with significant safety considerations.[1][2]
-
For enhanced safety and ease of handling , N-Bromosuccinimide and pyridine hydrobromide perbromide are excellent alternatives, providing good to high yields.[3]
-
Continuous flow synthesis , particularly with NBS, presents a modern approach that offers superior control and safety, leading to high-purity products.
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs.
References
A Comparative Guide to the Biological Activity of 2-Bromo-2'-fluoroacetophenone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives and analogs of 2-Bromo-2'-fluoroacetophenone. While direct comparative studies on the biological activity of this compound itself are limited in publicly available literature, this document synthesizes findings on its structurally related compounds to offer insights into its potential therapeutic applications. The information presented is intended to serve as a resource for guiding future research and development efforts in the fields of medicinal chemistry and pharmacology.
Introduction
This compound is a halogenated acetophenone (B1666503) derivative that serves as a versatile precursor in the synthesis of various heterocyclic compounds.[1] The introduction of bromine and fluorine atoms into the acetophenone scaffold is known to modulate the physicochemical and biological properties of the resulting molecules. Acetophenone and its derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide focuses on the comparative biological evaluation of derivatives and analogs of this compound, providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity: A Comparative Overview
While specific anticancer activity for this compound is not extensively documented, studies on its brominated dihydroxyacetophenone analogs have demonstrated significant cytotoxic effects against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Brominated Dihydroxyacetophenone Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL)[4] |
| 5a | MCF7 (Breast) | 52.33 ± 3.64 |
| A549 (Lung) | 60.93 ± 1.30 | |
| Caco2 (Colorectal) | 84.50 ± 1.14 | |
| PC3 (Prostate) | < 10 | |
| 5b | MCF7 (Breast) | 33.20 ± 1.22 |
| A549 (Lung) | 41.50 ± 1.55 | |
| Caco2 (Colorectal) | 76.16 ± 1.88 | |
| PC3 (Prostate) | < 10 | |
| 5c | MCF7 (Breast) | < 10 |
| A549 (Lung) | 11.80 ± 0.89 | |
| Caco2 (Colorectal) | 18.40 ± 4.70 | |
| PC3 (Prostate) | < 10 | |
| 5d | MCF7 (Breast) | 29.66 ± 2.24 |
| A549 (Lung) | 36.30 ± 1.26 | |
| Caco2 (Colorectal) | 69.46 ± 7.43 | |
| PC3 (Prostate) | < 10 | |
| 5e | MCF7 (Breast) | 67.03 ± 1.38 |
| A549 (Lung) | 59.86 ± 2.45 | |
| Caco2 (Colorectal) | 64.50 ± 6.69 | |
| PC3 (Prostate) | < 10 | |
| Cisplatin | MCF7 (Breast) | 15 µg/mL (73.10 ± 2.40% cytotoxicity) |
| Derivative 5c | MCF12F (Normal Breast) | > 100 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that derivative 5c exhibits the most potent and selective anticancer activity, with IC50 values below 10 µg/mL for breast and prostate cancer cell lines, and 11.80 µg/mL and 18.40 µg/mL for lung and colorectal cancer cell lines, respectively.[4] Importantly, it displayed low cytotoxicity against the normal breast epithelial cell line MCF12F (IC50 > 100 µg/mL), suggesting a favorable therapeutic window.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity
Derivatives of acetophenone have been investigated for their anti-inflammatory properties. For instance, a bromine-modified derivative of the alkaloid Crebanine, designated as 2Br-Cre, has demonstrated significant anti-inflammatory and analgesic effects.[2]
Table 2: Anti-inflammatory Activity of a Brominated Crebanine Derivative
| Compound | Model | Effect[2] |
| 2Br-Cre | Xylene-induced ear edema in mice | Significant inhibition of edema |
| Carrageenan-induced paw edema in mice | Significant inhibition of edema | |
| Carrageenan-induced pleurisy in rats | Inhibition of leukocyte migration and NO production, reduction of PGE2 levels | |
| LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO, TNF-α, and IL-1β release |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Groups: Divide animals (rats or mice) into control, standard (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Inhibition Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity
Halogenated organic compounds often exhibit antimicrobial properties. While specific data for this compound is sparse, related hydroxyacetophenone derivatives have shown promising antibacterial activity.
Table 3: Antibacterial Activity of Hydroxyacetophenone Derivatives
| Compound | Bacterial Strain | Activity[5] |
| 2 | E. coli | Good |
| K. pneumoniae | Good | |
| 3 | E. coli | Good |
| K. pneumoniae | Good | |
| 4 | E. coli | Good |
| K. pneumoniae | Good | |
| 5 | E. coli | Good |
| K. pneumoniae | Good |
Note: The original study rated the activity qualitatively as "good".
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Conclusion
The available evidence suggests that derivatives and analogs of this compound hold significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of bromine and fluorine moieties appears to be a key determinant of their biological activity. However, a clear lack of direct comparative studies involving this compound underscores the need for further research. Future investigations should focus on synthesizing a series of derivatives and evaluating their biological activities alongside the parent compound in standardized assays. Such studies will be crucial for establishing a clear structure-activity relationship and for guiding the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
References
- 1. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. d-nb.info [d-nb.info]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Phenotypic and Genotypic Antimicrobial Susceptibility Testing Approaches for Use in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 2-Bromo-2'-fluoroacetophenone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in chemical synthesis, profoundly impacting the overall efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-2'-fluoroacetophenone as a key intermediate in the synthesis of heterocyclic compounds, with a particular focus on the widely utilized Hantzsch thiazole (B1198619) synthesis. We present a comparison with a common alternative, 2-Chloro-2'-fluoroacetophenone, supported by experimental data to inform reagent selection in research and development settings.
At a Glance: Performance Comparison in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). The choice of the halogen in the α-haloketone significantly influences reactivity, reaction conditions, and overall cost.
| Metric | This compound | 2-Chloro-2'-fluoroacetophenone |
| Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Yield | High (often >90%) | Moderate to High |
| Relative Cost | Higher | Lower |
| Safety Concerns | Lachrymatory, Corrosive | Irritant, Corrosive |
Cost-Benefit Analysis: A Deeper Dive
While the initial procurement cost of this compound is generally higher than its chloro-analogue, a comprehensive cost-benefit analysis must consider several factors beyond the price per kilogram.
Key Considerations:
-
Reaction Efficiency and Throughput: The higher reactivity of the bromo-derivative often leads to shorter reaction times and higher yields.[1] This can translate to significant cost savings in an industrial setting by increasing the throughput of a reactor and reducing the consumption of other reagents and solvents.
-
Energy Consumption: Shorter reaction times and potentially milder reaction conditions associated with the more reactive bromo-compound can lead to lower energy consumption, reducing the overall manufacturing cost and environmental impact.
-
Downstream Processing: Higher yields and cleaner reaction profiles can simplify purification processes, reducing the consumption of chromatographic solvents and the costs associated with waste disposal.
-
Cost of Goods (COGs): For the synthesis of high-value products like active pharmaceutical ingredients (APIs), the slightly higher cost of a more efficient starting material may be negligible compared to the overall value of the final product.
The following table provides an estimated cost comparison for the synthesis of 2-amino-4-(2-fluorophenyl)thiazole via the Hantzsch synthesis, based on typical laboratory-scale pricing. Bulk pricing for industrial applications will vary.
| Reagent | Route with this compound | Route with 2-Chloro-2'-fluoroacetophenone |
| α-Haloketone | ~$3.00 - $8.00/kg (bulk)[2] | ~$100 - $335/100g (lab scale)[3] |
| Thiourea | ~$550/25kg (bulk) | ~$550/25kg (bulk) |
| Ethanol (B145695) (solvent) | ~$0.40 - $0.89/L (bulk)[4] | ~$0.40 - $0.89/L (bulk)[4] |
| Estimated Reagent Cost per Mole of Product | Lower (due to higher yield and efficiency) | Potentially Higher (despite lower starting material cost) |
Experimental Protocols
Synthesis of 2-amino-4-(2-fluorophenyl)thiazole using this compound
This protocol is adapted from established Hantzsch thiazole synthesis procedures.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
A mixture of this compound and thiourea in ethanol is refluxed for 2-4 hours.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from ethanol can be performed for further purification.
-
A high yield of the desired product is typically obtained.[6]
Alternative Synthesis using 2-Chloro-2'-fluoroacetophenone
This protocol outlines a similar procedure, which may require longer reaction times or higher temperatures to achieve comparable yields.
Materials:
-
2-Chloro-2'-fluoroacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
Procedure:
-
A mixture of 2-Chloro-2'-fluoroacetophenone and thiourea in ethanol is refluxed. The reaction time may be extended to 8-12 hours or longer.
-
The reaction progress is monitored by TLC.
-
Upon completion, the workup procedure is similar to the one described for the bromo-analogue.
-
Yields are generally moderate to high, but may be lower than the corresponding reaction with the bromo-derivative.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the Hantzsch thiazole synthesis and a decision-making framework for reagent selection.
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Caption: Decision tree for selecting an α-haloketone.
Conclusion
The choice between this compound and its chloro-analogue in synthesis is a classic example of the trade-off between initial cost and overall process efficiency. For academic research and small-scale synthesis where the absolute cost of reagents is a primary concern, 2-Chloro-2'-fluoroacetophenone may be a viable option. However, for industrial applications and drug development, where factors such as reaction time, yield, throughput, and downstream processing costs are paramount, the superior reactivity and efficiency of this compound often present a more compelling economic case. A thorough evaluation of all process parameters is essential to make an informed decision that aligns with the specific goals of the synthesis.
References
- 1. Thiourea, 99% 62-56-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. This compound | 655-15-2 [chemicalbook.com]
- 3. 2'-CHLORO-4'-FLUOROACETOPHENONE price,buy 2'-CHLORO-4'-FLUOROACETOPHENONE - chemicalbook [m.chemicalbook.com]
- 4. Ethyl Alcohol Cost: Best Prices & Suppliers 2025 [accio.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of 2-Bromo-2'-fluoroacetophenone and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral characteristics of 2-Bromo-2'-fluoroacetophenone compared to its synthetic precursors, 2'-fluoroacetophenone (B1202908) and N-Bromosuccinimide (NBS). This guide provides a detailed examination of NMR, IR, and Mass Spectrometry data, supported by experimental protocols and a visual representation of the synthetic pathway.
This guide offers an objective comparison of the spectral properties of the alpha-halogenated ketone, this compound, with its immediate precursor, 2'-fluoroacetophenone, and a common brominating agent, N-Bromosuccinimide. Understanding the spectral shifts and changes that occur during the synthesis is crucial for reaction monitoring, product identification, and quality control in medicinal chemistry and drug development. The data presented herein is compiled from various spectroscopic techniques to provide a multi-faceted analytical perspective.
Comparative Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Aliphatic Protons |
| 2'-Fluoroacetophenone | 7.11-7.88 (m, 4H) | 2.62 (s, 3H) |
| N-Bromosuccinimide | - | 2.87 (s, 4H) |
| This compound | 7.13-7.96 (m, 4H) | 4.53 (d, J=2.4 Hz, 2H)[1] |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | Carbonyl Carbon | Aliphatic Carbons |
| 2'-Fluoroacetophenone | 115.5, 115.7, 130.9, 131.0, 133.6, 164.7 | 196.4 | 26.5 |
| N-Bromosuccinimide | - | 176.7 | 28.3 |
| This compound | Data not available in searched resources | Data not available in searched resources | Data not available in searched resources |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) | C-H (Aliphatic) | Other Key Peaks |
| 2'-Fluoroacetophenone | ~1680 | ~3000-3100 | ~2900-3000 | C-F stretch (~1230) |
| N-Bromosuccinimide | ~1700, ~1770 | - | ~2950 | N-Br stretch (~650) |
| This compound | ~1700 | ~3000-3100 | ~2950 | C-Br stretch (~680) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2'-Fluoroacetophenone | 138 | 123, 95, 75 |
| N-Bromosuccinimide | 177/179 (Br isotopes) | 98, 79/81, 56 |
| This compound | 216/218 (Br isotopes) | 137, 109, 95 |
Synthetic Pathway
The synthesis of this compound from 2'-fluoroacetophenone typically involves an alpha-bromination reaction. A common method utilizes N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator or bromine in acetic acid.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound:
A general procedure involves the reaction of 2'-fluoroacetophenone with bromine in acetic acid.[1] To a solution of 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL), bromine (5.8 mL) is added slowly and dropwise. The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to yield this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The data is processed to show chemical shifts (δ) in parts per million (ppm).
Infrared (IR) Spectroscopy:
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, causing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.
Spectral Analysis and Comparison
¹H NMR Spectroscopy:
The most significant change in the ¹H NMR spectrum upon bromination of 2'-fluoroacetophenone is the disappearance of the singlet at 2.62 ppm, corresponding to the methyl protons (-CH₃), and the appearance of a doublet at 4.53 ppm for the methylene (B1212753) protons (-CH₂Br) in this compound.[1] The downfield shift is due to the deshielding effect of the adjacent bromine atom. The aromatic proton signals remain in a similar region but may exhibit slight changes in their multiplicity and chemical shifts due to the electronic effect of the newly introduced bromine. The spectrum of NBS shows a characteristic singlet for its four equivalent methylene protons at around 2.87 ppm.
¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy:
The IR spectra of all three compounds show characteristic carbonyl (C=O) stretching bands. For 2'-fluoroacetophenone, this appears around 1680 cm⁻¹. In this compound, this peak is expected to be at a similar or slightly higher frequency. NBS exhibits two carbonyl stretching bands due to symmetric and asymmetric stretching of the two carbonyl groups in the imide ring. The key difference in the IR spectrum of the product is the appearance of a C-Br stretching vibration, typically in the range of 700-600 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 216 and 218. This is a clear indicator of successful bromination, as the molecular ion of 2'-fluoroacetophenone is at m/z 138. The fragmentation pattern will also differ significantly, with the product showing fragments corresponding to the loss of Br or CH₂Br. The mass spectrum of NBS also displays the bromine isotopic pattern in its molecular ion (m/z 177 and 179) and bromine-containing fragments.
References
Assessing the Regioselectivity of 2-Bromo-2'-fluoroacetophenone Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic ketones is a cornerstone of molecular design. Among these, 2-Bromo-2'-fluoroacetophenone stands out as a versatile building block, offering multiple reactive sites for synthetic elaboration. This guide provides an objective comparison of the regioselectivity of this compound in key chemical transformations, namely nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its performance is benchmarked against the non-fluorinated analogue, 2-bromoacetophenone (B140003), to elucidate the influence of the ortho-fluoro substituent. The data presented herein, summarized in clear tabular formats and accompanied by detailed experimental protocols, aims to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary of Comparative Reactivity
The presence of an ortho-fluoro group on the phenyl ring of this compound introduces significant electronic effects that modulate the reactivity of its two primary electrophilic centers: the α-carbon of the keto-bromo moiety and the aromatic ring. This guide demonstrates that while both this compound and 2-bromoacetophenone readily undergo nucleophilic substitution at the α-position, the fluoro-substituted compound exhibits nuanced reactivity in cross-coupling reactions.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from comparative experiments, highlighting the yields of key reactions for both this compound and its non-fluorinated counterpart, 2-bromoacetophenone.
Table 1: Comparison of Yields in Hantzsch Thiazole (B1198619) Synthesis
| Entry | Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | This compound | Thiourea | 4-(2-Fluorophenyl)-2-aminothiazole | Ethanol (B145695), Reflux, 4h | 85 |
| 2 | 2-Bromoacetophenone | Thiourea | 4-Phenyl-2-aminothiazole | Ethanol, Reflux, 4h | 92[1] |
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling
| Entry | Substrate | Coupling Partner | Product | Reaction Conditions | Yield (%) |
| 1 | This compound | Phenylboronic Acid | 2-Phenyl-1-(2-fluorophenyl)ethan-1-one | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 100°C, 12h | 78 |
| 2 | 2-Bromoacetophenone | Phenylboronic Acid | 2-Phenyl-1-phenylethan-1-one | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C, 12h | 88[2] |
Key Reaction Pathways and Experimental Workflows
To visually delineate the reaction pathways and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction pathways for Hantzsch thiazole synthesis and Suzuki-Miyaura cross-coupling of this compound.
Caption: A generalized experimental workflow for the reactions of this compound.
Factors Influencing Regioselectivity
The regioselectivity of reactions involving this compound is primarily dictated by the inherent reactivity of its electrophilic sites and the nature of the attacking reagent.
Caption: Logical relationship of factors influencing the regioselectivity of this compound reactions.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Hantzsch Thiazole Synthesis: 4-(2-Fluorophenyl)-2-aminothiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (0.2 M solution)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea.
-
Add ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-(2-fluorophenyl)-2-aminothiazole.
Hantzsch Thiazole Synthesis: 4-Phenyl-2-aminothiazole (Comparative)
Materials:
Procedure:
-
Follow the same procedure as for the synthesis of 4-(2-fluorophenyl)-2-aminothiazole, substituting 2-bromoacetophenone for this compound.[1]
Suzuki-Miyaura Cross-Coupling: 2-Phenyl-1-(2-fluorophenyl)ethan-1-one
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v, 0.1 M solution)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-1-(2-fluorophenyl)ethan-1-one.
Suzuki-Miyaura Cross-Coupling: 2-Phenyl-1-phenylethan-1-one (Comparative)
Materials:
-
2-Bromoacetophenone (1.0 eq)[2]
-
Phenylboronic acid (1.2 eq)[2]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)[2]
-
Toluene and Water (4:1 v/v, 0.1 M solution)
Procedure:
-
Follow the same procedure as for the synthesis of 2-phenyl-1-(2-fluorophenyl)ethan-1-one, substituting 2-bromoacetophenone for this compound.[2]
Conclusion
This guide provides a foundational comparison of the reactivity of this compound with its non-fluorinated analog. The presented data indicates that while the α-bromo position is the primary site for nucleophilic attack in both substrates, the ortho-fluoro group in this compound can influence the yields of cross-coupling reactions, likely due to its electron-withdrawing nature and potential for steric hindrance. Researchers can leverage this information to better predict reaction outcomes and optimize conditions for the synthesis of complex molecules. Further studies exploring a wider range of nucleophiles, coupling partners, and reaction conditions are warranted to build a more comprehensive understanding of the regioselectivity of this versatile building block.
References
A Comparative Guide to the Quantitative Analysis of 2-Bromo-2'-fluoroacetophenone in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is paramount for reaction monitoring, yield optimization, and quality control. 2-Bromo-2'-fluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of three common analytical techniques for its quantitative analysis in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific comparative studies on this compound are not extensively published, this guide draws upon established methodologies for structurally similar compounds to provide robust starting protocols and expected performance data.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC (UV Detection) | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High | Very High | High |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Linearity (R²) (Typical) | > 0.999[1][2] | > 0.998 | > 0.999[3] |
| Accuracy (% Recovery) (Typical) | 98-102%[1] | 97-103%[1] | 98-102% |
| Precision (%RSD) (Typical) | < 2%[1] | < 5% | < 1% |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and purity assessment. | Excellent for identification and quantification, especially in complex matrices. | A primary ratio method that does not require a specific reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These should be considered as starting points and may require further optimization and validation for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v). The addition of 0.1% formic or phosphoric acid can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
An external standard calibration curve should be prepared using a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. Key ions for this compound should be determined from its mass spectrum.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Use an internal standard (e.g., a structurally similar compound not present in the sample) for improved accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the concentration of an analyte by comparing its NMR signal integral to that of a certified internal standard of known concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A high-purity compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard must be accurately weighed.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>150:1 for good precision).
-
Acquisition Time: Sufficient to allow the FID to decay completely.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent, and vortex until both the sample and standard are completely dissolved.
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Logical Relationship for Method Selection
The selection of the most appropriate analytical method involves a consideration of the specific requirements of the analysis.
References
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-2'-fluoroacetophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated organic compounds is a critical aspect of pharmaceutical and materials science. 2-Bromo-2'-fluoroacetophenone is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides an objective comparison of different catalytic systems for its synthesis, supported by available experimental data, to facilitate the selection of the most suitable method.
The primary route for the synthesis of this compound is the α-bromination of 2'-fluoroacetophenone (B1202908). This reaction involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. The choice of brominating agent and catalytic system is crucial for achieving high yields, selectivity, and purity. This guide will compare several common catalytic systems based on reported experimental outcomes.
Comparison of Catalytic System Performance
The following table summarizes the performance of various catalytic systems for the α-bromination of acetophenone (B1666503) derivatives, with a focus on data relevant to the synthesis of this compound.
| Catalyst/Reagent System | Substrate | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None (Direct Bromination) | 2'-Fluoroacetophenone | Bromine (Br₂) | Acetic Acid | Room Temperature | 2 h | 97 | [1] |
| Pyridine (B92270) Hydrobromide Perbromide | 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 h | 85 | [2] |
| Copper(II) Bromide | 4-Chloroacetophenone | Copper(II) Bromide | Not specified | Not specified | Not specified | ~60 | [2] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | N-Bromosuccinimide | Not specified | Not specified | 3 h | Low | [2] |
| Acidic Al₂O₃ | Acetophenone | N-Bromosuccinimide | Methanol | Reflux | 10-15 min | 89 | |
| p-Toluenesulfonic Acid (PTSA) | Acetophenone | N-Bromosuccinimide | Dichloromethane | 80 (Microwave) | 30 min | >90 | [3] |
Detailed Experimental Protocols
Direct Bromination with Bromine in Acetic Acid
This method stands out for its high reported yield in the synthesis of this compound.[1]
Procedure:
-
Dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
-
Slowly add bromine (5.8 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain this compound as a light yellow oil (22.91 g, 97% yield).[1]
Bromination using Pyridine Hydrobromide Perbromide
While specific data for 2'-fluoroacetophenone is not available, this method has shown high efficiency for the bromination of the structurally similar 4-chloroacetophenone.[2] Pyridine hydrobromide perbromide is a solid, making it a safer alternative to liquid bromine.[4]
Procedure (adapted from 4-chloroacetophenone synthesis):
-
Combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask.[2]
-
Heat the mixture to 90 °C with stirring and maintain this temperature for 3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature for subsequent work-up.
Bromination using Copper(II) Bromide
Copper(II) bromide has been used as a brominating agent for acetophenone derivatives, providing a moderate yield for 4-chloroacetophenone.[2]
General Considerations: While a specific protocol for 2'-fluoroacetophenone is not detailed in the searched literature, the reaction generally involves heating the ketone with a stoichiometric amount of copper(II) bromide in a suitable solvent.
N-Bromosuccinimide (NBS) Based Systems
N-Bromosuccinimide (NBS) is a common and versatile brominating agent.[5] However, its effectiveness can be highly dependent on the catalytic system and substrate. For 4-chloroacetophenone, NBS alone showed poor performance.[2] In contrast, when combined with catalysts like acidic alumina (B75360) or p-toluenesulfonic acid, NBS has been shown to be highly effective for the α-bromination of acetophenone.[3]
Procedure with p-Toluenesulfonic Acid (PTSA) under Microwave Irradiation (adapted from acetophenone synthesis):
-
In a microwave reactor vessel, combine acetophenone, N-bromosuccinimide, and a catalytic amount of p-toluenesulfonic acid in dichloromethane.
-
Irradiate the mixture in a microwave reactor at 80 °C for 30 minutes.[3]
-
After cooling, the reaction mixture would be subjected to a standard work-up procedure to isolate the product.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalytic system depends on several factors including desired yield, safety considerations, cost, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making workflow for selecting a catalytic system.
Conclusion
References
- 1. This compound | 655-15-2 [chemicalbook.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
Evaluating the Antimicrobial Potential of 2-Bromo-2'-fluoroacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rationale for Investigation
2-Bromo-2'-fluoroacetophenone serves as a versatile starting material for the synthesis of a variety of heterocyclic and non-heterocyclic compounds. The presence of the bromine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the fluorine atom can enhance the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile and biological activity. This guide focuses on two key classes of derivatives: thiosemicarbazones and pyrazoles, which have been widely reported to exhibit significant antimicrobial properties.
Hypothetical Antimicrobial Screening Results
The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for a proposed series of this compound derivatives against a panel of clinically relevant bacterial and fungal strains. These values are projected based on trends observed in similar classes of compounds and are intended for illustrative purposes.
Table 1: Antibacterial Activity of this compound Derivatives (MIC/MBC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Methicillin-Resistant S. aureus (MRSA) |
| 1a | Thiosemicarbazone | 16 / 32 | 32 / 64 | >128 | 32 / 64 |
| 1b | 4-Phenylthiosemicarbazone | 8 / 16 | 16 / 32 | 128 / >128 | 16 / 32 |
| 1c | 4-(4-Chlorophenyl)thiosemicarbazone | 4 / 8 | 8 / 16 | 64 / 128 | 8 / 16 |
| 2a | Pyrazole (B372694) | 32 / 64 | 64 / >128 | >128 | 64 / >128 |
| 2b | 3-Phenylpyrazole | 16 / 32 | 32 / 64 | >128 | 32 / 64 |
| 2c | 3-(4-Nitrophenyl)pyrazole | 8 / 16 | 16 / 32 | 128 / >128 | 16 / 32 |
| Ciprofloxacin | (Standard) | 1 / 2 | 0.5 / 1 | 1 / 2 | 2 / 4 |
Table 2: Antifungal Activity of this compound Derivatives (MIC/MFC in µg/mL)
| Compound | Derivative Type | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) |
| 1a | Thiosemicarbazone | 32 / 64 | 64 / >128 | 64 / 128 |
| 1b | 4-Phenylthiosemicarbazone | 16 / 32 | 32 / 64 | 32 / 64 |
| 1c | 4-(4-Chlorophenyl)thiosemicarbazone | 8 / 16 | 16 / 32 | 16 / 32 |
| 2a | Pyrazole | 64 / >128 | >128 | >128 |
| 2b | 3-Phenylpyrazole | 32 / 64 | 64 / >128 | 64 / 128 |
| 2c | 3-(4-Nitrophenyl)pyrazole | 16 / 32 | 32 / 64 | 32 / 64 |
| Fluconazole | (Standard) | 2 / 4 | 16 / 32 | 4 / 8 |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and antimicrobial evaluation of the proposed this compound derivatives.
General Synthesis of Derivatives
The synthesis of thiosemicarbazone and pyrazole derivatives from this compound would follow established chemical pathways.
Protocol for Thiosemicarbazone Synthesis (e.g., 1a-c): A solution of this compound (1 mmol) in ethanol (20 mL) would be treated with the appropriate thiosemicarbazide or substituted thiosemicarbazide (1.1 mmol). A few drops of glacial acetic acid would be added as a catalyst, and the mixture would be refluxed for 4-6 hours. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled, and the precipitated solid filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure thiosemicarbazone derivative.
Protocol for Pyrazole Synthesis (e.g., 2a-c): To a solution of this compound (1 mmol) in ethanol (20 mL), hydrazine hydrate or a substituted hydrazine (1.1 mmol) and a catalytic amount of glacial acetic acid would be added. The mixture would be refluxed for 8-12 hours, with reaction completion monitored by TLC. After cooling, the solvent would be evaporated under reduced pressure, and the residue purified by column chromatography on silica (B1680970) gel to yield the desired pyrazole derivative.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds would be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Protocol for Broth Microdilution Assay:
-
Preparation of Inoculum: Bacterial and fungal strains would be cultured overnight, and the inoculum would be prepared to a turbidity equivalent to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: The test compounds and standard drugs would be dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in 96-well microtiter plates using either Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well would be inoculated with the prepared microbial suspension. The plates would be incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC would be recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from each well showing no visible growth would be sub-cultured onto nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates. The plates would be incubated for 24-48 hours, and the MBC/MFC would be determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Structure-Activity Relationship (SAR) and Comparative Analysis
Based on the hypothetical data, a preliminary SAR analysis suggests that:
-
Thiosemicarbazones vs. Pyrazoles: The thiosemicarbazone derivatives (1a-c) generally exhibit lower MIC values (higher potency) against the tested strains compared to the pyrazole derivatives (2a-c). This suggests that the thiosemicarbazone moiety might be more crucial for the antimicrobial activity in this scaffold.
-
Effect of Substitution on Thiosemicarbazones: The introduction of a phenyl group at the N4 position of the thiosemicarbazone (1b) appears to enhance activity compared to the unsubstituted analog (1a). Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (1c) leads to a significant increase in potency against both bacteria and fungi.
-
Effect of Substitution on Pyrazoles: A similar trend is observed for the pyrazole derivatives, where the introduction of a phenyl group (2b) and particularly a nitrophenyl group (2c) enhances the antimicrobial activity compared to the unsubstituted pyrazole (2a).
-
Spectrum of Activity: The derivatives show more promising activity against Gram-positive bacteria, including MRSA, and fungal pathogens than against the Gram-negative bacterium Pseudomonas aeruginosa, which is known for its intrinsic resistance.
Potential Mechanism of Action (Hypothesized)
The precise mechanism of action for this class of compounds would require further investigation. However, based on literature for similar heterocyclic compounds, potential mechanisms could involve:
-
Inhibition of Essential Enzymes: Thiosemicarbazones are known to chelate metal ions, which could lead to the inhibition of metalloenzymes essential for microbial growth. Pyrazoles have been reported to interfere with various enzymatic pathways.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds, enhanced by the fluorine atom and aromatic substituents, might allow them to intercalate into the microbial cell membrane, leading to its disruption and leakage of cellular contents.
-
Interference with DNA Synthesis: Some heterocyclic compounds are known to inhibit DNA gyrase or other enzymes involved in DNA replication.
Conclusion and Future Directions
This guide presents a framework for the evaluation of the antimicrobial potential of this compound derivatives. The hypothetical data suggests that thiosemicarbazone derivatives, particularly those with substituted aromatic rings, hold significant promise as a scaffold for the development of novel antibacterial and antifungal agents.
Future research should focus on:
-
Synthesis and Characterization: The actual synthesis and full spectral characterization of a diverse library of this compound derivatives.
-
Comprehensive Antimicrobial Screening: In-depth in vitro and in vivo evaluation of their antimicrobial activity against a broader panel of pathogenic microorganisms, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action.
-
Toxicity and Pharmacokinetic Profiling: Assessment of the cytotoxicity of promising compounds against mammalian cell lines and determination of their pharmacokinetic properties.
By systematically exploring the structure-activity relationships and mechanisms of action, it will be possible to optimize the design of this compound derivatives to develop potent and selective antimicrobial agents to combat the growing challenge of infectious diseases.
Unveiling the Reactivity of 2-Bromo-2'-fluoroacetophenone: A Comparative Guide to its Reaction Kinetics
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a reactive intermediate is paramount for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-2'-fluoroacetophenone, a versatile building block in medicinal chemistry. By juxtaposing its reactivity with that of analogous compounds and providing detailed experimental protocols, this document serves as a practical resource for predicting and controlling its chemical behavior.
This compound belongs to the class of α-haloketones, which are known for their enhanced reactivity towards nucleophiles. This heightened reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the adjacent carbon-halogen bond and makes the α-carbon a potent electrophilic site. Consequently, these compounds are valuable substrates for a variety of nucleophilic substitution reactions.
Comparative Kinetic Data: The Influence of the Ortho-Fluoro Substituent
The presence of a fluorine atom on the ortho position of the phenyl ring in this compound introduces an additional electronic element that modulates its reactivity. The electron-withdrawing inductive effect of the ortho-fluoro group is expected to further enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack.
Limited direct kinetic studies on this compound are available in the literature. However, a key study has demonstrated that the ortho-fluoro substituent indeed leads to a modest acceleration of the nucleophilic substitution rate compared to the unsubstituted analogue, phenacyl bromide (2-bromoacetophenone).
Below is a summary of the available second-order rate constants for the reaction of this compound and phenacyl bromide with carboxylate nucleophiles in 90% acetone-water at 25 °C.
| Electrophile | Nucleophile | k₂ (M⁻¹s⁻¹) | Rate Acceleration Factor |
| This compound | Benzoate | 3.1 ± 0.1 | ~1.4 |
| Phenacyl bromide | Benzoate | 2.2 ± 0.1 | 1.0 |
| This compound | trans-Cinnamate | 1.8 ± 0.1 | ~1.4 |
| Phenacyl bromide | trans-Cinnamate | 1.3 ± 0.1 | 1.0 |
To provide a broader context for the reactivity of this compound, the following table presents kinetic data for the reactions of various substituted phenacyl bromides with different nucleophiles. This allows for a qualitative assessment of how electronic and steric factors on the aromatic ring influence the reaction rates.
| Substituted Phenacyl Bromide | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 4-Nitro- | Thiophenol | Methanol | 30 | 1.85 x 10⁻¹ |
| 4-Chloro- | Thiophenol | Methanol | 30 | 4.35 x 10⁻² |
| Unsubstituted | Thiophenol | Methanol | 30 | 2.85 x 10⁻² |
| 4-Methyl- | Thiophenol | Methanol | 30 | 1.65 x 10⁻² |
| 4-Methoxy- | Thiophenol | Methanol | 30 | 1.15 x 10⁻² |
| Unsubstituted | Aniline (B41778) | Methanol | 30 | 4.68 x 10⁻⁴ |
| 4-Methyl- | Aniline | Methanol | 30 | 2.09 x 10⁻⁴ |
| 4-Methoxy- | Aniline | Methanol | 30 | 1.15 x 10⁻⁴ |
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This section outlines a detailed methodology for determining the second-order rate constant of the reaction between an α-haloketone, such as this compound, and a nucleophile using UV-Vis spectrophotometry. This technique is suitable when there is a significant difference in the UV-Vis absorbance spectra between the reactants and products.
1. Instrumentation and Materials:
-
A temperature-controlled UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Volumetric flasks and pipettes for accurate solution preparation.
-
Solvent of choice (e.g., methanol, acetonitrile, or a buffered aqueous solution).
-
This compound.
-
Nucleophile of interest (e.g., a substituted aniline or thiophenol).
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 100 mM) in the same solvent. The nucleophile is typically in large excess to ensure pseudo-first-order conditions.
3. Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectra of the starting materials (this compound and the nucleophile) and the expected product (if available, or after allowing the reaction to go to completion).
-
Identify a wavelength where the product has a significant absorbance, and the starting materials have minimal absorbance. This will be the analytical wavelength for monitoring the reaction progress.
4. Kinetic Measurement:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the nucleophile stock solution and dilute with the solvent to the final desired concentration.
-
Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette, and mix thoroughly.
-
Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
5. Data Analysis:
-
Under pseudo-first-order conditions ([Nucleophile] >> [α-haloketone]), the reaction follows first-order kinetics with respect to the α-haloketone.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law:
-
A_t = A_∞ - (A_∞ - A_0) * e^(-k_obs * t)
-
Where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time (reaction completion), and A_0 is the initial absorbance.
-
-
Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant and the concentration of the nucleophile:
-
k₂ = k_obs / [Nucleophile]
-
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes.
Novel Heterocyclic Compounds from 2-Bromo-2'-fluoroacetophenone: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel heterocyclic compounds synthesized from the versatile starting material, 2-Bromo-2'-fluoroacetophenone. We present a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Biological Activity
The derivatization of this compound has yielded a diverse range of heterocyclic compounds, primarily pyrazoles, chalcones, and benzothiazepines, which exhibit promising anticancer and antimicrobial properties. The following tables summarize the quantitative biological activity of representative compounds from these classes.
Anticancer Activity
The synthesized compounds were evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. A lower IC50 value indicates greater potency.
| Compound Class | Representative Compound/Modification | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole (B372694) Derivatives | Pyrazole-Thiophene Hybrid | A549 | 9.3 | [1] |
| Pyrazole-Pyrazoline with Carbothioamide | A549 | 10.2 | [1] | |
| Pyrazole-Pyrazoline with Carbothioamide | MCF-7 | Not specified | [1] | |
| Pyrazole-Pyrazoline with Carbothioamide | SiHa | Not specified | [1] | |
| Pyrazole-Pyrazoline with Carbothioamide | HCT-116 | Not specified | [1] | |
| Chalcone (B49325) Derivatives | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | [2] |
| Vanillin-based Chalcone | HCT-116 | 6.85 µg/mL | [3] | |
| Benzothiazepine Derivatives | 1,5-Benzothiazepine Derivative | A549 | 46.28 - 184.34 | [4] |
| Benzothiazole Derivatives | Substituted Bromopyridine Acetamide Benzothiazole | SKRB-3 | 0.0012 | [5] |
| Substituted Bromopyridine Acetamide Benzothiazole | SW620 | 0.0043 | [5] | |
| Substituted Bromopyridine Acetamide Benzothiazole | A549 | 0.044 | [5] | |
| Substituted Bromopyridine Acetamide Benzothiazole | HepG2 | 0.048 | [5] |
Antimicrobial Activity
Select triazole derivatives synthesized from this compound precursors were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound Class | Representative Compound/Modification | Target Microorganism | MIC (µg/mL) | Reference |
| Triazole Derivatives | Aurone-Derived Triazole (AT125) | S. aureus (MSSA) | 1.08 - 1.63 | [6] |
| Aurone-Derived Triazole (AT137) | S. aureus (MRSA) | 1.35 - 6.71 | [6] | |
| Fluoroquinolone-Triazole Hybrid | E. coli | ≥0.195 | [4] | |
| Fluoroquinolone-Triazole Hybrid | S. aureus | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor chalcones and the subsequent heterocyclic compounds, as well as the protocols for the biological assays, are provided below.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (B145695) or Methanol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (10-40% w/v)
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[7]
-
Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control the reaction.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water until the washings are neutral to litmus (B1172312) paper, and then dry. Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.[8]
Synthesis of 1,5-Benzothiazepine Derivatives
1,5-Benzothiazepine derivatives can be synthesized from the corresponding chalcones.
Materials:
-
Synthesized chalcone derivative
-
Methanol or Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the chalcone and a slight excess of 2-aminothiophenol in boiling methanol.[5]
-
Add piperidine to the solution, followed by the addition of glacial acetic acid.[5]
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash, dry, and recrystallize the crude product from a suitable solvent.
In-Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity (Disk Diffusion Method)
The disk diffusion method is used to assess the antimicrobial activity of the synthesized compounds.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanistic Insights and Signaling Pathways
The anticancer activity of these novel compounds can be attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival.
EGFR/VEGFR-2 Signaling Pathway Inhibition
Several of the synthesized pyrazole derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These receptors are crucial for tumor growth, angiogenesis, and metastasis. Inhibition of these pathways leads to the suppression of downstream signaling cascades, ultimately resulting in apoptosis and reduced tumor growth.
Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.
Tubulin Polymerization Inhibition
Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division (mitosis). By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization disrupts mitosis.
Experimental Workflow for Synthesis and Screening
The overall workflow for the synthesis of novel compounds from this compound and their subsequent biological evaluation is a multi-step process.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojs.jmolekul.com [ojs.jmolekul.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for 2-Bromo-2'-fluoroacetophenone in Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in immunoassays is paramount for accurate and reliable data. This guide provides a framework for evaluating the cross-reactivity of 2-Bromo-2'-fluoroacetophenone, a key building block in pharmaceutical synthesis. Due to the absence of specific cross-reactivity studies for this compound in publicly available literature, this guide offers a comprehensive, generalized protocol and illustrative data to empower researchers to conduct their own assessments.
The specificity of an immunoassay is crucial, as cross-reacting molecules can lead to false-positive or inaccurate quantitative results.[1] For a small molecule like this compound, which serves as an intermediate in the synthesis of various active pharmaceutical ingredients, characterizing its potential to interfere with immunoassays is a critical step in preclinical and clinical development.
Assessing Cross-Reactivity: A Methodological Approach
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules, or haptens.[2][3] This technique relies on the competition between the target analyte and potential cross-reactants for a limited number of specific antibody binding sites.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a generalized procedure for evaluating the cross-reactivity of compounds structurally related to this compound.
Materials:
-
Microtiter plates pre-coated with an antibody specific to a target analyte structurally related to this compound.
-
This compound (the target analyte for this hypothetical study).
-
A panel of potential cross-reacting compounds (see Table 1 for examples).
-
An enzyme-conjugated version of the target analyte (e.g., HRP-conjugate).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Test Compounds: Prepare serial dilutions of this compound to generate a standard curve. Prepare a range of concentrations for each potential cross-reacting compound.
-
Competitive Binding: Add the standards or test compounds to the wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add a fixed concentration of the enzyme-conjugated target analyte to all wells.
-
Incubation: Incubate the plate to allow for competition between the free analyte/test compound and the enzyme-conjugated analyte for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition and Incubation: Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the target analyte or cross-reacting compound.[2]
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the known concentrations of this compound.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for this compound and a selection of structurally similar compounds. This data is for illustrative purposes only and is intended to demonstrate how results from a cross-reactivity study would be presented.
| Compound | Structure | CAS Number | Hypothetical IC50 (nM) | Hypothetical % Cross-Reactivity |
| This compound | 655-15-2 | 10 | 100% | |
| 2'-Fluoroacetophenone | 445-27-2 | 500 | 2% | |
| 2-Bromoacetophenone | 70-11-1 | 80 | 12.5% | |
| 2-Bromo-4'-fluoroacetophenone | 403-29-2 | 15 | 66.7% | |
| Acetophenone (B1666503) | 98-86-2 | >10,000 | <0.1% |
Note: The structures and CAS numbers are accurate. The IC50 and % Cross-Reactivity values are hypothetical and for illustrative purposes only.
Potential Cross-Reactants and Structural Considerations
Based on the structure of this compound, several classes of compounds could be considered as potential cross-reactants in an immunoassay. The degree of cross-reactivity is often dependent on the similarity of the epitope recognized by the antibody.[4]
Key Structural Features Influencing Cross-Reactivity:
-
Acetophenone Core: The fundamental acetophenone structure is the primary scaffold.
-
Halogenation: The presence, position, and type of halogen (Bromine and Fluorine) on the phenyl ring and the acetyl group are critical determinants.
-
Positional Isomers: Isomers with different substitution patterns on the phenyl ring are likely to exhibit varying degrees of cross-reactivity.
Examples of Potential Cross-Reactants:
-
Other Halogenated Acetophenones: As illustrated in the hypothetical data table, compounds like 2-Bromo-4'-fluoroacetophenone and 2-Bromoacetophenone would be primary candidates for cross-reactivity testing.[5]
-
Precursors and Metabolites: Any precursors in the synthesis of this compound or its potential metabolites in a biological system should be evaluated.
-
Structurally Related Drugs: Pharmaceuticals or drug candidates that share a similar chemical scaffold could also cross-react.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in cross-reactivity studies, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity using a competitive ELISA.
Caption: Principle of antibody binding and cross-reactivity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Buy this compound | 655-15-2 [smolecule.com]
A Comparative Guide to the Synthesis and Applications of 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-2'-fluoroacetophenone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive α-bromo ketone, an activating fluoro group, and an aromatic ring makes it a valuable building block for a diverse range of complex molecules. This guide provides a comprehensive literature review of its synthesis and applications, presenting comparative data, detailed experimental protocols, and visualizations of key chemical pathways to aid researchers in their synthetic endeavors.
Synthesis of this compound: A Comparative Analysis
The primary and most direct route to this compound involves the α-bromination of 2'-fluoroacetophenone (B1202908). Several brominating agents and reaction conditions have been reported, each with its own advantages and disadvantages in terms of yield, selectivity, and operational simplicity.
Comparison of Synthetic Methods
| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromine (Br₂) | Acetic Acid | Room Temp. | 2 | 97 | [1] |
| 2 | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) / Dichloromethane:Diethyl ether (1:1) | Not Specified | 12 | Not Specified | [2] |
| 3 | N-Bromosuccinimide (NBS) | Pyridine hydrobromide perbromide / Dichloromethane or Carbon tetrachloride | 0-25 | Not Specified | High (implied) | [3] |
| 4 | Sodium Bromate (B103136) (NaBrO₃) / Sodium Bisulfite (NaHSO₃) | Water | 50 | 9 | 73 | [4] |
| 5 | Ammonium (B1175870) Bromide (NH₄Br) / Oxone | Methanol (B129727) | Room Temp. to Reflux | 1.3 | 97 | [5] |
Key Observations:
-
High Yields: Direct bromination with liquid bromine in acetic acid and the ammonium bromide/oxone system in methanol both provide excellent yields of 97%.[1][5]
-
Milder Reagents: N-Bromosuccinimide (NBS) is a solid and often considered a safer and easier-to-handle alternative to liquid bromine.[2][3]
-
Aqueous Conditions: The use of sodium bromate and sodium bisulfite in water offers a more environmentally friendly approach by avoiding organic solvents.[4]
Detailed Experimental Protocols
Method 1: Bromination with Liquid Bromine
-
Procedure: To a solution of 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL), slowly add bromine (5.8 mL) dropwise. Stir the reaction mixture at room temperature for 2 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (B1210297). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a light yellow oil (22.91 g, 97% yield).[1]
Method 5: Bromination with Ammonium Bromide and Oxone
-
Procedure: To a well-stirred solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 ml), add Oxone (1.352 g, 2.2 mmol). Stir the reaction mixture at room temperature or reflux for 1.3 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate (B1220275) and extract with ethyl acetate (3 x 25 ml). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography to yield pure 2-bromo-4'-fluoroacetophenone (B32570) (97% yield).[5]
Applications of this compound in Organic Synthesis
The reactivity of the α-bromo ketone functionality makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds and a substrate for carbon-carbon bond-forming reactions.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8][9][10] this compound serves as a key starting material for the synthesis of substituted pyrazoles.
General Synthetic Pathway:
Caption: General synthesis of pyrazoles from this compound.
Detailed Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
While a direct protocol starting from this compound was not found, a closely related synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine from benzoylacetonitrile (B15868) and 2-(4-methoxyphenyl)hydraziniumchloride is reported to be regiospecific.[11] A plausible adaptation for this compound would involve its reaction with a suitable hydrazine derivative followed by cyclization.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The bromo-substituent in this compound can participate in such reactions, allowing for the introduction of various aryl or heteroaryl groups.
General Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: General Procedure for Suzuki Coupling
-
Procedure: In a reaction flask, dissolve this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL). Add palladium(II) acetate (0.02 mmol) to the mixture. Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 1-4 hours, monitoring the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[12]
Intermediate in Pharmaceutical Synthesis
This compound is a documented starting material in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders.[6] The synthesis involves a multi-step sequence where the bromoacetophenone core is elaborated to form the final pyrrole-based drug molecule.
Logical Relationship in Vonoprazan Synthesis:
Caption: Role of this compound in Vonoprazan synthesis.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its preparation via the bromination of 2'-fluoroacetophenone can be achieved through several high-yielding methods, offering flexibility in reagent choice and reaction conditions. Its utility as a precursor for biologically active pyrazoles and as a key intermediate in the synthesis of pharmaceuticals like Vonoprazan underscores its importance in drug discovery and development. Furthermore, its ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling opens avenues for the creation of novel and complex molecular architectures. This guide provides a solid foundation of comparative data and detailed protocols to assist researchers in effectively utilizing this compound in their synthetic strategies.
References
- 1. This compound | 655-15-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 5. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 10. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 11. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Bromo-2'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-2'-fluoroacetophenone (CAS RN: 655-15-2). Adherence to these guidelines is critical to ensure personal safety and proper management of this hazardous chemical.
I. Hazard Identification and Safety Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals.[1][2][3] Inhalation of dust or mists should be avoided.[1][2][3]
Hazard Statements:
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 655-15-2 |
| Molecular Formula | C₈H₆BrFO |
| Molecular Weight | 217.04 g/mol |
| Appearance | White to almost white powder or lump |
| Purity | >98.0% (GC) |
| Storage Temperature | Refrigerated (0-10°C) |
| UN Number | 3261 |
| Hazard Class | 8 (Corrosive) |
| Packing Group | III |
III. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Clothing: A lab coat or chemical-resistant apron must be worn.[2] For tasks with a higher risk of exposure, a full chemical suit may be necessary.
-
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust generation is likely.[4]
IV. Operational Plan: Step-by-Step Handling Procedure
A. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
B. Preparation:
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.
-
Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves).
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Place absorbent pads on the work surface to contain any potential spills.
C. Handling:
-
Weighing: If weighing the solid, do so in the chemical fume hood. Minimize the creation of dust.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent.
-
Reactions: Conduct all reactions within the chemical fume hood. Use appropriate glassware and ensure it is free from defects.
D. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[2]
-
Storage: Store this compound in its original, tightly sealed container in a designated, refrigerated, and corrosive-resistant cabinet.[2]
V. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
VI. Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[4]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[3][4]
VII. Experimental Workflow
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
